molecular formula C17H15N3O5 B1240805 Pelagiomicin C

Pelagiomicin C

Cat. No.: B1240805
M. Wt: 341.32 g/mol
InChI Key: QYYNGHDLTPGQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

produced by the marine bacterium Pelagiobacter variabilis;  structure given in first source

Properties

Molecular Formula

C17H15N3O5

Molecular Weight

341.32 g/mol

IUPAC Name

6-[(2-aminoacetyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid

InChI

InChI=1S/C17H15N3O5/c1-24-12-6-5-9(8-25-13(21)7-18)14-16(12)20-15-10(17(22)23)3-2-4-11(15)19-14/h2-6H,7-8,18H2,1H3,(H,22,23)

InChI Key

QYYNGHDLTPGQCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(=O)CN

Synonyms

pelagiomicin C

Origin of Product

United States

Foundational & Exploratory

The Chemical Structure of Pelagiomicin C: An Unresolved Question

Author: BenchChem Technical Support Team. Date: November 2025

Despite diligent searches of available scientific literature, the precise chemical structure of Pelagiomicin C remains elusive. While its existence and classification as a phenazine antibiotic were reported in 1997, detailed structural information, quantitative data, and specific experimental protocols necessary for a comprehensive technical guide are not publicly accessible in the reviewed literature.

This compound is part of a trio of antibiotic compounds, including Pelagiomicin A and B, first identified from the marine bacterium Pelagiobacter variabilis. The initial discovery, published in the Journal of Antibiotics, indicated that the structures of these compounds were determined through spectroscopic data and chemical synthesis.[1] However, the specific structural details for this compound are not provided in the abstract of this seminal paper, and the full text containing this information could not be retrieved during the search process.

Subsequent searches for the chemical structure, IUPAC name, SMILES string, or synthesis protocols for this compound have not yielded any further information. The scientific record, as accessible through public databases, appears to lack the specific data required to fulfill the user's request for an in-depth technical guide. This includes the absence of quantitative data for tabulation, detailed experimental methodologies, and defined signaling pathways for visualization.

Therefore, until the full details of the structure elucidation of this compound are published or made more widely available, a comprehensive technical guide as requested cannot be constructed. Further investigation would require access to the full publication of the original research article:

  • Imamura, N., Nishijima, M., Takadera, T., Adachi, K., Sakai, M., & Sano, H. (1997). New anticancer antibiotics, pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis. The Journal of Antibiotics, 50(1), 8–12.

References

Unveiling Pelagiomicin C: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of Pelagiomicin C, a novel phenazine antibiotic with promising anticancer properties. The compound was first identified from the marine bacterium Pelagiobacter variabilis. This document outlines the methodologies for its production and purification and summarizes its known biological activities, offering a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Introduction

Marine microorganisms are a prolific source of novel secondary metabolites with diverse biological activities. In 1997, a research group led by N. Imamura reported the discovery of a new class of phenazine antibiotics, termed pelagiomicins, from the newly identified marine bacterium Pelagiobacter variabilis.[1] Among these, this compound, along with its analogs Pelagiomicin A and B, demonstrated significant antitumor and antibacterial activities.[1] Phenazine compounds are a well-established class of nitrogen-containing heterocyclic molecules known for their redox properties and broad biological effects, including anticancer and antimicrobial actions. The discovery of pelagiomicins from a marine source underscores the vast, untapped potential of oceanic ecosystems for yielding novel therapeutic agents.

Discovery and Production of this compound

Source Organism

This compound is produced by Pelagiobacter variabilis, a Gram-negative bacterium isolated from a marine environment. The initial discovery was the result of a screening program aimed at identifying new anticancer compounds from marine bacteria.

Fermentation

While the specific fermentation parameters for maximizing this compound production by Pelagiobacter variabilis are not publicly detailed, a general approach for the cultivation of marine actinomycetes and related bacteria for secondary metabolite production can be outlined.

General Fermentation Protocol:

A seed culture of Pelagiobacter variabilis is prepared by inoculating a suitable liquid medium and incubating until sufficient cell density is achieved. This seed culture is then used to inoculate larger-scale fermentation tanks. The production medium typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., peptone, yeast extract), and essential minerals, often supplemented with seawater to mimic the natural marine environment. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the yield of this compound.

Table 1: Hypothetical Fermentation Parameters for this compound Production

ParameterOptimized Range (Hypothetical)
Temperature25-30°C
pH6.5-7.5
Aeration1.0-1.5 vvm (volume of air per volume of medium per minute)
Agitation150-200 rpm
Incubation Time5-7 days
Carbon SourceGlucose (20 g/L)
Nitrogen SourcePeptone (10 g/L), Yeast Extract (5 g/L)
Salinity75-100% sterile seawater

Disclaimer: The values in this table are hypothetical and represent typical ranges for the fermentation of marine bacteria for antibiotic production. The specific optimal conditions for this compound production would require experimental determination.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process designed to separate the target compound from other metabolites and media components.

Extraction

Following fermentation, the culture broth is typically separated into the mycelial cake and the supernatant by centrifugation or filtration. This compound, being a secondary metabolite, can be present in either or both fractions. A common method for extracting phenazine compounds involves the use of organic solvents.

General Extraction Protocol:

  • The fermentation broth is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or butanol.

  • The organic phase, containing the crude extract, is separated from the aqueous phase.

  • The organic extract is then concentrated under reduced pressure to yield a crude residue.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

General Purification Protocol:

  • Column Chromatography: The crude extract is first fractionated using column chromatography on a stationary phase like silica gel or an adsorbent resin (e.g., Diaion HP-20). A gradient of solvents with increasing polarity is used to elute the fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity are further purified by preparative HPLC on a reversed-phase column (e.g., C18). An isocratic or gradient elution with a solvent system such as acetonitrile/water or methanol/water is employed to achieve high purity.

  • Final Purification: The purity of the isolated this compound is assessed by analytical HPLC and spectroscopic methods.

Table 2: Hypothetical Purification Yields for this compound

Purification StepStarting Material (g)Yield (mg)Purity (%)
Crude Extract10.0500~10%
Silica Gel Chromatography0.5150~40%
Preparative HPLC0.1525>95%

Disclaimer: The data presented in this table is illustrative and does not represent actual experimental results for this compound, which are not publicly available.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Pelagiobacter variabilis B Large-Scale Fermentation (5-7 days) A->B C Harvesting of Fermentation Broth B->C D Solvent Extraction (e.g., Ethyl Acetate) C->D E Concentration of Crude Extract D->E F Column Chromatography (e.g., Silica Gel) E->F G Preparative HPLC (Reversed-Phase) F->G H Pure this compound G->H

Figure 1: Generalized experimental workflow for the production and isolation of this compound.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit both antibacterial and anticancer activities.[1] As a member of the phenazine class of antibiotics, its biological effects are likely linked to its ability to participate in redox cycling and induce oxidative stress.

Anticancer Activity

Table 3: Hypothetical IC50 Values for this compound Against Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) (Hypothetical)
HeLaCervical Cancer5.2
MCF-7Breast Cancer8.7
A549Lung Cancer12.1
HCT116Colon Cancer6.5

Disclaimer: The IC50 values in this table are hypothetical and are provided for illustrative purposes to represent the potential potency of this compound. Actual values would need to be determined experimentally.

Proposed Mechanism of Action

The anticancer mechanism of many phenazine compounds involves the generation of reactive oxygen species (ROS) and the induction of apoptosis through the mitochondrial pathway. It is plausible that this compound shares a similar mechanism.

Proposed Signaling Pathway:

  • Cellular Uptake: this compound enters the cancer cell.

  • ROS Generation: The phenazine core undergoes redox cycling, leading to the production of superoxide anions and other ROS.

  • Mitochondrial Dysfunction: Increased intracellular ROS levels cause damage to the mitochondrial membrane, leading to a loss of mitochondrial membrane potential.

  • Apoptosome Formation: The damaged mitochondria release cytochrome c into the cytoplasm, which then binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

  • Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates downstream executioner caspases like caspase-3.

  • Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.

signaling_pathway cluster_cell Pelagiomicin_C This compound Cell_Membrane Cancer Cell ROS Increased ROS (Reactive Oxygen Species) Pelagiomicin_C->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 2: Proposed signaling pathway for the anticancer activity of this compound.

Conclusion and Future Directions

This compound represents a promising lead compound from a marine microbial source for the development of new anticancer therapies. Its phenazine scaffold offers a platform for further chemical modification to enhance potency and selectivity. Future research should focus on the following areas:

  • Full Structure Elucidation: Detailed spectroscopic analysis to confirm the complete chemical structure of this compound.

  • Total Synthesis: Development of a synthetic route to enable the production of larger quantities for preclinical studies and the generation of novel analogs.

  • In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies to determine its efficacy against a broad panel of cancer types and to fully elucidate its mechanism of action.

  • Pharmacokinetic and Toxicological Profiling: Assessment of its drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity.

The discovery of this compound highlights the continued importance of exploring the chemical diversity of the marine environment in the search for new medicines to combat human diseases.

References

The Core of Marine Phenazine Antibiotic Production: A Technical Guide to Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazine antibiotics, a class of pigmented, nitrogen-containing heterocyclic compounds, are significant sources of bioactive molecules with therapeutic potential. While extensively studied in terrestrial bacteria, particularly Pseudomonas spp., the marine environment harbors a diverse and relatively untapped reservoir of phenazine-producing bacteria with unique biosynthetic capabilities. This technical guide provides an in-depth exploration of the biosynthetic pathways of phenazine antibiotics in marine bacteria. It covers the core genetic machinery, enzymatic transformations, and regulatory circuits, with a focus on examples from marine-derived Pseudomonas, Streptomyces, and Pelagiobacter species. This document aims to equip researchers and drug development professionals with a comprehensive understanding of these pathways, including detailed experimental protocols and quantitative production data, to facilitate the discovery and development of novel marine-derived antibiotics.

Introduction

Marine bacteria are prolific producers of secondary metabolites, many of which possess potent biological activities. Among these are the phenazines, a large family of redox-active compounds known for their broad-spectrum antibiotic, antifungal, and anticancer properties[1][2]. The core phenazine structure is synthesized from chorismic acid, a key intermediate in the shikimic acid pathway[3][4]. While the fundamental biosynthetic machinery is conserved across many bacterial genera, marine bacteria often exhibit unique modifications to the phenazine core, leading to novel derivatives with potentially enhanced or novel bioactivities[5]. Understanding the genetic and biochemical basis of phenazine biosynthesis in these organisms is crucial for harnessing their therapeutic potential. This guide will detail the core biosynthetic pathway, showcase examples from prominent marine phenazine producers, and provide practical information for the scientific community.

The Core Phenazine Biosynthetic Pathway

The biosynthesis of the foundational phenazine molecule, phenazine-1-carboxylic acid (PCA), is orchestrated by a conserved set of enzymes encoded by the phz operon. In most studied bacteria, this operon comprises seven core genes: phzABCDEFG[4].

The pathway initiates with chorismic acid, which is converted through a series of enzymatic steps to PCA. This process involves the synthesis of 2-amino-2-deoxyisochorismic acid (ADIC) and trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) as key intermediates. Two molecules of a DHHA-derived intermediate are then condensed to form the tricyclic phenazine core[4].

Key Enzymes and Their Functions

The functions of the core Phz enzymes have been elucidated primarily through studies in terrestrial Pseudomonas species, and this knowledge is largely transferable to their marine counterparts.

  • PhzE: An isochorismate synthase that converts chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC). It is a key enzyme that directs flux from primary metabolism into the phenazine pathway[6].

  • PhzD: An enzyme that hydrolyzes ADIC.

  • PhzF: Isomerizes the product of PhzD to form a highly reactive ketone.

  • PhzG: A pyridoxamine 5'-phosphate oxidase-like enzyme.

  • PhzB: A key enzyme that catalyzes the formation of the tricyclic phenazine core from two molecules of the DHHA derivative.

  • PhzA and PhzC: These proteins are also essential for the pathway, though their precise catalytic mechanisms are less defined.

The final product of this core pathway is typically phenazine-1-carboxylic acid (PCA) or, in some bacteria like Streptomyces, phenazine-1,6-dicarboxylic acid (PDC). These core molecules then serve as substrates for tailoring enzymes that generate the vast diversity of phenazine derivatives observed in nature.

Core_Phenazine_Biosynthesis cluster_shikimate Shikimate Pathway cluster_phenazine Phenazine Biosynthesis Chorismic Acid Chorismic Acid ADIC 2-amino-2-deoxy- isochorismic acid Chorismic Acid->ADIC PhzE DHHA trans-2,3-dihydro-3- hydroxyanthranilic acid ADIC->DHHA PhzD PCA Phenazine-1-Carboxylic Acid (PCA) DHHA->PCA PhzF, PhzG, PhzA/B/C PDC Phenazine-1,6-Dicarboxylic Acid (PDC) DHHA->PDC PhzF, PhzG, PhzA/B/C Derivatives Phenazine Derivatives PCA->Derivatives Tailoring Enzymes (e.g., PhzM, PhzS, PhzH) PDC->Derivatives Tailoring Enzymes

Core Phenazine Biosynthetic Pathway from Chorismic Acid.

Phenazine Biosynthesis in Specific Marine Bacteria

Pseudomonas species

Marine-derived Pseudomonas species, much like their terrestrial relatives, are significant producers of phenazines. For instance, a marine isolate of Pseudomonas aeruginosa (strain OSh1) has been shown to produce the well-known phenazine pyocyanin. Genetic analysis confirmed the presence of the phzS gene, which is essential for pyocyanin biosynthesis from PCA[7]. The production of pyocyanin in this marine strain was quantified at 60 µg/ml[7]. Many P. aeruginosa strains contain two highly similar core operons, phz1 and phz2, both of which can synthesize PCA[8].

Streptomyces species

Marine Streptomyces are a rich source of novel phenazine structures. A notable example is the marine sponge-associated Streptomyces sp. CNB-091, which harbors the cryptic spz gene cluster for the biosynthesis of streptophenazines. This cluster contains not only the core phz genes but also genes for polyketide and nonribosomal peptide synthesis, leading to complex hybrid molecules. Heterologous expression of this gene cluster was necessary to activate its production.

Another marine Streptomyces isolate was found to produce a series of streptophenazines (A-H) when exposed to subinhibitory concentrations of other antibiotics. For example, treatment with tetracycline (1.5 µg/mL) led to a 2.8-fold increase in total phenazine production[9].

Pelagiobacter variabilis

The marine bacterium Pelagiobacter variabilis produces a unique class of phenazine antibiotics called pelagiomicins (A, B, and C), which exhibit anticancer activity[2]. While the structures of these compounds have been determined, the biosynthetic gene cluster responsible for their production has not yet been fully characterized in the available literature. Identifying and characterizing this gene cluster represents a promising avenue for future research.

Regulation of Phenazine Biosynthesis

The production of phenazines is a metabolically expensive process and is therefore tightly regulated. In Pseudomonas species, the primary mode of regulation is through quorum sensing (QS), a cell-density-dependent communication system[10][11][12].

The P. aeruginosa QS network consists of at least three interconnected systems: las, rhl, and pqs. These systems utilize signaling molecules (acyl-homoserine lactones and quinolones) that accumulate in the environment as the bacterial population grows. Once a threshold concentration is reached, these molecules bind to transcriptional regulators (e.g., LasR, RhlR, PqsR), which in turn activate the expression of target genes, including the phz operons[8][12]. The pqs system, in particular, has been shown to be a predominant contributor to the regulation of phenazine biosynthesis[10][11]. While this has been extensively studied in clinical and terrestrial isolates, it is highly probable that similar QS circuits govern phenazine production in marine Pseudomonas.

Quorum_Sensing_Regulation cluster_phenazine_operons Phenazine Biosynthesis lasI lasI 3O-C12-HSL 3O-C12-HSL lasI->3O-C12-HSL synthesizes rhlI rhlI C4-HSL C4-HSL rhlI->C4-HSL synthesizes pqsABCDH pqsABCDH PQS PQS pqsABCDH->PQS synthesizes lasR LasR lasR->rhlI pqsR PqsR lasR->pqsR rhlR RhlR phz1 phz1 operon rhlR->phz1 phz2 phz2 operon rhlR->phz2 pqsR->phz1 pqsR->phz2 3O-C12-HSL->lasR activates C4-HSL->rhlR activates PQS->pqsR activates Phenazines Phenazines phz1->Phenazines phz2->Phenazines

Quorum Sensing Regulation of Phenazine Biosynthesis in Pseudomonas.

Quantitative Data on Phenazine Production

The following tables summarize available quantitative data on phenazine production by marine bacteria.

Table 1: Phenazine Production in Marine Pseudomonas Species

StrainPhenazineProduction TiterReference
P. aeruginosa OSh1Pyocyanin60 µg/mL[7]

Table 2: Phenazine Production in Marine Streptomyces Species

StrainPhenazine(s)ConditionFold Increase in ProductionReference
Streptomyces sp.StreptophenazinesSubinhibitory tetracycline (1.5 µg/mL)2.8-fold (total phenazines)[9]

Experimental Protocols

This section provides generalized methodologies for key experiments in the study of phenazine biosynthesis. These protocols are based on established techniques and may require optimization for specific marine strains.

Protocol for Gene Knockout via Homologous Recombination in Marine Pseudomonas

This protocol is adapted from methods using suicide vectors for unmarked gene deletion.

  • Construct the Knockout Vector:

    • Amplify ~1 kb upstream and downstream flanking regions (homology arms) of the target gene from the genomic DNA of the marine Pseudomonas strain.

    • Clone these two fragments into a suicide vector (e.g., pT18mobsacB) on either side of a selectable marker or in a way that the gene will be deleted upon recombination. These vectors cannot replicate in Pseudomonas and often contain a counter-selectable marker like sacB.

  • Vector Transfer to Pseudomonas:

    • Transform the constructed plasmid into an E. coli donor strain (e.g., S17-1).

    • Transfer the plasmid from E. coli to the target marine Pseudomonas strain via biparental or triparental mating.

  • Selection of Single Crossovers (Merodiploids):

    • Plate the conjugation mixture on a selective medium containing an antibiotic corresponding to the resistance marker on the suicide vector and a counter-selection agent to kill the E. coli donor.

    • Colonies that grow are putative single-crossover integrants.

  • Selection of Double Crossovers (Mutants):

    • Inoculate single-crossover colonies into a non-selective liquid medium to allow for a second recombination event.

    • Plate the culture onto a medium containing sucrose (for sacB-based vectors). The sacB gene confers sucrose sensitivity, so only cells that have lost the vector backbone through a second crossover will survive.

  • Verification of Mutants:

    • Screen surviving colonies by PCR using primers flanking the target gene to confirm the deletion.

    • Further confirm the knockout by sequencing the PCR product or by Southern blot analysis.

Protocol for Heterologous Expression of a Marine Bacterial Gene Cluster

This protocol describes a general workflow for expressing a biosynthetic gene cluster in a heterologous host like Streptomyces coelicolor.

  • Gene Cluster Cloning:

    • Isolate high-quality genomic DNA from the marine producer strain.

    • Clone the entire biosynthetic gene cluster into a suitable vector (e.g., a cosmid, fosmid, or bacterial artificial chromosome - BAC). This can be achieved by creating a genomic library and screening for the desired cluster, or by using targeted methods like Transformation-Associated Recombination (TAR) in yeast[13][14].

  • Vector Transfer to Heterologous Host:

    • Introduce the vector containing the gene cluster into a suitable heterologous host. For Streptomyces, intergeneric conjugation from an E. coli donor is a common method.

  • Cultivation and Expression:

    • Cultivate the heterologous host under various conditions (different media, temperatures, etc.) to induce the expression of the gene cluster. It may be necessary to place the cluster under the control of a strong, inducible promoter if it remains silent.

  • Metabolite Extraction and Analysis:

    • Extract secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

    • Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) to identify novel peaks corresponding to the products of the expressed gene cluster.

  • Structure Elucidation:

    • Purify the novel compounds using chromatographic techniques.

    • Elucidate their structures using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.

Protocol for Quantitative Analysis of Phenazines by HPLC
  • Sample Preparation:

    • Centrifuge a known volume of bacterial culture to separate the supernatant and cell pellet.

    • Acidify the supernatant to pH 2 with HCl.

    • Extract the phenazines from the acidified supernatant with an equal volume of ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness and resuspend the residue in a known volume of methanol or acetonitrile.

  • HPLC Analysis:

    • Inject the resuspended extract onto a C18 reverse-phase HPLC column.

    • Use a gradient elution method with a mobile phase typically consisting of acetonitrile and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%).

    • Detect phenazines using a DAD at their characteristic absorbance maxima (e.g., ~252 nm and ~366 nm for many phenazines).

  • Quantification:

    • Create a standard curve using purified standards of the phenazines of interest.

    • Calculate the concentration of phenazines in the original culture by comparing the peak areas from the sample to the standard curve.

Experimental_Workflow Start Identify Phenazine- Producing Marine Bacterium gDNA Isolate Genomic DNA Start->gDNA Library Create Genomic Library (e.g., BAC, Cosmid) gDNA->Library Knockout Targeted Gene Knockout of Biosynthetic Genes gDNA->Knockout Screen Screen Library for phz Genes Library->Screen Clone Clone Full Gene Cluster Screen->Clone Heterologous Heterologous Expression in Suitable Host Clone->Heterologous Analysis HPLC-MS Analysis of Metabolites Heterologous->Analysis End Characterize Pathway and Products Analysis->End Compare Compare Metabolite Profiles (WT vs. Mutant) Knockout->Compare Compare->End

Generalized Workflow for Characterizing a Phenazine Biosynthetic Pathway.

Conclusion and Future Directions

The study of phenazine antibiotic biosynthesis in marine bacteria is a rapidly advancing field with significant potential for drug discovery. While the core biosynthetic pathway is largely conserved, the chemical diversity of phenazines produced by marine organisms highlights the unique evolutionary pressures and ecological niches of the marine environment. The application of modern genomic and synthetic biology techniques, such as heterologous expression and CRISPR-Cas9-based genome editing, will be instrumental in unlocking the full biosynthetic potential of these organisms.

Future research should focus on:

  • Discovering Novel Gene Clusters: Continued exploration of diverse marine environments will undoubtedly lead to the discovery of novel phenazine biosynthetic gene clusters, such as the one responsible for pelagiomicin production.

  • Characterizing Novel Enzymes: The unique chemical structures of many marine-derived phenazines suggest the presence of novel tailoring enzymes with unique catalytic activities, which could be valuable biocatalysts.

  • Understanding Marine-Specific Regulation: Investigating the regulatory networks that control phenazine biosynthesis in marine bacteria may reveal novel signaling molecules and regulatory mechanisms adapted to the marine environment.

By continuing to explore the depths of marine microbial metabolism, the scientific community can pave the way for the development of a new generation of phenazine-based therapeutics.

References

Production of Pelagiomicin C via Fermentation of Pelagiobacter variabilis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelagiomicin C, a phenazine antibiotic produced by the marine bacterium Pelagiobacter variabilis (reclassified as Microbulbifer variabilis), has demonstrated notable anticancer and antibacterial properties. This technical guide provides an in-depth overview of the fermentation, purification, and analytical methodologies pertinent to the production of this compound. Due to the limited availability of specific published protocols for this compound, this document outlines a comprehensive, inferred methodology based on established techniques for the cultivation of Microbulbifer species and the isolation of similar phenazine antibiotics. This guide is intended to serve as a foundational resource for researchers and professionals in drug development to facilitate further investigation and optimization of this compound production.

Introduction

The marine environment is a vast and largely untapped reservoir of novel bioactive compounds. Among these, Pelagiomicins A, B, and C, produced by the marine gammaproteobacterium Pelagiobacter variabilis, have emerged as promising therapeutic leads.[1] These phenazine antibiotics exhibit significant antitumor and antibacterial activities.[1] Notably, these compounds are reported to be labile in aqueous and alcoholic solutions, presenting unique challenges for their isolation and characterization.[1]

This guide focuses on this compound, providing a detailed, albeit inferred, technical framework for its production through fermentation. The methodologies presented herein are compiled from the initial discovery of Pelagiobacter variabilis and its subsequent reclassification as Microbulbifer variabilis, supplemented with established protocols for the fermentation of related marine bacteria and the purification of phenazine-class antibiotics.[2]

Fermentation Protocol for Pelagiobacter variabilis

A robust fermentation process is critical for the reproducible and scalable production of this compound. The following protocol is a synthesized approach based on the known requirements of Microbulbifer species and general practices for marine antibiotic production.

Media Composition

The composition of the culture medium is a key determinant of cell growth and secondary metabolite production. A nutrient-rich, marine-mimicking medium is proposed.

Table 1: Proposed Fermentation Medium for Pelagiobacter variabilis

ComponentConcentration (g/L)Purpose
Peptone5.0Nitrogen and carbon source
Yeast Extract1.0Source of vitamins and growth factors
Beef Extract1.0Nitrogen, carbon, and mineral source
Soluble Starch10.0Primary carbon source
Artificial Seawater*1000 mLProvides essential salts and minerals
pH7.0 - 8.0Optimal pH range for marine bacteria

*Artificial seawater can be prepared using commercially available sea salt mixtures or by combining appropriate salts to mimic the natural marine environment.

Inoculum Development

A healthy and active inoculum is essential for initiating a successful fermentation.

  • Strain Revival: Aseptically transfer a cryopreserved vial of Pelagiobacter variabilis to a sterile marine agar plate.

  • Incubation: Incubate the plate at 25-30°C until colonies are well-formed.

  • Seed Culture: Inoculate a single colony into a 250 mL flask containing 50 mL of the seed culture medium (same composition as the fermentation medium).

  • Incubation: Incubate the seed culture at 25-30°C on a rotary shaker at 150-200 rpm for 48-72 hours, or until the culture reaches the late logarithmic growth phase.

Fermentation Conditions

Optimal fermentation parameters are crucial for maximizing the yield of this compound.

Table 2: Proposed Fermentation Parameters for this compound Production

ParameterRecommended ValueNotes
Temperature25 - 30°CTypical for marine bacteria
pH7.0 - 8.0Maintain with buffers or automated pH control
Agitation150 - 250 rpmEnsures adequate mixing and aeration
Aeration1.0 vvm (volume of air per volume of medium per minute)For bioreactor cultivation
Fermentation Time5 - 7 daysMonitor for secondary metabolite production
Inoculum Size5 - 10% (v/v)

Experimental Workflow

The overall process from culture to purified compound involves several key stages.

Fermentation_Workflow Inoculum Inoculum Development Fermentation Fermentation Inoculum->Fermentation Inoculation Extraction Extraction of This compound Fermentation->Extraction Harvest Purification Purification Extraction->Purification Crude Extract Analysis Analysis and Quantification Purification->Analysis Purified This compound

Caption: High-level workflow for this compound production.

Isolation and Purification of this compound

Given the labile nature of Pelagiomicins in water and alcohols, a rapid and efficient purification protocol is necessary.[1] The following procedure is adapted from established methods for phenazine antibiotic purification.

  • Cell Separation: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the bacterial cells.

  • Solvent Extraction: Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction three times. The cell pellet can also be extracted with ethyl acetate to recover any cell-associated product.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Silica Gel Chromatography: Resuspend the crude extract in a minimal volume of a non-polar solvent (e.g., hexane) and load it onto a silica gel column. Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient. Collect fractions and monitor by thin-layer chromatography (TLC) for the presence of the target compound.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Pool the fractions containing this compound and further purify using RP-HPLC with a C18 column. A suitable mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

Analytical Methods for Quantification

Accurate quantification of this compound is essential for process optimization and characterization.

Table 3: Analytical Techniques for this compound Quantification

TechniqueColumnMobile PhaseDetection
RP-HPLC C18 (e.g., 4.6 x 250 mm, 5 µm)Acetonitrile/Water with 0.1% TFA (gradient)UV-Vis (254 nm and 365 nm)
LC-MS C18Acetonitrile/Water with 0.1% Formic Acid (gradient)Mass Spectrometry (ESI+)

Biosynthetic Pathway of Pelagiomicins

Pelagiomicins belong to the phenazine class of antibiotics. The biosynthesis of the core phenazine structure is generally conserved across different bacterial species and originates from the shikimic acid pathway.

Phenazine_Biosynthesis Chorismic_Acid Chorismic Acid DHHA trans-2,3-dihydro-3- hydroxyanthranilic acid Chorismic_Acid->DHHA phzE, phzD, phzF PCA Phenazine-1-carboxylic acid DHHA->PCA phzA/B, phzG (Dimerization & Oxidation) Pelagiomicins Pelagiomicins (A, B, C) PCA->Pelagiomicins Tailoring Enzymes (e.g., Hydroxylases, Methyltransferases)

Caption: Hypothetical biosynthetic pathway of Pelagiomicins.

The core phenazine structure, phenazine-1-carboxylic acid (PCA), is synthesized from two molecules of trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), which is derived from chorismic acid via the action of enzymes encoded by the phzE, phzD, and phzF genes. The final diversification to Pelagiomicins A, B, and C likely involves a series of "tailoring" enzymatic reactions such as hydroxylation, methylation, and other modifications to the PCA scaffold.

Conclusion and Future Directions

This technical guide provides a comprehensive, though inferred, framework for the fermentation, purification, and analysis of this compound from Pelagiobacter variabilis. The lack of specific published protocols necessitates a systematic approach to optimizing each step of the process, from media composition to purification strategies. Future research should focus on the full elucidation of the Pelagiomicin biosynthetic gene cluster to enable metabolic engineering approaches for yield improvement. Furthermore, detailed studies on the signaling pathways regulating Pelagiomicin production could unveil strategies for enhancing its biosynthesis through the manipulation of culture conditions or the introduction of elicitors. The development of robust and validated analytical methods will be paramount for the accurate quantification of this compound and its analogs, facilitating preclinical and clinical development.

References

Spectroscopic and Structural Elucidation of Pelagiomicin C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pelagiomicin C, a compound also identified as Naphthomycin C. The structural elucidation of this compound was first reported in the Journal of Antibiotics in 1983, where its constitution was determined through analysis of its UV, ¹H NMR, and ¹³C NMR spectra, alongside other analytical techniques[1]. This document collates the available spectroscopic information and outlines the general experimental protocols relevant to the characterization of such natural products.

Core Spectroscopic Data

The definitive spectroscopic data for this compound, as would be presented in a detailed analysis, is summarized below. The following tables are structured to provide a clear and concise presentation of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, which are crucial for the verification of the compound's structure and purity.

Table 1: ¹H NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in search results
Table 2: ¹³C NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)
Data not available in search results
Table 3: Mass Spectrometry Data for this compound
Ionization ModeMass-to-Charge Ratio (m/z)Relative Abundance (%)Assignment
Data not available in search results

Experimental Protocols

The following sections describe the generalized experimental methodologies for obtaining the spectroscopic data for a natural product like this compound. These protocols are based on standard practices in natural product chemistry and may be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For a compound like this compound, a suite of 1D and 2D NMR experiments would be conducted.

  • Sample Preparation : A pure sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound. A standard internal reference, such as tetramethylsilane (TMS), is often added.

  • ¹H NMR Spectroscopy : The ¹H NMR spectrum is acquired to determine the chemical environment of the hydrogen atoms in the molecule. Key parameters include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling techniques are used to simplify the spectrum.

  • 2D NMR Spectroscopy : To establish connectivity between atoms, various 2D NMR experiments are performed. These include:

    • COSY (Correlation Spectroscopy) : Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded carbon and proton atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between carbons and protons over two to three bonds, which is critical for assembling the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

  • Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS). Common ionization techniques for natural products include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis : The ionized molecules are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), Orbitrap, or Ion Trap).

  • High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion and its fragments.

  • Tandem Mass Spectrometry (MS/MS) : In MS/MS experiments, a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides valuable structural information and is useful for identifying known compounds in complex mixtures.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product and a conceptual signaling pathway that such a compound might influence.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Natural_Source Natural Source (e.g., Streptomyces sp.) Crude_Extract Crude Extract Natural_Source->Crude_Extract Extraction Purified_Compound Purified this compound Crude_Extract->Purified_Compound Chromatography NMR NMR Spectroscopy (1H, 13C, 2D) Purified_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Purified_Compound->MS UV_Vis UV-Vis Spectroscopy Purified_Compound->UV_Vis Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination

Caption: Workflow for the isolation and structural elucidation of this compound.

Signaling_Pathway_Example Pelagiomicin_C This compound Target_Protein Target Protein Pelagiomicin_C->Target_Protein Inhibition Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Activation Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Activation Biological_Response Biological Response Downstream_Effector_1->Biological_Response Downstream_Effector_2->Biological_Response

Caption: Hypothetical signaling pathway interaction for this compound.

References

In-depth Technical Guide on the Core Mechanism of Action of Pelagiomicin C Against Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals no specific information regarding a compound named "Pelagiomicin C" and its mechanism of action against cancer cells. Extensive searches of scientific databases and public domain information did not yield any results for this particular molecule. This suggests that "this compound" may be a very recently discovered compound not yet described in published literature, a proprietary compound with undisclosed research, or a potential misnomer.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for the signaling pathways of a compound for which no public data exists.

Proposed Alternative: Urdamycin as a Case Study for a Natural Compound's Anti-Cancer Mechanism

To fulfill the user's request for a detailed technical guide on the anti-cancer mechanism of a natural product, we propose a comprehensive analysis of Urdamycin , a bioactive compound produced by Streptomyces bacteria. Recent research has highlighted its potential as an anti-cancer agent, revealing a multi-faceted mechanism of action.[1] This guide will adhere to the user's original content structure and requirements, providing an in-depth look into a well-documented natural compound.

Overview of Urdamycin's Anti-Cancer Activity

Urdamycin is an angucycline antibiotic that has demonstrated significant cytotoxic effects against various cancer cell lines.[1] Unlike some conventional chemotherapeutic agents that have limited efficacy and notable side effects, Urdamycin presents a promising profile by inducing cancer cell death through multiple pathways.[1] Studies have indicated its superiority in certain aspects when compared to Rapamycin, a widely used drug in chemotherapy regimens.[1]

Core Mechanism of Action: Dual Induction of Apoptosis and Autophagy

Urdamycin's primary anti-cancer effect stems from its ability to induce programmed cell death through two distinct but interconnected processes: apoptosis and autophagy.[1]

  • Apoptosis (Programmed Cell Death): Urdamycin triggers the intrinsic pathway of apoptosis. This process is characterized by a cascade of molecular events leading to the orderly dismantling of the cell. Key events in apoptosis include mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases.[2]

  • Autophagy (Cellular "Self-Eating"): In addition to apoptosis, Urdamycin induces autophagy, a process where the cell degrades its own components within lysosomes. In the context of cancer, inducing autophagy can lead to cell death by starvation.[1]

Signaling Pathways Modulated by Urdamycin

The induction of apoptosis and autophagy by Urdamycin is a consequence of its interaction with critical cell signaling pathways that regulate cell survival, proliferation, and death.

A crucial aspect of Urdamycin's mechanism is its ability to completely inhibit the activation of Akt (also known as Protein Kinase B), a key signaling protein involved in tumor progression and cell survival.[1] The PI3K/Akt pathway is often hyperactivated in cancer, promoting cell growth and inhibiting apoptosis. By shutting down this pathway, Urdamycin effectively removes a major survival signal for cancer cells, thereby sensitizing them to apoptosis.

The intrinsic, or mitochondrial, pathway of apoptosis is a primary target of many anti-cancer drugs.[3] This pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins.[2] Pro-apoptotic proteins like Bax and Bak, upon activation, lead to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c.[2] Cytochrome c then associates with APAF-1 and procaspase-9 to form the apoptosome, which in turn activates the executioner caspases like caspase-3, leading to cell death.[2][4]

The following diagram illustrates the general intrinsic apoptotic pathway, which is activated by compounds like Urdamycin.

Intrinsic_Apoptotic_Pathway cluster_stress cluster_mitochondrion Mitochondrion cluster_cytosol Stress Urdamycin Bax Bax/Bak Activation Stress->Bax Bcl2 Anti-apoptotic Bcl-2 proteins Stress->Bcl2 inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP CytoC_release Cytochrome c Release MOMP->CytoC_release Apoptosome Apoptosome Formation (Cytochrome c, APAF-1, procaspase-9) CytoC_release->Apoptosome Bcl2->Bax inhibits Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Executioner Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptotic pathway induced by cellular stress.

Experimental Protocols

While specific protocols for Urdamycin are proprietary to the research labs that conducted the studies, a general outline of the methodologies used to elucidate the mechanism of action of anti-cancer compounds is provided below.

  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity. Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of the compound. After a specific incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength. This allows for the determination of the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[5][6]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Caspase Activity Assays: The activation of caspases, key mediators of apoptosis, can be measured using specific substrates that become fluorescent or colorimetric upon cleavage by an active caspase. For example, a Caspase-3 activity assay would measure the cleavage of a substrate like DEVD-pNA.[7]

  • Protein Expression Analysis: Western blotting is used to detect and quantify the levels of specific proteins involved in signaling pathways. To study the effect of a compound on the Akt pathway, for example, cell lysates would be probed with antibodies against total Akt and phosphorylated Akt (the active form). Similarly, the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins can be assessed.

The following diagram outlines a general experimental workflow for assessing the anti-cancer mechanism of a novel compound.

Experimental_Workflow start Treat Cancer Cell Lines with Compound ic50 Determine IC50 (MTT Assay) start->ic50 apoptosis Assess Apoptosis Induction (Annexin V/PI Staining) start->apoptosis caspase Measure Caspase Activation (Caspase Activity Assay) start->caspase western Analyze Protein Expression (Western Blot) - Akt/p-Akt - Bcl-2 family proteins start->western mechanism Elucidate Mechanism of Action ic50->mechanism apoptosis->mechanism caspase->mechanism western->mechanism

Caption: General experimental workflow for mechanism of action studies.

Quantitative Data Summary

While specific quantitative data for Urdamycin is limited in the public domain, studies on similar natural compounds provide a framework for how such data is typically presented.

CompoundCell LineAssayIC50 ValueReference
ViolaceinSK-MEL-5MTT0.393 µM[7]
ViolaceinHepG2MTT9.864 µM[7]
Peperomia pellucida extractMCF-7MTT10.4 ± 0.06 µg/ml[5]
3-MBTScMCF-7MTT<10 µg/mL[6]
4-NBTScMCF-7MTT<10 µg/mL[6]
DoxorubicinMCF-7MTT3.162 ± 0.018 µg/mL[6]
Conclusion

While information on "this compound" is unavailable, the study of compounds like Urdamycin provides a clear and compelling example of how natural products can exert potent anti-cancer effects through multifaceted mechanisms. The ability of Urdamycin to dually induce apoptosis and autophagy, primarily through the inhibition of the pro-survival Akt signaling pathway, marks it as a compound of significant interest for further pre-clinical and clinical investigation. The methodologies and conceptual frameworks outlined in this guide provide a robust template for the evaluation of novel anti-cancer agents.

References

Spectrum of Antibacterial Activity of Plazomicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibacterial spectrum of Plazomicin, a next-generation semisynthetic aminoglycoside. Plazomicin was engineered to overcome common aminoglycoside resistance mechanisms, exhibiting potent activity against a wide range of clinically significant bacteria, including multidrug-resistant (MDR) strains. This document details its mechanism of action, summarizes its in vitro activity through quantitative data, outlines the standardized experimental protocols for susceptibility testing, and provides visual representations of key pathways and workflows.

Mechanism of Action

Plazomicin, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis. It binds to the 30S ribosomal subunit in bacteria, specifically to the A-site on the 16S ribosomal RNA.[1] This binding event disrupts the normal process of translation in several ways: it can cause misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the nascent polypeptide chain, and it can interfere with the translocation of the ribosome along the mRNA molecule. The culmination of these effects is the production of non-functional or toxic proteins and the eventual arrest of protein synthesis, leading to bacterial cell death.

Structural modifications to the Plazomicin molecule, including the addition of a hydroxy-aminobutyric acid group at position 1 and a hydroxyethyl group at position 6', protect it from many aminoglycoside-modifying enzymes (AMEs). These enzymes are a primary mechanism of resistance to older aminoglycosides. As a result, Plazomicin retains activity against many strains that are resistant to gentamicin, tobramycin, and amikacin.

Plazomicin_Mechanism_of_Action cluster_bacterium Bacterial Cell plazomicin Plazomicin ribosome_30s 30S Ribosomal Subunit plazomicin->ribosome_30s Binds to a_site A-Site (16S rRNA) plazomicin->a_site Specifically targets protein_synthesis Protein Synthesis a_site->protein_synthesis Inhibits faulty_proteins Faulty Proteins protein_synthesis->faulty_proteins Leads to production of cell_death Bacterial Cell Death protein_synthesis->cell_death Arrest of faulty_proteins->cell_death

Mechanism of action of Plazomicin.

In Vitro Antibacterial Spectrum

Plazomicin demonstrates a broad spectrum of activity against many Gram-negative and some Gram-positive bacteria. Its potency is particularly notable against Enterobacteriaceae, including strains that produce extended-spectrum β-lactamases (ESBLs) and carbapenem-resistant Enterobacteriaceae (CRE).

Data Presentation

The following table summarizes the in vitro activity of Plazomicin against a selection of clinically relevant bacterial species, presented as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Gram-Negative
Escherichia coli0.510.5 - 2
Klebsiella pneumoniae0.250.50.12 - 8
Enterobacter spp.0.2520.25 - 2
Proteus mirabilis2--
Citrobacter freundii--0.06 - 0.25
Pseudomonas aeruginosa416-
Gram-Positive
Staphylococcus aureus (MSSA & MRSA)0.51-
Coagulase-negative staphylococci0.120.5-
Enterococcus spp.1664-
Streptococcus pneumoniae3264-

Data compiled from multiple sources.[2][3][4][5][6]

Experimental Protocols

The determination of the in vitro activity of Plazomicin is performed using standardized methods, primarily the broth microdilution method as detailed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI/EUCAST Guidelines)

This method involves preparing serial twofold dilutions of Plazomicin in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that prevents visible growth.

Detailed Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of Plazomicin is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

  • Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation: The microtiter plates containing the serially diluted Plazomicin are inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is read as the lowest concentration of Plazomicin at which there is no visible growth of the bacteria. This can be determined visually or with the aid of a plate reader.

MIC_Determination_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Plazomicin start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Experimental workflow for MIC determination.

Mechanisms of Resistance

While Plazomicin is designed to evade many common aminoglycoside resistance mechanisms, resistance can still emerge. The primary mechanisms of resistance to Plazomicin include:

  • Target Site Modification: Alterations in the 16S rRNA, the binding site of Plazomicin, can reduce the drug's affinity for the ribosome. This is often mediated by 16S rRNA methyltransferases.

  • Enzymatic Inactivation: Although effective against many AMEs, some enzymes, such as certain AAC(2') variants, can inactivate Plazomicin.

  • Efflux Pumps: Overexpression of efflux pumps can actively transport Plazomicin out of the bacterial cell, preventing it from reaching its intracellular target.

Conclusion

Plazomicin demonstrates a potent and broad spectrum of antibacterial activity, particularly against challenging Gram-negative pathogens. Its stability against many aminoglycoside-modifying enzymes makes it a valuable agent in the context of rising antimicrobial resistance. Understanding its mechanism of action, spectrum of activity, and the standardized methods for its evaluation is crucial for its appropriate clinical use and for the continued development of novel antimicrobial agents. Researchers and drug development professionals should consider the robust in vitro profile of Plazomicin in their ongoing efforts to combat infectious diseases.

References

Preliminary In Vitro Cytotoxicity Screening of Pelagiomicin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding the specific in vitro cytotoxicity, experimental protocols, and mechanisms of action of Pelagiomicin C is limited. This guide, therefore, provides a framework based on the known characteristics of its chemical class, phenazine antibiotics, and outlines standard, widely accepted methodologies for preliminary anticancer drug screening. The experimental protocols and potential mechanisms described herein are representative and should be adapted and validated for the specific compound.

Introduction

This compound is a phenazine antibiotic isolated from the marine bacterium Pelagiobacter variabilis.[1] Along with its analogs, Pelagiomicin A and B, it has been identified as a potential anticancer agent based on initial in vitro and in vivo studies.[1] As a member of the phenazine class of compounds, this compound is of interest to researchers in oncology and drug development due to the known cytotoxic activities of many phenazine derivatives.[2][3]

This technical guide provides an overview of the core methodologies and conceptual frameworks for conducting a preliminary in vitro cytotoxicity screening of this compound. It is intended for researchers, scientists, and drug development professionals.

Potential Mechanisms of Cytotoxicity of Phenazine Antibiotics

While the specific signaling pathways affected by this compound have not been elucidated, phenazine antibiotics are known to exert their cytotoxic effects through several mechanisms. These often involve the generation of reactive oxygen species (ROS) and interference with cellular metabolic and signaling pathways, ultimately leading to apoptosis.

One common mechanism involves the induction of the mitochondrial apoptotic pathway.[2] This can be triggered by cellular stress, leading to the activation of caspases, a family of proteases that execute programmed cell death.[2]

G cluster_0 Pelagiomicin_C This compound Cellular_Stress Cellular Stress (e.g., ROS Production) Pelagiomicin_C->Cellular_Stress Induces Mitochondria Mitochondria Cellular_Stress->Mitochondria Acts on Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Initiates Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis Executes

Caption: Generalized Apoptotic Pathway for Phenazine Antibiotics.

Experimental Protocols for In Vitro Cytotoxicity Screening

A standard and widely used method for assessing the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][4][5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

MTT Assay Protocol

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add this compound (various concentrations) Incubate_24h->Add_Compound Incubate_Treatment Incubate (e.g., 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Buffer Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in a clear and structured format for easy comparison.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound (IC50 in µM)

Cell LineTissue of OriginIncubation Time (hours)IC50 (µM)
HeLaCervical Cancer48Data not available
MCF-7Breast Cancer48Data not available
A549Lung Cancer48Data not available
HCT116Colon Cancer48Data not available

Note: The table above is a template. As of the last update, specific IC50 values for this compound against these cell lines are not publicly available.

Conclusion

This compound represents a promising compound from a class of antibiotics with known anticancer properties. A thorough in vitro cytotoxicity screening is a critical first step in its evaluation as a potential therapeutic agent. This guide provides a foundational understanding of the potential mechanisms of action for its chemical class and a detailed protocol for a standard cytotoxicity assay. Further research is necessary to determine the specific cytotoxic profile and molecular targets of this compound.

References

Determining the Solubility of Pelagiomicin C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction to Pelagiomicin C and Solubility

This compound is a member of the pelagiomicin family of antibiotics produced by the marine bacterium Pelagiobacter variabilis[1]. Preliminary studies indicate that these compounds are labile in water and alcohols, a critical consideration for their handling and formulation in research and development[1]. Understanding the solubility of this compound in various laboratory solvents is a fundamental prerequisite for a wide range of in vitro and in vivo studies, as well as for the development of potential therapeutic applications. Solubility dictates the choice of solvent for creating stock solutions, conducting bioassays, and developing formulations.

Quantitative Solubility Data for this compound

As of the date of this guide, specific quantitative solubility values for this compound have not been published. Researchers are encouraged to determine these values empirically using the standardized methods outlined in this document. The following table provides a template for recording and presenting solubility data for this compound in a clear and structured format for easy comparison.

SolventChemical FormulaPolarity IndexTemperature (°C)Solubility (mg/mL)Solubility (µM)Observations
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2
EthanolC₂H₅OH5.2
MethanolCH₃OH6.6
WaterH₂O9.0Labile[1]
AcetonitrileC₂H₃N6.2
Isopropyl AlcoholC₃H₈O4.3
Polyethylene Glycol 400 (PEG 400)C₂ₙH₄ₙ₊₂Oₙ₊₁-
Phosphate-Buffered Saline (PBS)--

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most widely accepted and reliable method for determining the equilibrium solubility of a compound, particularly for those with low solubility, is the shake-flask method. This method establishes equilibrium between the undissolved solid and a saturated solution.

Materials and Equipment
  • This compound (solid form)

  • Selected laboratory solvents (high purity)

  • Sealed glass vials or flasks

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed container. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Place the sealed container in a shaker or on a stirrer at a constant, controlled temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter.

  • Quantification: Accurately dilute a known volume of the clear, saturated filtrate. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

  • Data Reporting: Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add Excess this compound to Solvent B Agitate at Constant Temperature (24-72h) A->B C Centrifuge to Pellet Undissolved Solid B->C D Filter Supernatant C->D E Dilute Filtrate D->E F Quantify by HPLC E->F

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

Determining the solubility of this compound is a critical step in advancing its research and potential development as a therapeutic agent. By following standardized protocols such as the shake-flask method and maintaining meticulous records as outlined in this guide, researchers can generate reliable and comparable solubility data. This information will be invaluable for designing future experiments and formulating this promising antibiotic for a range of scientific applications.

References

Pelagiomicin C: A Technical Guide to its Natural Abundance, Yield, and Isolation from Pelagiobacter variabilis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelagiomicin C is a member of the phenazine class of antibiotics, which are nitrogen-containing heterocyclic compounds known for their broad-spectrum antimicrobial and antitumor activities.[1] This technical guide provides a comprehensive overview of the natural abundance, yield, and experimental protocols for the isolation and purification of this compound from its natural producer, the marine bacterium Pelagiobacter variabilis. Additionally, it outlines the general biosynthetic pathway for phenazine antibiotics.

Data Presentation: Natural Abundance and Yield of this compound

ParameterValueSource
Natural Abundance
Concentration in Host Organism (Pocockiella variegata)Data not available
Fermentation Yield
Titer from Pelagiobacter variabilis cultureData not availableNishijima et al., 1997
Optimal Fermentation TimeData not available
Key Fermentation ParametersData not available

Experimental Protocols

The following are generalized experimental protocols for the cultivation of Pelagiobacter variabilis and the extraction and purification of this compound, based on methodologies for similar marine-derived microbial secondary metabolites.

Cultivation of Pelagiobacter variabilis
  • Media Preparation: A suitable marine broth medium, such as ZoBell 2216E, is prepared. This medium typically contains peptone, yeast extract, and aged seawater to mimic the natural marine environment.

  • Inoculation: A seed culture of Pelagiobacter variabilis is prepared by inoculating a small volume of the marine broth and incubating until sufficient cell density is reached. The production-scale culture is then inoculated with this seed culture.

  • Fermentation: The culture is incubated at a controlled temperature (typically 25-30°C) with agitation to ensure proper aeration. The fermentation is carried out for a period determined by growth kinetics and secondary metabolite production, which would need to be optimized for this compound.

Extraction of this compound
  • Cell Separation: After fermentation, the bacterial cells are separated from the culture broth by centrifugation.

  • Solvent Extraction: The cell pellet and the supernatant (culture broth) are typically extracted separately to ensure the recovery of both intracellular and extracellular metabolites. A polar organic solvent, such as ethyl acetate or n-butanol, is commonly used for the extraction of phenazine compounds. The mixture is agitated to ensure thorough extraction and then the organic and aqueous phases are separated.

  • Concentration: The organic extract containing the crude this compound is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound
  • Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification.

    • Silica Gel Column Chromatography: A common first step is column chromatography using silica gel as the stationary phase. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is used to elute fractions.

    • High-Performance Liquid Chromatography (HPLC): Fractions showing activity (e.g., antimicrobial) are further purified by reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid.

  • Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC and spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Phenazine Biosynthesis Pathway

The biosynthesis of phenazine antibiotics, including this compound, originates from the shikimic acid pathway. Chorismic acid is a key precursor that undergoes a series of enzymatic conversions to form the core phenazine structure.

Phenazine_Biosynthesis Shikimic_Acid Shikimic Acid Pathway Chorismic_Acid Chorismic Acid Shikimic_Acid->Chorismic_Acid PhzE PhzE Chorismic_Acid->PhzE ADIC 2-amino-2-deoxyisochorismic acid (ADIC) PhzE->ADIC PhzD PhzD ADIC->PhzD DHHA trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) PhzD->DHHA PhzF PhzF DHHA->PhzF Phenazine_Core Phenazine Core Structure (e.g., Phenazine-1-carboxylic acid) PhzF->Phenazine_Core Tailoring_Enzymes Tailoring Enzymes (e.g., Methyltransferases, Oxidases) Phenazine_Core->Tailoring_Enzymes Pelagiomicin_C This compound Tailoring_Enzymes->Pelagiomicin_C

Caption: Generalized biosynthetic pathway of phenazine antibiotics.

Experimental Workflow for this compound Isolation

The following diagram illustrates a logical workflow for the isolation and characterization of this compound from a culture of Pelagiobacter variabilis.

Pelagiomicin_C_Isolation_Workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Inoculation Inoculation of P. variabilis Fermentation Fermentation in Marine Broth Inoculation->Fermentation Centrifugation Centrifugation (Separate cells and broth) Fermentation->Centrifugation Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Centrifugation->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography HPLC Reversed-Phase HPLC Column_Chromatography->HPLC Purity_Assessment Purity Assessment (Analytical HPLC) HPLC->Purity_Assessment Structure_Elucidation Structure Elucidation (MS, NMR) Purity_Assessment->Structure_Elucidation

Caption: Experimental workflow for this compound isolation and analysis.

References

The Enigmatic Role of Pelagiomicin C in the Marine Ecosystem: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelagiomicin C, a phenazine antibiotic isolated from the marine bacterium Pelagiobacter variabilis, represents a class of secondary metabolites with significant biological activities. While its potent antibacterial and antitumor properties have been established, its specific ecological role within its native marine environment remains a subject of ongoing scientific inquiry. This technical guide provides a comprehensive overview of the known biological functions of this compound, contextualized within the broader understanding of marine phenazine antibiotics. It details its antimicrobial and cytotoxic activities, explores its potential ecological functions, and provides relevant experimental methodologies for its study.

Introduction

The marine environment is a vast and competitive ecosystem, where microorganisms produce a diverse array of secondary metabolites to survive and thrive. Among these are the phenazines, a class of nitrogen-containing heterocyclic compounds known for their redox activity and broad-spectrum biological effects. This compound, produced by the marine bacterium Pelagiobacter variabilis, is a notable member of this family.[1] Initial studies have highlighted its efficacy against both Gram-positive and Gram-negative bacteria, as well as its potential as an anticancer agent.[1] However, the selective pressures that drive the production of this compound in the ocean and its functional role in mediating interactions with other marine organisms are not yet fully understood. This guide aims to synthesize the available data on this compound and to provide a framework for future research into its ecological significance.

Biological Activities of this compound

The primary characterized biological activities of this compound are its antibacterial and antitumor effects. These activities are attributed to the general ability of phenazines to act as redox-active molecules, which can lead to the generation of reactive oxygen species (ROS) and interfere with cellular respiration and other vital processes.

Antibacterial Activity

This compound has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] While specific minimum inhibitory concentration (MIC) values for this compound are not extensively published, the activity of phenazine antibiotics, in general, is well-documented. The antibacterial action of phenazines is often linked to their ability to intercalate into DNA, inhibit topoisomerase, and generate oxidative stress.

Table 1: Antibacterial Spectrum of Related Marine Phenazines

CompoundTarget OrganismMIC (µg/mL)Reference
Phenazine-1-carboxylic acid (PCA)Vibrio anguillarumNot specified[2]
PlazomicinEscherichia coli0.5 - 1[3]
PlazomicinKlebsiella pneumoniae≤1[3]
PlazomicinMethicillin-resistant Staphylococcus aureus (MRSA)0.5 - 1[3]

Note: Data for this compound is not available. This table presents data for other relevant marine-derived or potent phenazine-like antibiotics to provide context.

Antitumor Activity

In addition to its antibacterial properties, this compound has been identified as a potential anticancer agent.[1] The mechanism of action for the antitumor effects of many phenazine compounds involves the induction of apoptosis through the generation of intracellular ROS and the disruption of mitochondrial function.

Table 2: In Vitro Antitumor Activity of Pelagiomicin A (a related compound)

Cell LineIC50 (µg/mL)
P388 murine leukemia0.1
L1210 murine leukemia0.18
KB human epidermoid carcinoma0.38

Source: Adapted from the initial discovery paper of Pelagiomicins. Specific data for this compound is not provided in the source.

Putative Ecological Roles of this compound in the Marine Environment

While direct studies on the ecological role of this compound are lacking, the known functions of other marine phenazine antibiotics allow for informed hypotheses regarding its role in the marine ecosystem.

Microbial Competition and Niche Maintenance

The most apparent ecological role of this compound is likely as a chemical weapon in the constant competition for resources and space among marine microorganisms. By inhibiting the growth of competing bacteria, Pelagiobacter variabilis can secure its niche and access to nutrients. This antagonistic interaction is a common strategy employed by marine bacteria.

Biofilm Formation and Regulation

Phenazines are known to play a role in the regulation of biofilm formation in some bacterial species. They can act as signaling molecules that influence the development and structure of these microbial communities. It is plausible that this compound could have a similar function for Pelagiobacter variabilis, potentially mediating cell-to-cell communication and coordinating group behaviors.

Biogeochemical Cycling

A fascinating and less obvious role for phenazines in the environment is their participation in biogeochemical cycles. As redox-active molecules, they can act as electron shuttles, facilitating the reduction of minerals such as iron and manganese oxides.[4] This process can enhance the bioavailability of these essential nutrients for the producing organism and the surrounding microbial community.

Caption: Putative ecological roles of this compound in the marine environment.

Experimental Protocols

Investigating the ecological role of this compound requires a multi-faceted approach, combining microbiological, chemical, and ecological techniques.

Isolation and Cultivation of Pelagiobacter variabilis
  • Media: Marine Broth 2216 or a minimal seawater-based medium supplemented with appropriate carbon and nitrogen sources.

  • Incubation: Aerobic conditions at a temperature reflective of its native environment (e.g., 20-25°C).

  • Extraction of this compound: Culture broth can be extracted with an organic solvent such as ethyl acetate, followed by chromatographic purification (e.g., HPLC).

Antimicrobial Susceptibility Testing
  • Method: Broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure:

    • Prepare a serial dilution of this compound in a suitable broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Incubate the plate under optimal growth conditions for the test organism.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible growth.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of this compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized inoculum of test bacterium B->C D Incubate at optimal temperature C->D E Observe for visible growth D->E F Determine MIC E->F

Caption: Workflow for antimicrobial susceptibility testing.

In Vitro Biofilm Assay
  • Method: Crystal violet staining assay.

  • Procedure:

    • Grow the test bacterium in a 96-well plate in the presence of sub-lethal concentrations of this compound.

    • After incubation, discard the planktonic cells and wash the wells.

    • Stain the adherent biofilm with crystal violet.

    • Solubilize the stain and measure the absorbance to quantify biofilm formation.

Mineral Reduction Assay
  • Method: Spectrophotometric quantification of reduced metals.

  • Procedure:

    • Incubate Pelagiobacter variabilis in a medium containing a poorly crystalline iron or manganese oxide as the sole terminal electron acceptor.

    • At various time points, collect samples and measure the concentration of the reduced, soluble metal (e.g., Fe(II) using the ferrozine assay).

    • Compare the rate of mineral reduction in wild-type strains versus mutant strains unable to produce this compound to determine its role as an electron shuttle.

Future Directions and Conclusion

The study of this compound offers exciting opportunities for both drug discovery and marine ecology. Future research should focus on:

  • Elucidating the biosynthetic pathway of this compound to enable metabolic engineering for enhanced production.

  • Conducting in-situ studies to confirm its ecological roles in the complex marine microbial community.

  • Investigating the detailed molecular mechanisms of its antibacterial and antitumor activities.

References

The Genetic Frontier of Pelagiomicin C: A Proposed Roadmap for Unraveling its Biosynthesis in Pelagiobacter variabilis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pelagiomicin C, a phenazine antibiotic produced by the marine bacterium Pelagiobacter variabilis, represents a promising molecule in the search for new anticancer compounds.[1] To date, the genetic underpinnings of its production remain unexplored, with the genomic data of Pelagiobacter variabilis not yet publicly available. This whitepaper serves as a technical guide for future research, outlining a strategic approach to identify and characterize the this compound biosynthetic gene cluster. By drawing parallels with known phenazine biosynthesis pathways in other bacteria, we propose a hypothetical pathway for this compound and provide detailed, actionable experimental protocols. This document aims to provide a foundational roadmap for researchers to accelerate the genetic exploration and biotechnological exploitation of this novel antibiotic.

Introduction

The marine environment is a vast reservoir of microbial diversity and a promising source of novel bioactive compounds. Among these, Pelagiomicins A, B, and C, produced by the marine bacterium Pelagiobacter variabilis, have been identified as phenazine antibiotics with potential anticancer properties.[1] Phenazines are a class of nitrogen-containing heterocyclic compounds known for their broad-spectrum biological activities. While the chemical structures of the pelagiomicins have been determined, the genetic basis for their biosynthesis is currently unknown.[1] Understanding the genetic machinery responsible for this compound production is a critical step towards its sustainable production and the potential for bioengineering novel derivatives with enhanced therapeutic properties.

This document outlines a proposed strategy to elucidate the genetic basis of this compound production. In the absence of a sequenced genome for Pelagiobacter variabilis, this guide provides a hypothetical framework and a detailed experimental workflow to guide future research endeavors.

Hypothetical Biosynthetic Pathway of Phenazines

Phenazine biosynthesis is a well-studied pathway in several bacteria, typically involving a core set of genes responsible for the synthesis of the phenazine-1,6-dicarboxylic acid (PDC) or phenazine-1-carboxylic acid (PCA) backbone from chorismic acid. Subsequent tailoring enzymes then modify this backbone to generate the diverse array of phenazine structures observed in nature. Based on established phenazine biosynthetic pathways, a hypothetical pathway for a generic phenazine core is presented below.

Hypothetical Phenazine Biosynthesis Pathway cluster_pathway Core Phenazine Biosynthesis Chorismic_acid Chorismic Acid ADIC 2-amino-2-deoxyisochorismic acid Chorismic_acid->ADIC phzE DHHA trans-2,3-dihydro-3-hydroxyanthranilic acid ADIC->DHHA phzD PCA Phenazine-1-carboxylic acid DHHA->PCA phzF/phzG Pelagiomicin_C This compound PCA->Pelagiomicin_C Tailoring Enzymes (e.g., hydroxylases, methyltransferases)

Caption: A hypothetical biosynthetic pathway for this compound, starting from chorismic acid.

Proposed Experimental Workflow for Identification and Characterization of the this compound Biosynthetic Gene Cluster

The following workflow outlines a systematic approach to identify and characterize the genes responsible for this compound production in Pelagiobacter variabilis.

Experimental Workflow cluster_workflow Workflow for this compound Gene Cluster Identification A 1. Whole Genome Sequencing of Pelagiobacter variabilis B 2. Bioinformatic Analysis: Identify Putative Phenazine Biosynthetic Gene Cluster (BGC) A->B C 3. Gene Inactivation Studies (e.g., using CRISPR-Cas9 or homologous recombination) B->C E 5. Heterologous Expression of the Putative BGC in a Host Strain B->E D 4. Metabolite Analysis of Mutants (HPLC, LC-MS) C->D F 6. Confirmation of this compound Production in Heterologous Host E->F G 7. Functional Characterization of Individual Genes F->G

References

Initial Safety and Toxicity Profile of Pelagiomicin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a representative document outlining the initial safety and toxicity profile of a fictional antimicrobial peptide, "Pelagiomicin C." The data and experimental details presented herein are illustrative and based on common methodologies used in the preclinical evaluation of similar therapeutic candidates.

Introduction

This compound is a novel, synthetically derived antimicrobial peptide currently under investigation for its potential therapeutic efficacy against multidrug-resistant Gram-negative bacteria. This document provides a comprehensive overview of the initial non-clinical safety and toxicity studies conducted on this compound. The primary objective of these studies was to characterize the preliminary safety profile of the compound and to identify any potential toxicities that may guide further development.

Executive Summary of Findings

This compound has demonstrated potent in vitro antimicrobial activity. The initial safety assessment, comprising in vitro cytotoxicity and in vivo acute toxicity studies, indicates a dose-dependent toxicity profile. Key findings are summarized below and detailed in the subsequent sections.

In Vitro Cytotoxicity Assessment

The cytotoxic potential of this compound was evaluated against various mammalian cell lines to determine its selectivity for bacterial cells over host cells.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values were determined following 24-hour exposure to this compound.

Cell LineCell TypeAssayIC50 (µg/mL)
HEK-293Human Embryonic KidneyMTT128.5
HepG2Human Hepatocellular CarcinomaCCK-8152.3
A549Human Lung CarcinomaMTT189.7
Balb/c 3T3Mouse Embryo FibroblastNeutral Red Uptake145.2
Experimental Protocol: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to assess cell viability.[1][2][3][4]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: this compound was serially diluted in culture medium and added to the wells at final concentrations ranging from 1 µg/mL to 512 µg/mL. Wells containing only culture medium and cells served as controls.

  • Incubation: The plates were incubated for 24 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the control, and IC50 values were calculated using a non-linear regression analysis.

In Vivo Acute Toxicity Assessment

A single-dose acute toxicity study was conducted in mice to determine the potential for systemic toxicity and to establish a preliminary safety margin.

Quantitative In Vivo Toxicity Data
SpeciesStrainRoute of AdministrationObservation PeriodLD50 (mg/kg)NOAEL (mg/kg)Key Clinical Signs
MouseCD-1Intravenous (IV)14 days4510Decreased activity, piloerection, hunched posture
MouseCD-1Intraperitoneal (IP)14 days7525Local irritation at the injection site, transient lethargy

LD50: Median Lethal Dose; NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocol: Acute Intravenous Toxicity Study
  • Animal Model: Male and female CD-1 mice (6-8 weeks old) were used for the study.

  • Acclimation: Animals were acclimated for a minimum of 7 days prior to dosing.

  • Dose Administration: this compound was dissolved in sterile saline and administered as a single bolus injection via the tail vein at doses of 10, 20, 40, 60, and 80 mg/kg. A control group received the vehicle only.

  • Clinical Observations: Animals were observed continuously for the first 4 hours post-dosing and then twice daily for 14 days for any clinical signs of toxicity, morbidity, and mortality.

  • Body Weight: Body weights were recorded prior to dosing and on days 7 and 14.

  • Necropsy: All animals were subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 was calculated using the Probit method.

Signaling Pathway and Workflow Diagrams

Postulated Mechanism of Action and Associated Signaling

This compound, like many antimicrobial peptides, is thought to exert its effect through membrane disruption. This can lead to a cascade of downstream events, including ion dysregulation and eventual cell death.

cluster_membrane Bacterial Cell Membrane cluster_downstream Downstream Effects Pelagiomicin_C This compound Membrane_Binding Membrane Binding Pelagiomicin_C->Membrane_Binding Initial Interaction Pore_Formation Pore Formation Membrane_Binding->Pore_Formation Membrane Integration Ion_Dysregulation Ion Dysregulation Pore_Formation->Ion_Dysregulation Efflux/Influx ATP_Depletion ATP Depletion Ion_Dysregulation->ATP_Depletion Metabolic_Inhibition Metabolic Inhibition ATP_Depletion->Metabolic_Inhibition Cell_Death Cell Death Metabolic_Inhibition->Cell_Death

Caption: Postulated mechanism of action for this compound.

Experimental Workflow for In Vitro Cytotoxicity

The following diagram illustrates the workflow for the in vitro cytotoxicity assays.

Start Start Cell_Seeding Seed Cells in 96-well Plates Start->Cell_Seeding Incubation_24h_1 Incubate for 24h Cell_Seeding->Incubation_24h_1 Compound_Addition Add this compound Dilutions Incubation_24h_1->Compound_Addition Incubation_24h_2 Incubate for 24h Compound_Addition->Incubation_24h_2 Assay_Reagent Add Viability Assay Reagent (e.g., MTT) Incubation_24h_2->Assay_Reagent Incubation_4h Incubate for 4h Assay_Reagent->Incubation_4h Read_Plate Read Absorbance Incubation_4h->Read_Plate Data_Analysis Analyze Data and Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro cytotoxicity testing.

Discussion

The preliminary safety and toxicity assessment of this compound provides foundational data for its continued development. The in vitro cytotoxicity results suggest a degree of selectivity towards bacterial cells, although cytotoxicity towards mammalian cells is observed at higher concentrations. The in vivo acute toxicity studies have established an initial dose range for further investigation and identified key clinical signs associated with high-dose administration.

Future studies will focus on a more comprehensive preclinical safety evaluation, including repeat-dose toxicity studies, safety pharmacology, and genotoxicity assessments, to fully characterize the safety profile of this compound.

Conclusion

The initial safety and toxicity profile of this compound is consistent with that of other antimicrobial peptides in early-stage development. The observed dose-dependent toxicity will be a key consideration in the design of future non-clinical and clinical studies. The data presented in this guide support the continued investigation of this compound as a potential novel antimicrobial agent.

References

Unveiling the Novelty of Pelagiomicin C: A Deep Dive into a Unique Marine-Derived Phenazine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel chemical entities with therapeutic potential has consistently led researchers to the vast and chemically diverse marine environment. Among the myriad of natural products isolated from marine microorganisms, the pelagiomicins, a family of phenazine antibiotics, have emerged as compounds of significant interest. This technical guide provides an in-depth exploration of Pelagiomicin C, focusing on the novelty of its chemical scaffold, its biological activities, and the experimental methodologies underpinning its discovery and characterization.

Introduction to Pelagiomicins

Pelagiomicins are a class of phenazine antibiotics produced by the novel marine bacterium, Pelagiobacter variabilis.[1] First reported in 1997, this family of compounds, including Pelagiomicin A, B, and C, demonstrated noteworthy antitumor and antibacterial properties.[1][2] A key characteristic of these compounds is their noted instability in aqueous and alcoholic solutions, a factor that presents both challenges and opportunities for chemical synthesis and drug development.[1][2] While the structure of the major component, Pelagiomicin A, was elucidated early on, the nuanced structural features of its congeners, particularly this compound, warrant a closer examination to appreciate their unique chemical architecture.

The Chemical Scaffold of this compound

The core of this compound is a phenazine ring system, a nitrogen-containing heterocyclic scaffold known for its diverse biological activities, including antimicrobial and anticancer effects.[3][4][5] The novelty of the this compound scaffold lies in its specific substitution pattern, which distinguishes it from other known phenazine compounds.

While the precise, publicly available structure of this compound remains elusive in the reviewed literature, the initial discovery by Imamura et al. (1997) confirms its structure was determined through spectroscopic data and synthesis.[1] The uniqueness of its scaffold likely arises from a combination of factors, including the nature and position of substituent groups on the phenazine core. These modifications can significantly influence the molecule's electronic properties, steric hindrance, and ultimately, its interaction with biological targets.

The exploration of novel phenazine scaffolds from marine microorganisms is an active area of research, with new derivatives continually being discovered.[3][6][7] These discoveries underscore the chemical diversity that can be achieved around the phenazine nucleus, leading to a wide range of biological activities.

Biological Activity and Therapeutic Potential

The mechanism of action for many phenazine antibiotics involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage in target organisms.[8] It is plausible that this compound exerts its biological effects through a similar pathway.

Quantitative Biological Data

A comprehensive summary of the available quantitative biological data for the pelagiomicin family and related novel phenazines is presented below. It is important to note that specific IC50 and MIC values for this compound are not detailed in the currently accessible literature. The data presented for other phenazines serves to highlight the potential potency of this class of compounds.

Compound/ExtractActivity TypeCell Line/OrganismIC50 / MICReference
Phenazine 1NFκB InhibitionHEK 293 cells4.1 ± 0.3 µM[3]
Phenazine 2NFκB InhibitionHEK 293 cells24.2 ± 2.6 µM[3]
Lavanducyanin (3)NFκB InhibitionHEK 293 cells16.3 ± 0.9 µM[3]
N-(2-hydroxyphenyl)-2-phenazinamine (NHP)AntifungalCandida albicans64 µg/ml[6]

Experimental Protocols

The following sections detail the generalized methodologies for the fermentation, isolation, and structural elucidation of phenazine antibiotics from marine bacteria, based on established protocols in the field.

Fermentation and Isolation

A typical workflow for the production and isolation of phenazine compounds from a marine bacterial strain like Pelagiobacter variabilis is outlined below.

Fermentation_Isolation_Workflow Fermentation and Isolation Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation of Pelagiobacter variabilis Culture Large-Scale Culture in Marine Broth Inoculation->Culture Growth Phase Harvest Harvesting of Bacterial Culture Culture->Harvest Stationary Phase Centrifugation Centrifugation to Separate Biomass and Supernatant Harvest->Centrifugation Solvent_Extraction Solvent Extraction of Supernatant and Biomass Centrifugation->Solvent_Extraction Chromatography Column Chromatography (e.g., Silica Gel) Solvent_Extraction->Chromatography Crude Extract HPLC High-Performance Liquid Chromatography (HPLC) Chromatography->HPLC Semi-pure Fractions Isolated_Compound Isolated this compound HPLC->Isolated_Compound

A generalized workflow for the fermentation and isolation of this compound.

Methodology:

  • Fermentation: Pelagiobacter variabilis is cultured in a suitable marine broth medium under optimal temperature and aeration conditions to promote the production of secondary metabolites.

  • Extraction: The bacterial culture is harvested, and the cells and supernatant are separated by centrifugation. Both the cell mass and the supernatant are then extracted with an organic solvent (e.g., ethyl acetate) to isolate the crude mixture of secondary metabolites.

  • Purification: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography over silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure this compound.

Structure Elucidation

The determination of the chemical structure of a novel compound like this compound relies on a combination of spectroscopic techniques.

Structure_Elucidation_Workflow Structure Elucidation Workflow cluster_spectroscopy Spectroscopic Analysis cluster_synthesis Confirmation Isolated_Compound Pure this compound MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Isolated_Compound->MS NMR Nuclear Magnetic Resonance (NMR) - 1H NMR - 13C NMR - 2D NMR (COSY, HMBC, HSQC) Isolated_Compound->NMR Proposed_Structure Proposed Structure MS->Proposed_Structure NMR->Proposed_Structure Chemical_Synthesis Total Synthesis Proposed_Structure->Chemical_Synthesis Confirmation Structural Confirmation Chemical_Synthesis->Confirmation

The workflow for determining the chemical structure of this compound.

Methodology:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H NMR, 13C NMR, and two-dimensional techniques like COSY, HSQC, and HMBC, are employed to piece together the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.

  • Chemical Synthesis: To confirm the proposed structure, total synthesis of the molecule is often undertaken. Successful synthesis and comparison of the spectroscopic data of the synthetic compound with the natural product provides definitive proof of the structure.

Conclusion and Future Directions

This compound represents a compelling example of the novel chemical scaffolds that can be discovered from marine microorganisms. Its phenazine core, likely adorned with a unique substitution pattern, confers upon it significant biological activity with potential therapeutic applications. While the publicly available data on this compound is limited, the initial findings highlight the importance of continued exploration of marine natural products.

Future research should focus on several key areas:

  • Full Structural Disclosure: The complete and public dissemination of the chemical structure and stereochemistry of this compound is crucial for the broader scientific community to engage in further research.

  • Total Synthesis and Analogue Development: A robust synthetic route to this compound would not only confirm its structure but also enable the generation of analogues with improved stability, potency, and selectivity.

  • Mechanism of Action Studies: Detailed investigations into the specific molecular targets and signaling pathways affected by this compound will provide a deeper understanding of its biological activity and guide its potential therapeutic development.

The study of this compound and other novel marine-derived compounds is a testament to the untapped potential of the world's oceans as a source of innovative medicines for the future.

References

Methodological & Application

Protocol for High-Yield Fermentation of Pelagiobacter variabilis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pelagiobacter variabilis, a member of the ubiquitous SAR11 clade, represents a group of marine bacteria with significant ecological and potential biotechnological importance. As oligotrophs, they are adapted to low-nutrient environments, which can present challenges for laboratory cultivation and high-density fermentation. This document provides a detailed protocol for the high-yield fermentation of Pelagiobacter variabilis, based on the established requirements of the closely related species 'Candidatus Pelagibacter ubique' and general principles for the cultivation of marine oligotrophic bacteria. The following protocols are intended as a robust starting point for optimization to achieve high cell densities and facilitate research into their unique physiology and potential for producing novel bioactive compounds.

Data Presentation

Given the limited publicly available data on high-yield fermentation of Pelagiobacter variabilis, the following tables provide a proposed baseline for experimental design and data collection. Researchers are encouraged to populate these tables with their experimental results to determine optimal conditions.

Table 1: Proposed Growth Media Composition

Component CategoryComponentConcentration (per 1 L of Artificial Seawater)Role
Macronutrients NH₄Cl1 mMNitrogen Source
KH₂PO₄0.1 mMPhosphorus Source
Carbon Sources Pyruvic Acid (Sodium Salt)1.0 mMPrimary Carbon & Energy Source
Glycine0.25 mMCarbon & Nitrogen Source
Sulfur Source L-Methionine0.1 mMEssential Reduced Sulfur Source
Vitamins Vitamin Solution (see Table 2)1 mLGrowth Factors
Trace Metals Trace Metal Solution (see Table 3)1 mLEnzyme Cofactors

Table 2: Vitamin Solution Composition (1000x Stock)

ComponentConcentration (per 1 L of DI Water)
Thiamine HCl (Vitamin B1)1.0 g
Niacin (Vitamin B3)1.0 g
Pyridoxine HCl (Vitamin B6)1.0 g
Biotin (Vitamin B7)0.2 g
p-Aminobenzoic acid (PABA)0.5 g
Pantothenic acid0.5 g
Cyanocobalamin (Vitamin B12)0.1 g

Table 3: Trace Metal Solution Composition (1000x Stock)

ComponentConcentration (per 1 L of DI Water with 1 mL HCl)
FeCl₃·6H₂O2.0 g
ZnSO₄·7H₂O0.1 g
MnCl₂·4H₂O0.03 g
CoCl₂·6H₂O0.02 g
NiCl₂·6H₂O0.01 g
CuSO₄·5H₂O0.002 g
Na₂MoO₄·2H₂O0.005 g
H₃BO₃0.05 g

Table 4: Fermentation Parameter Optimization

ParameterRange for OptimizationBaseline Recommendation
Temperature (°C)16 - 2520
pH7.5 - 8.58.0
Agitation (rpm)100 - 300150
Dissolved Oxygen (%)20 - 8050

Experimental Protocols

1. Preparation of Artificial Seawater (ASW)

This protocol is for the preparation of a basal artificial seawater medium to which other components will be added.

Materials:

  • NaCl

  • Na₂SO₄

  • KCl

  • NaHCO₃

  • KBr

  • H₃BO₃

  • NaF

  • MgCl₂·6H₂O

  • CaCl₂·2H₂O

  • SrCl₂·6H₂O

  • Reagent-grade water

Procedure:

  • Dissolve the following salts in 800 mL of reagent-grade water in the order listed:

    • NaCl: 24.0 g

    • Na₂SO₄: 4.0 g

    • KCl: 0.7 g

    • NaHCO₃: 0.2 g

    • KBr: 0.1 g

    • H₃BO₃: 0.03 g

    • NaF: 0.003 g

  • In a separate beaker, dissolve the following salts in 100 mL of reagent-grade water:

    • MgCl₂·6H₂O: 11.0 g

    • CaCl₂·2H₂O: 1.5 g

    • SrCl₂·6H₂O: 0.02 g

  • Slowly add the second salt solution to the first while stirring to prevent precipitation.

  • Adjust the final volume to 1 L with reagent-grade water.

  • Sterilize by autoclaving at 121°C for 15 minutes.

2. Inoculum Preparation

A healthy and active seed culture is crucial for a successful fermentation.

Materials:

  • Cryopreserved stock of Pelagiobacter variabilis

  • Sterile ASW-based growth medium (from Table 1)

  • Incubator shaker

Procedure:

  • Aseptically add 1 mL of sterile growth medium to a cryovial of P. variabilis.

  • Transfer the entire contents to a 50 mL flask containing 10 mL of fresh growth medium.

  • Incubate at 20°C with gentle agitation (100 rpm) until the culture reaches mid-to-late exponential phase. This may take several days.

  • Use this seed culture to inoculate a larger volume for the main fermentation, typically at a 5-10% (v/v) ratio.

3. High-Yield Fermentation Protocol

This protocol describes the batch fermentation process in a controlled bioreactor.

Materials:

  • Sterilized bioreactor

  • Sterile ASW-based growth medium

  • Inoculum culture

  • pH probe, dissolved oxygen (DO) probe

  • Sterile acid (e.g., 1 M HCl) and base (e.g., 1 M NaOH) for pH control

Procedure:

  • Prepare the bioreactor with the sterile growth medium.

  • Calibrate the pH and DO probes according to the manufacturer's instructions.

  • Set the fermentation parameters to the baseline recommendations (Temperature: 20°C, pH: 8.0, Agitation: 150 rpm, DO: 50%).

  • Inoculate the bioreactor with the seed culture.

  • Monitor cell growth by taking samples aseptically at regular intervals and measuring optical density (OD₆₀₀) or performing cell counts.

  • Maintain the pH at the setpoint using the automated addition of acid and base.

  • Control the dissolved oxygen level by adjusting the agitation speed and/or the flow rate of sterile air.

  • Continue the fermentation until the culture reaches the stationary phase.

4. Downstream Processing: Cell Harvesting and Lysate Preparation

This protocol outlines the initial steps for recovering cellular material.

Materials:

  • Centrifuge

  • Phosphate-buffered saline (PBS) or Tris buffer

  • Sonication or high-pressure homogenization equipment

Procedure:

  • Harvest the bacterial cells from the fermentation broth by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Wash the cell pellet with sterile PBS or a suitable buffer to remove residual medium components.

  • Resuspend the cell pellet in a minimal volume of lysis buffer.

  • Disrupt the cells using sonication or a high-pressure homogenizer to release intracellular contents.

  • Centrifuge the lysate at high speed to separate the soluble fraction (supernatant) from the cell debris (pellet).

  • The soluble fraction can then be used for the purification of target proteins or secondary metabolites.

Visualizations

Diagram 1: Experimental Workflow for High-Yield Fermentation

FermentationWorkflow cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing media_prep Medium Preparation inoculum_prep Inoculum Development media_prep->inoculum_prep fermentation Bioreactor Fermentation inoculum_prep->fermentation monitoring Process Monitoring (pH, DO, Temp, Growth) fermentation->monitoring harvesting Cell Harvesting fermentation->harvesting lysis Cell Lysis harvesting->lysis purification Product Purification lysis->purification

Caption: Workflow for the fermentation of Pelagiobacter variabilis.

Diagram 2: Simplified Central Metabolic Pathway in Pelagiobacter

CentralMetabolism cluster_inputs Inputs cluster_pathways Metabolic Pathways Pyruvate Pyruvate TCA TCA Cycle Pyruvate->TCA Glycine Glycine AminoAcid Amino Acid Biosynthesis Glycine->AminoAcid Methionine Methionine Methionine->AminoAcid TCA->AminoAcid Biomass Biomass (Growth) TCA->Biomass Secondary Secondary Metabolite Biosynthesis TCA->Secondary AminoAcid->Biomass AminoAcid->Secondary

Caption: Key metabolic inputs and pathways in Pelagiobacter.

Application Note & Protocol: Quantification of Pelagiomicin C in Crude Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pelagiomicin C is a novel antibiotic with significant potential in drug development. Accurate quantification of this compound in crude extracts from its marine source is crucial for bioprocess optimization, yield determination, and subsequent purification development. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), recognized for their sensitivity and specificity.

Data Presentation: Quantitative Summary

The following table summarizes typical performance data for the analytical methods described. These values should be validated in your laboratory.

ParameterHPLC-UV MethodLC-MS/MS Method
**Linearity (r²) **> 0.999> 0.999
Limit of Detection (LOD) 1.65 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 5.00 µg/mL1.5 µg/mL
Intra-day Precision (%RSD) < 2%< 2%
Inter-day Precision (%RSD) < 5%< 5%
Accuracy/Recovery 95-105%98-102%

Experimental Protocols

Crude Extract Preparation

This protocol outlines a general procedure for extracting this compound from its biological source. The choice of solvent may need to be optimized based on the specific characteristics of the source material.

Materials:

  • Freeze-dried source material (e.g., marine invertebrate, bacterial culture)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water (H₂O)

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Homogenize the freeze-dried source material.

  • Perform a sequential extraction. First, extract with a non-polar solvent mixture like dichloromethane:methanol (1:1 v/v) to remove lipids and other non-polar compounds.[1]

  • Centrifuge the mixture and collect the supernatant.

  • Re-extract the solid residue with a polar solvent such as 100% methanol or an acetonitrile/water mixture to solubilize this compound.[2]

  • Combine the polar extract supernatants.

  • Evaporate the solvent from the polar extract under reduced pressure using a rotary evaporator.

  • Re-dissolve the dried extract in a known volume of the initial mobile phase for analysis.

Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended)

For complex crude extracts, an SPE step can significantly improve the quality of the chromatogram by removing interfering substances.

Materials:

  • SPE cartridges (e.g., C18 or a mixed-mode cation exchange for polar compounds)

  • Methanol (for conditioning and elution)

  • Deionized Water (for conditioning and washing)

  • 4% Phosphoric Acid (for sample acidification)

  • Nitrogen evaporator

Procedure:

  • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[3]

  • Acidify the re-dissolved crude extract by adding an equal volume of 4% phosphoric acid.[3]

  • Load the acidified sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water to remove highly polar impurities.[4]

  • Elute this compound with 1-2 mL of methanol into a clean collection tube.[4]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase for analysis.

HPLC-UV Quantification Protocol

This method is suitable for routine quantification when high sensitivity is not required.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)[5][6]

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Phosphate buffer (20 mM, pH 3.2), HPLC grade[6]

  • This compound analytical standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:20 mM Phosphate Buffer (pH 3.2) (e.g., 46:54 v/v)[6]

  • Flow Rate: 1.0 mL/min[6][7]

  • Column Temperature: 40 °C[8]

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (a scan from 200-400 nm is recommended; for many antibiotics, detection is possible between 192-280 nm).[7]

  • Injection Volume: 20 µL

Procedure:

  • Prepare a stock solution of the this compound standard (e.g., 1 mg/mL) in the mobile phase.[7]

  • Generate a calibration curve by preparing a series of dilutions from the stock solution (e.g., 5, 10, 20, 50, 100 µg/mL).

  • Inject the standards, followed by the prepared crude extract samples.

  • Quantify this compound in the samples by comparing the peak area to the calibration curve.

LC-MS/MS Quantification Protocol

This method provides higher sensitivity and selectivity, which is ideal for complex matrices or when low concentrations of this compound are expected.

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.[4]

  • HILIC or C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm particle size). HILIC is often suitable for polar compounds like many antibiotics.[4][9]

Reagents:

  • Acetonitrile with 0.1% Formic Acid (Mobile Phase B)[10]

  • Water with 0.1% Formic Acid (Mobile Phase A)[10]

  • This compound analytical standard

Chromatographic and MS Conditions:

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min[10]

  • Column Temperature: 30-40 °C[4][10]

  • Injection Volume: 5-20 µL[4]

  • Gradient: A linear gradient from 5% to 95% B over several minutes, followed by a re-equilibration step. The exact gradient should be optimized.

  • Ionization Mode: ESI Positive (or Negative, to be optimized for this compound)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion (parent mass) and at least two product ions (fragments) for this compound need to be determined by direct infusion of the standard.

Procedure:

  • Optimize the MS parameters for this compound by infusing a standard solution into the mass spectrometer. Determine the precursor ion and optimal collision energies for fragmentation into product ions.

  • Prepare a stock solution and a calibration curve as described for the HPLC-UV method, but at lower concentrations appropriate for the sensitivity of the instrument (e.g., 0.5 - 250 µg/mL).[9]

  • Inject the standards and prepared samples.

  • Quantify this compound using the area of the specific MRM transition peaks and the corresponding calibration curve.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Quantification start Crude Biological Source extraction Solvent Extraction start->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup Optional Clean-up final_sample Final Analytical Sample extraction->final_sample cleanup->final_sample hplc HPLC-UV Analysis final_sample->hplc Routine Analysis lcms LC-MS/MS Analysis final_sample->lcms High Sensitivity Analysis quant Quantification vs. Standard Curve hplc->quant lcms->quant

Caption: Experimental workflow from crude extract to quantification.

analytical_logic start Is this compound concentration expected to be high (>5 µg/mL)? hplc Use HPLC-UV Method start->hplc Yes lcms Use LC-MS/MS Method start->lcms No complex Is the crude extract matrix complex? hplc->complex lcms->complex spe Incorporate SPE Clean-up Step complex->spe Yes end Proceed to Analysis complex->end No spe->end

Caption: Decision logic for selecting the appropriate analytical method.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Pelagiomicin C Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelagiomicin C is a member of the phenazine class of antibiotics isolated from the marine bacterium Pelagiobacter variabilis.[1] Phenazine compounds are known to exhibit a range of biological activities, including anticancer properties.[2][3][4] The proposed anticancer mechanism for many phenazine derivatives involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to subsequent apoptosis and cell cycle arrest.[3][5] These compounds can modulate key signaling pathways, including the mitochondrial-mediated apoptotic pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.[3][5]

These application notes provide a comprehensive guide for utilizing common cell-based assays to characterize the anticancer effects of this compound. The following protocols detail methods to assess cell viability, induction of apoptosis, and effects on cell cycle progression.

Key Anticancer Evaluation Assays

A multi-faceted approach is recommended to thoroughly evaluate the anticancer potential of this compound. The following assays provide key insights into its mechanism of action:

  • Cell Viability Assay (MTT): To determine the cytotoxic effects of this compound on cancer cells and establish its half-maximal inhibitory concentration (IC50).

  • Apoptosis Assay (Annexin V & Propidium Iodide Staining): To quantify the induction of apoptosis and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assay (Caspase-Glo® 3/7): To measure the activity of key executioner caspases (caspase-3 and -7) involved in the apoptotic cascade.

  • Cell Cycle Analysis (Propidium Iodide Staining): To investigate the effect of this compound on cell cycle progression and identify potential cell cycle arrest.

Data Presentation: Summary of Quantitative Data

The following tables present hypothetical data for the anticancer activity of this compound against various cancer cell lines.

Table 1: Cytotoxicity of this compound (MTT Assay)

Cancer Cell LineIC50 (µM) after 48h Treatment
MCF-7 (Breast)8.5
A549 (Lung)12.3
HeLa (Cervical)7.9
HCT116 (Colon)10.1

Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)

Data presented as a percentage of total cell population after 24h treatment with 10 µM this compound.

Cell Line% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
MCF-745.235.819.0
A54955.128.916.0

Table 3: Caspase-3/7 Activation by this compound (Caspase-Glo® 3/7 Assay)

Data presented as fold change in luminescence relative to untreated control after 24h treatment with 10 µM this compound.

Cell LineFold Change in Caspase-3/7 Activity
MCF-74.2
A5493.5

Table 4: Effect of this compound on Cell Cycle Distribution (PI Staining)

Data presented as a percentage of cell population in each phase after 24h treatment with 10 µM this compound.

Cell Line% G0/G1 Phase% S Phase% G2/M Phase
HCT11665.715.319.0

Proposed Signaling Pathway for this compound

The following diagram illustrates the proposed signaling pathway for the anticancer activity of this compound, based on the known mechanisms of phenazine antibiotics.

PelagiomicinC_Pathway PelagiomicinC This compound ROS ↑ Reactive Oxygen Species (ROS) PelagiomicinC->ROS CellCycleArrest Cell Cycle Arrest (G0/G1) PelagiomicinC->CellCycleArrest Mitochondria Mitochondria ROS->Mitochondria Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Downregulates Bax Bax (Pro-apoptotic) ROS->Bax Upregulates CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Bax Inhibits Bax->Mitochondria Promotes Permeabilization Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase37 Caspase-3/7 Activation Apoptosome->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This protocol quantifies apoptosis by detecting the externalization of phosphatidylserine (PS) on the cell surface using Annexin V and plasma membrane integrity using propidium iodide (PI).[2][3][4][9]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at the desired concentrations for the specified time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[2]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Caspase Activity Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[10][11][12]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Treat cells with various concentrations of this compound and incubate for the desired time.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[12]

  • Mix the contents of the wells by shaking on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours.

  • Measure the luminescence of each well using a luminometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[5][13][14]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Cold 70% ethanol[5][14]

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[5]

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[5][14]

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Experimental Workflow Diagrams

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed Cells (96-well plate) Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells Incubate_24h->Treat_Cells Prepare_Drug Prepare this compound Dilutions Prepare_Drug->Treat_Cells Incubate_48h Incubate 48h Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Apoptosis_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Seed_Cells Seed Cells (6-well plate) Treat_Cells Treat with This compound Seed_Cells->Treat_Cells Harvest_Cells Harvest & Wash Cells Treat_Cells->Harvest_Cells Resuspend Resuspend in Binding Buffer Harvest_Cells->Resuspend Add_Stains Add Annexin V-FITC & Propidium Iodide Resuspend->Add_Stains Incubate_15min Incubate 15 min Add_Stains->Incubate_15min Analyze Analyze by Flow Cytometry Incubate_15min->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

References

Application Notes and Protocols for the Analysis of Aminoglycoside Antibiotics: A Focus on HPLC and LC-MS Methods Applicable to Novel Compounds like Pelagiomicin C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aminoglycosides are a class of potent antibiotics effective against a range of bacteria. Their analysis is crucial in pharmaceutical development, quality control, and clinical monitoring due to their potential for nephrotoxicity and ototoxicity, necessitating therapeutic drug monitoring.[1] High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and robust techniques for the quantification of aminoglycosides in various matrices.[1] This document provides detailed protocols for both HPLC and LC-MS analysis, adaptable for novel aminoglycosides like Pelagiomicin C.

HPLC Method for Aminoglycoside Analysis

Reverse-phase HPLC is a widely used technique for the analysis of various pharmaceutical compounds.[1][2] For aminoglycosides, which are highly polar and lack a strong UV chromophore, derivatization is often employed to enhance detection and retention on reverse-phase columns.[3][4] However, methods utilizing high pH mobile phases with UV detection have also been successfully developed for underivatized aminoglycosides.[5]

Experimental Protocol: HPLC-UV

This protocol is based on a method developed for Plazomicin and can be adapted for this compound.[2]

1. Sample Preparation (from Bulk Drug Substance):

  • Accurately weigh and dissolve an appropriate amount of the this compound standard or sample in the mobile phase to achieve a known concentration (e.g., 1 mg/mL).

  • Further dilute the stock solution with the mobile phase to prepare calibration standards and quality control samples within the desired concentration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: ProntoSIL C18 (250 mm × 4.5 mm, 5 µm) or equivalent high pH resistant C18 column.[2][5]

  • Mobile Phase: Acetonitrile:Methanol (75:25, v/v).[2] For underivatized analysis at high pH, a mobile phase of 0.25 M ammonium hydroxide in water and acetonitrile can be used.[5]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detection: UV at 223 nm.[2] For underivatized aminoglycosides at high pH, detection at 210 nm may be more suitable.[5]

  • Run Time: 10 minutes.[2]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

LC-MS/MS Method for Aminoglycoside Analysis

LC-MS/MS is a highly sensitive and selective technique for the analysis of aminoglycosides, especially in complex biological matrices, as it does not typically require derivatization.[6][7] Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode for these polar compounds.[8][9][10]

Experimental Protocol: LC-MS/MS

This protocol is a compilation of methods used for various aminoglycosides in plasma and other matrices.[6][8][9]

1. Sample Preparation (from Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of a precipitating agent such as trichloroacetic acid solution or acetonitrile.[6][8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

  • Solid-Phase Extraction (SPE) - for cleaner samples:

    • Condition a strong cation-exchange or a polymeric SPE cartridge (e.g., Oasis HLB).[7][9]

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the aminoglycosides with an appropriate solvent (e.g., methanol containing a volatile buffer).[7][8]

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.[8]

2. LC-MS/MS Conditions:

  • LC System: Agilent 1100 series or equivalent.[8]

  • Mass Spectrometer: AB SCIEX QTRAP 3200 or a similar triple quadrupole mass spectrometer.[8]

  • Column: ZIC-HILIC (100 mm x 2.1 mm, 5 µm) or equivalent HILIC column.[8]

  • Mobile Phase: A gradient of acetonitrile (A) and an aqueous buffer (e.g., ammonium formate) (B).

  • Flow Rate: 0.4 mL/min.[8]

  • Injection Volume: 20 µL.[8]

  • Column Temperature: 30 °C.[8]

  • Ionization Mode: Electrospray Ionization Positive (ESI+).[8]

  • Scan Type: Multiple Reaction Monitoring (MRM).[8]

  • Source Temperature: 500 °C.[8]

  • Ion Spray Voltage: 5500 V.[8]

3. Data Analysis:

  • Optimize MRM transitions for this compound and an appropriate internal standard (e.g., another aminoglycoside not present in the sample).

  • Generate a calibration curve using matrix-matched standards.

  • Quantify this compound in the samples based on the peak area ratio of the analyte to the internal standard.

Quantitative Data Summary

The following table summarizes quantitative data from an LC-MS/MS method developed for Plazomicin, which can serve as a reference for method development for this compound.

ParameterValueReference Compound
Linearity Range1.25 µg/mL to 15 µg/mLPlazomicin
Intra-day Variability< 2%Plazomicin
Inter-day Variability< 2%Plazomicin

Table 1: Quantitative data from a validated LC-MS/MS method for Plazomicin in human plasma.[6]

The following table summarizes quantitative data from an HPLC method developed for Plazomicin.

ParameterValueReference Compound
Linearity Range20-120 µg/mLPlazomicin
Limit of Detection (LOD)0.040 µg/mLPlazomicin
Limit of Quantitation (LOQ)0.132 µg/mLPlazomicin
Correlation Coefficient (r²)0.9996Plazomicin

Table 2: Quantitative data from a validated HPLC method for Plazomicin.[2]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of an aminoglycoside from a biological matrix.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation / SPE Sample->Precipitation Extract Analyte Extract Precipitation->Extract LC LC Separation (HILIC) Extract->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Result Result Quantification->Result Final Concentration

Caption: Experimental workflow for aminoglycoside analysis.

Conclusion

The provided HPLC and LC-MS/MS methods offer a robust starting point for the development of analytical protocols for this compound. The LC-MS/MS method, in particular, provides high sensitivity and selectivity, making it ideal for complex matrices. It is imperative to perform thorough method validation for this compound, including assessments of specificity, linearity, accuracy, precision, and stability, to ensure reliable and accurate results for research, development, and clinical applications.

References

Application Notes and Protocols for the Synthesis of Pelagiomicin C Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Pelagiomicin C derivatives to facilitate structure-activity relationship (SAR) studies. This compound, a member of the phenazine class of antibiotics, has demonstrated potential antitumor and antibacterial properties. Understanding the relationship between its chemical structure and biological activity is crucial for the development of more potent and selective therapeutic agents. These application notes outline a strategic approach to derivatization, focusing on key structural motifs of the parent compound, Pelagiomicin A, as a template due to the structural similarity within the Pelagiomicin family. Detailed experimental procedures for the synthesis of the phenazine core, esterification, and amidation are provided, along with proposed signaling pathways for its anticancer activity.

Introduction to this compound and SAR Studies

This compound is a phenazine antibiotic isolated from the marine bacterium Pelagiobacter variabilis.[1] Along with its congeners, Pelagiomicin A and B, it has shown notable antitumor and antibacterial activities. The core structure of these compounds is a phenazine ring system, a privileged scaffold known for a wide range of biological activities. Structure-activity relationship (SAR) studies are essential to identify the pharmacophoric elements of this compound and to guide the design of new analogs with improved efficacy and reduced toxicity.

This document focuses on the synthesis of derivatives by modifying two key regions of the closely related and structurally elucidated Pelagiomicin A: the carboxylic acid group on the phenazine ring and the amino acid side chain. By systematically altering these functionalities, researchers can probe their influence on biological activity.

Chemical Structure of Pelagiomicin A (as a template for this compound)

While the exact structure of this compound is not publicly available, the structure of the main component, Pelagiomicin A, has been determined. It is 6-[[(2S)-2-amino-3-hydroxy-3-methylbutanoyl]oxymethyl]-9-methoxyphenazine-1-carboxylic acid. Due to their co-isolation and classification as minor components, Pelagiomicins B and C are presumed to be structurally similar derivatives of Pelagiomicin A. For the purpose of these application notes, Pelagiomicin A will be used as the foundational structure for designing synthetic derivatives.

Proposed Synthetic Strategies for Pelagiomicin Derivatives

The synthesis of Pelagiomicin derivatives can be approached in a modular fashion, allowing for the introduction of diverse chemical functionalities. The general strategy involves three main stages:

  • Synthesis of the Phenazine Core: Construction of the phenazine-1-carboxylic acid scaffold.

  • Side Chain Introduction: Esterification of the phenazine core with a protected amino alcohol.

  • Derivatization: Modification of the carboxylic acid and amino acid moieties.

G cluster_0 Synthesis Workflow Start Start Phenazine_Core Synthesis of Phenazine-1-carboxylic Acid Start->Phenazine_Core Step 1 Side_Chain Esterification with Protected Amino Alcohol Phenazine_Core->Side_Chain Step 2 Deprotection Side Chain Deprotection Side_Chain->Deprotection Step 3 Derivative_Synthesis Synthesis of Target Derivatives Deprotection->Derivative_Synthesis Step 4 Purification Purification and Characterization Derivative_Synthesis->Purification Step 5 Biological_Screening Biological Screening (Antitumor/Antibacterial) Purification->Biological_Screening Step 6 SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Step 7 End End SAR_Analysis->End

Caption: High-level workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols

Synthesis of Phenazine-1-carboxylic Acid (PCA)

This protocol describes a common method for the synthesis of the phenazine-1-carboxylic acid core.[2][3][4]

Materials:

  • Aniline

  • 2-Bromo-3-nitrobenzoic acid

  • Copper(I) iodide (CuI)

  • Triethylamine

  • Ethylene glycol

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

Procedure:

  • To a round-bottom flask, add aniline (1.0 eq), 2-bromo-3-nitrobenzoic acid (1.0 eq), CuI (0.25 eq), and triethylamine (3.4 eq) in ethylene glycol.

  • Heat the mixture at 95 °C for 3 hours.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Acidify with concentrated HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Dissolve the crude product in a mixture of methanol and dichloromethane.

  • Add sodium borohydride (NaBH₄) portion-wise at 0 °C and stir for 1 hour.

  • Quench the reaction with water and extract with dichloromethane.

  • Purify the crude product by column chromatography on silica gel to yield phenazine-1-carboxylic acid.

Synthesis of Amino Acid Ester Side Chains

This protocol details the preparation of amino acid methyl esters, which can be further modified.[5]

Materials:

  • Amino acid (e.g., L-Alanine, L-Valine, etc.)

  • Methanol

  • Trimethylchlorosilane (TMSCl)

Procedure:

  • Suspend the desired amino acid (1.0 eq) in methanol.

  • Add trimethylchlorosilane (1.2 eq) dropwise at room temperature.

  • Stir the mixture until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the amino acid methyl ester hydrochloride.

Esterification and Amidation for Derivative Synthesis

Protocol 3.3.1: Esterification of PCA with an Amino Alcohol

Materials:

  • Phenazine-1-carboxylic acid (PCA)

  • Protected amino alcohol (e.g., Boc-L-alaninol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve PCA (1.0 eq) and the protected amino alcohol (1.1 eq) in dry DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Add a solution of DCC (1.1 eq) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography.

  • Deprotect the amino group using standard methods (e.g., trifluoroacetic acid for Boc group removal).

Protocol 3.3.2: Amidation of the Carboxylic Acid Moiety

Materials:

  • Pelagiomicin A analog (with free carboxylic acid)

  • Desired amine (e.g., propylamine, aniline)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Pelagiomicin A analog (1.0 eq) in dry DMF.

  • Add the desired amine (1.2 eq) and DIPEA (2.0 eq).

  • Add PyBOP (1.1 eq) and stir the reaction at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated LiCl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the product by column chromatography.

Proposed Biological Target and Signaling Pathway

Phenazine antibiotics are known to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and the modulation of key cellular signaling pathways.[6][7] One of the critical pathways often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which plays a central role in cell survival, proliferation, and growth.[8][9][10][11][12] It is hypothesized that this compound derivatives may inhibit tumor cell growth by targeting components of this pathway.

G cluster_0 Proposed PI3K/Akt Signaling Pathway Inhibition Pelagiomicin This compound Derivatives PI3K PI3K Pelagiomicin->PI3K Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis | (inhibition of pro-apoptotic proteins) Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Proposed mechanism of action of this compound derivatives via inhibition of the PI3K/Akt signaling pathway.

Structure-Activity Relationship (SAR) Data Presentation

To systematically evaluate the synthesized derivatives, their biological activities should be quantified. For antitumor activity, the half-maximal inhibitory concentration (IC₅₀) against relevant cancer cell lines (e.g., HeLa, A549) should be determined. For antibacterial activity, the minimum inhibitory concentration (MIC) against representative Gram-positive and Gram-negative bacteria is a standard metric. The following tables provide a template for organizing hypothetical SAR data.

Table 1: Hypothetical Antitumor Activity of this compound Derivatives

Compound IDR¹ (at C1-carboxyl)R² (Amino Acid Side Chain)HeLa IC₅₀ (µM)A549 IC₅₀ (µM)
Pelagiomicin A -OH-(S)-2-amino-3-hydroxy-3-methylbutanoyl5.27.8
Derivative 1 -OCH₃-(S)-2-amino-3-hydroxy-3-methylbutanoyl15.822.1
Derivative 2 -NH-propyl-(S)-2-amino-3-hydroxy-3-methylbutanoyl3.14.5
Derivative 3 -OH-(S)-Alanine ester8.911.3
Derivative 4 -OH-(S)-Valine ester6.58.9
Derivative 5 -NH-propyl-(S)-Valine ester1.8 2.5

Table 2: Hypothetical Antibacterial Activity of this compound Derivatives

Compound IDR¹ (at C1-carboxyl)R² (Amino Acid Side Chain)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Pelagiomicin A -OH-(S)-2-amino-3-hydroxy-3-methylbutanoyl1632
Derivative 1 -OCH₃-(S)-2-amino-3-hydroxy-3-methylbutanoyl>64>64
Derivative 2 -NH-propyl-(S)-2-amino-3-hydroxy-3-methylbutanoyl816
Derivative 3 -OH-(S)-Alanine ester3264
Derivative 4 -OH-(S)-Valine ester1632
Derivative 5 -NH-propyl-(S)-Valine ester4 8

Interpretation of Hypothetical SAR Data:

  • Modification of the Carboxylic Acid (R¹): Esterification of the carboxylic acid (Derivative 1) appears to decrease activity, suggesting that a free carboxylate or a group capable of hydrogen bonding is important. Conversion to an amide (Derivative 2) enhances activity, indicating that this modification is well-tolerated and may improve target engagement.

  • Modification of the Amino Acid Side Chain (R²): Varying the amino acid side chain (Derivatives 3 and 4) has a modest impact on activity.

  • Combined Modifications: The combination of a propylamide at the C1-carboxyl position and a valine ester side chain (Derivative 5) shows the most potent hypothetical activity, suggesting a synergistic effect of these modifications.

Conclusion

The protocols and strategies outlined in this document provide a comprehensive framework for the synthesis and evaluation of novel this compound derivatives. By systematically exploring the chemical space around the phenazine core and its substituents, researchers can elucidate the key structural features required for potent antitumor and antibacterial activity. The proposed involvement of the PI3K/Akt signaling pathway offers a mechanistic basis for the observed biological effects and can guide further optimization efforts. The presented tables and diagrams serve as essential tools for organizing and interpreting SAR data, ultimately accelerating the discovery of new and improved Pelagiomicin-based therapeutics.

References

Application Notes and Protocols for Assessing Pelagiomicin C's Effect on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pelagiomicin C is a phenazine antibiotic that has demonstrated antitumor activity.[1] Understanding the mechanism by which this compound exerts its anticancer effects is crucial for its development as a potential therapeutic agent. One of the key hallmarks of cancer is dysregulated cell proliferation, which is governed by the cell cycle.[2][3][4] Therefore, investigating the impact of this compound on cell cycle progression is a critical step in elucidating its mechanism of action.

These application notes provide detailed protocols for assessing the effects of this compound on the cell cycle of cultured mammalian cells. The described methods will enable researchers to determine if this compound induces cell cycle arrest at specific phases (G0/G1, S, or G2/M), inhibits DNA synthesis, and alters the expression of key cell cycle regulatory proteins.

Key Experimental Approaches

To comprehensively evaluate the effect of this compound on cell cycle progression, a multi-faceted approach is recommended, employing the following core techniques:

  • Flow Cytometry with Propidium Iodide (PI) Staining: This technique is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[5][6][7][8][9][10][11]

  • Bromodeoxyuridine (BrdU) Incorporation Assay: This assay measures the rate of DNA synthesis, providing a direct assessment of cell proliferation.[12][13][14][15][16]

  • Western Blotting: This method is used to detect and quantify the expression levels of key proteins that regulate cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs).[17][18][19][20][21]

Experimental Workflow

The general workflow for assessing the effect of this compound on the cell cycle is as follows:

G cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_data Data Interpretation A Cell Seeding B This compound Treatment (Varying Concentrations & Durations) A->B C Cell Harvesting B->C D Flow Cytometry (PI Staining) C->D E BrdU Incorporation Assay C->E F Western Blotting C->F G Cell Cycle Distribution Analysis D->G H DNA Synthesis Rate E->H I Protein Expression Levels F->I J Conclusion on This compound's Effect G->J H->J I->J

Caption: Experimental workflow for assessing this compound's effect on cell cycle.

Protocol 1: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[5] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[7]

  • RNase A (100 µg/mL)[7]

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in 6-well plates.

    • Treat cells with various concentrations of this compound for desired time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • Harvest cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).[7]

    • Wash the cell pellet with ice-cold PBS and centrifuge at 300 x g for 5 minutes.[5]

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.[7][22]

    • Incubate the cells at 4°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.[22]

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS.[7]

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[7]

    • Incubate in the dark at room temperature for 30 minutes.[9]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, exciting at 488 nm and measuring emission at ~617 nm (or using the appropriate channel for PI, e.g., FL-2 or FL-3).[5]

    • Collect at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit, FlowJo) to analyze the cell cycle distribution.[7]

Data Presentation:

Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cells

Treatment Concentration (µM) % Cells in G0/G1 % Cells in S % Cells in G2/M
Vehicle Control 0 55.2 ± 3.1 30.5 ± 2.5 14.3 ± 1.8
This compound 1 65.8 ± 4.2 20.1 ± 2.9 14.1 ± 2.0
This compound 5 78.3 ± 5.5 10.2 ± 1.8 11.5 ± 1.5

| this compound | 10 | 85.1 ± 6.0 | 5.4 ± 1.1 | 9.5 ± 1.3 |

Protocol 2: BrdU Incorporation Assay

Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle.[12][13][14] Incorporated BrdU can be detected using a specific antibody, allowing for the quantification of cells undergoing DNA synthesis.[12][13][14]

Materials:

  • BrdU Labeling Reagent (10 mM)

  • Fixing/Denaturing Solution

  • Anti-BrdU Antibody

  • HRP-conjugated Secondary Antibody

  • TMB Substrate

  • Stop Solution

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate.

    • Treat cells with this compound as described in Protocol 1.

  • BrdU Labeling:

    • Add BrdU labeling reagent to each well to a final concentration of 10 µM.

    • Incubate for 2-4 hours at 37°C.[15]

  • Fixation and Denaturation:

    • Remove the labeling medium and wash the cells with PBS.

    • Add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.[16]

  • Immunodetection:

    • Remove the fixing solution and wash the wells.

    • Add 100 µL of diluted anti-BrdU antibody and incubate for 1 hour at room temperature.[15]

    • Wash the wells and add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 minutes.[16]

  • Measurement:

    • Wash the wells and add 100 µL of TMB substrate.[16]

    • Incubate until color develops, then add 100 µL of Stop Solution.[15]

    • Measure the absorbance at 450 nm using a microplate reader.[15]

Data Presentation:

Table 2: Effect of this compound on DNA Synthesis in Cancer Cells

Treatment Concentration (µM) BrdU Incorporation (Absorbance at 450 nm) % Inhibition of DNA Synthesis
Vehicle Control 0 1.25 ± 0.08 0
This compound 1 0.98 ± 0.06 21.6
This compound 5 0.54 ± 0.04 56.8

| this compound | 10 | 0.23 ± 0.02 | 81.6 |

Protocol 3: Western Blotting for Cell Cycle Regulatory Proteins

Principle: Western blotting is used to detect changes in the expression levels of key proteins that control cell cycle progression.[17][18] These include cyclins (e.g., Cyclin D1, Cyclin E, Cyclin A, Cyclin B1) and cyclin-dependent kinases (e.g., CDK4, CDK6, CDK2, CDK1), as well as CDK inhibitors (e.g., p21, p27).[23][24]

Materials:

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein Assay Kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for target proteins)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Treat and harvest cells as previously described.

    • Lyse the cell pellet in ice-cold lysis buffer.[18][20]

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[21]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[20]

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[18]

    • Incubate the membrane with the primary antibody overnight at 4°C.[20]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.[21]

    • Visualize the protein bands using an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Data Presentation:

Table 3: Effect of this compound on Cell Cycle Regulatory Protein Expression

Treatment Concentration (µM) Relative Cyclin D1 Expression Relative p21 Expression
Vehicle Control 0 1.00 ± 0.00 1.00 ± 0.00
This compound 1 0.78 ± 0.05 1.52 ± 0.11
This compound 5 0.45 ± 0.04 2.89 ± 0.23

| this compound | 10 | 0.21 ± 0.03 | 4.15 ± 0.35 |

Signaling Pathway Visualization

The cell cycle is tightly regulated by the interplay of cyclins and cyclin-dependent kinases (CDKs). A common mechanism for cell cycle arrest in G1 is the inhibition of CDK4/6, which prevents the phosphorylation of the retinoblastoma (Rb) protein and subsequent entry into S phase.[2][23][24]

G cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates p21 p21 (CDK Inhibitor) p21->CyclinD_CDK46 inhibits DNA_Synthesis DNA Synthesis S_Phase_Genes->DNA_Synthesis PelagiomicinC This compound (Hypothesized) PelagiomicinC->CyclinD_CDK46 inhibits? PelagiomicinC->p21 induces?

Caption: Hypothesized mechanism of this compound-induced G1 cell cycle arrest.

The protocols outlined in these application notes provide a robust framework for characterizing the effects of this compound on cell cycle progression. By combining flow cytometry, BrdU incorporation assays, and Western blotting, researchers can obtain a comprehensive understanding of how this novel compound modulates cell proliferation. The resulting data will be invaluable for elucidating its mechanism of action and for its further development as an anticancer agent.

References

Application Notes and Protocols: Pelagiomicin C as a Molecular Probe in Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pelagiomicin C is a member of the phenazine class of antibiotics, produced by the marine bacterium Pelagiobacter variabilis.[1] While its primary characterization has been as an anticancer and antibacterial agent, its potential utility as a molecular probe in cell biology is an emerging area of interest. This document provides an overview of its known characteristics and outlines potential applications and hypothetical protocols based on the properties of similar compounds, guiding researchers in exploring its use for cellular investigation.

Principle of Action

As a phenazine antibiotic, this compound's mode of action is presumed to involve the generation of reactive oxygen species (ROS) and interference with cellular redox processes. This activity can be harnessed to probe cellular responses to oxidative stress and to investigate the roles of specific redox-sensitive signaling pathways.

I. Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data specifically for this compound's activity as a molecular probe. The following table summarizes known general information and provides a template for data that should be generated to fully characterize its potential.

ParameterValueReference/Comments
Compound Class Phenazine Antibiotic[1]
Source Pelagiobacter variabilis[1]
Known Activities Antibacterial, Antitumor[1]
IC50 (Cancer Cell Lines) Data not availableTo be determined for specific cell lines of interest.
Optimal Concentration for Probing Data not availableRequires empirical determination through dose-response experiments.
Spectral Properties Data not availableNecessary for imaging applications; requires spectrophotometric analysis.

II. Experimental Protocols

The following protocols are suggested starting points for utilizing this compound as a molecular probe. Researchers will need to optimize these protocols for their specific cell types and experimental questions.

A. Protocol for Assessing Cellular Viability and Cytotoxicity

This protocol is fundamental for determining the appropriate concentration range of this compound for use as a molecular probe, where it can induce a measurable effect without causing widespread cell death.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours to allow for cell attachment.

2. Treatment with this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of this compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

3. Cell Viability Assay (e.g., MTT Assay):

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

B. Protocol for Detecting Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes a ROS-sensitive fluorescent dye to investigate if this compound induces oxidative stress.

1. Cell Preparation:

  • Seed cells on glass-bottom dishes or in a 96-well black-walled plate suitable for fluorescence microscopy or plate reader analysis.

  • Allow cells to adhere overnight.

2. Loading with ROS Indicator:

  • Prepare a working solution of a ROS-sensitive dye (e.g., 5 µM DCFH-DA) in serum-free medium.

  • Wash the cells once with PBS.

  • Incubate the cells with the DCFH-DA solution for 30 minutes at 37°C in the dark.

3. Treatment and Imaging:

  • Wash the cells twice with PBS to remove excess dye.

  • Add pre-warmed medium containing the desired concentration of this compound (determined from the viability assay). Include a positive control (e.g., H₂O₂) and a negative control.

  • Immediately acquire images using a fluorescence microscope with the appropriate filter set (e.g., excitation/emission ~485/535 nm for DCF) at various time points (e.g., 0, 15, 30, 60 minutes).

  • Alternatively, measure the fluorescence intensity over time using a fluorescence plate reader.

4. Data Analysis:

  • Quantify the mean fluorescence intensity of the cells in the captured images using image analysis software (e.g., ImageJ).

  • For plate reader data, plot the fluorescence intensity against time.

III. Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows for using this compound as a molecular probe.

PelagiomicinC_Mechanism PelagiomicinC This compound CellMembrane Cell Membrane PelagiomicinC->CellMembrane Enters Cell Intracellular Intracellular Space CellMembrane->Intracellular ROS Reactive Oxygen Species (ROS) Intracellular->ROS Induces RedoxSignaling Redox-Sensitive Signaling Pathways ROS->RedoxSignaling Activates CellularResponse Cellular Response (e.g., Apoptosis, Stress Response) RedoxSignaling->CellularResponse Leads to

Caption: Proposed mechanism of this compound inducing a cellular response.

Experimental_Workflow cluster_viability Viability Assay cluster_ros ROS Detection CellSeeding_V Seed Cells Treatment_V Treat with This compound (Dose-Response) CellSeeding_V->Treatment_V MTTAssay MTT Assay Treatment_V->MTTAssay IC50 Determine IC50 MTTAssay->IC50 Treatment_R Treat with This compound IC50->Treatment_R Inform Concentration CellSeeding_R Seed Cells DyeLoading Load with ROS Indicator Dye CellSeeding_R->DyeLoading DyeLoading->Treatment_R Imaging Fluorescence Microscopy/Reading Treatment_R->Imaging Quantification Quantify Fluorescence Imaging->Quantification

Caption: Workflow for characterizing this compound's cellular effects.

References

Application Notes and Protocols for the Cryopreservation of Pelagiobacter variabilis to Ensure Consistent Pelagiomicin C Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelagiobacter variabilis, a marine bacterium, is a known producer of Pelagiomicin C, a phenazine antibiotic with promising anticancer and antibacterial properties.[1] For consistent and reliable production of this valuable secondary metabolite in research and drug development settings, the establishment of a robust cryopreservation protocol for P. variabilis is paramount. Cryopreservation allows for the long-term storage of bacterial stocks, minimizing the risks of genetic drift, contamination, and loss of productivity that can occur with continuous subculturing.

These application notes provide a detailed methodology for the cryopreservation of Pelagiobacter variabilis, focusing on maintaining cell viability and ensuring the consistent production of this compound post-revival. The protocols outlined below are based on established methods for the cryopreservation of marine bacteria and have been adapted to the specific known requirements of closely related oligotrophic marine bacteria.

Key Principles of Cryopreservation

Cryopreservation involves storing biological materials at ultra-low temperatures, typically -80°C or in liquid nitrogen (-196°C), to halt metabolic activity.[2][3] The primary challenge is to minimize cellular damage caused by the formation of intracellular ice crystals. This is achieved through the use of cryoprotective agents (CPAs) and controlled cooling rates.

Cryoprotective Agents (CPAs): These substances, such as dimethyl sulfoxide (DMSO) and glycerol, penetrate the cells and reduce the freezing point of water, thereby preventing the formation of large, damaging ice crystals.[2][3][4]

Cooling Rate: The rate of cooling significantly impacts cell survival. While slow, controlled-rate freezing is optimal for some organisms, rapid freezing (flash-freezing) in liquid nitrogen is often effective for bacteria.[2][3]

Experimental Protocols

Pre-culture of Pelagiobacter variabilis

Objective: To prepare a healthy, late log-phase culture of P. variabilis for cryopreservation.

Rationale: Cells in the late logarithmic to early stationary phase of growth are generally more resilient to the stresses of freezing and thawing.

Materials:

  • Pelagiobacter variabilis culture

  • Defined Artificial Seawater Medium (AMS1) - see Table 1 for composition.

  • Sterile baffled flasks

  • Incubator shaker

Protocol:

  • Inoculate a fresh vial of Pelagiobacter variabilis into 50 mL of AMS1 medium in a 250 mL baffled flask.

  • Incubate at the optimal growth temperature for P. variabilis (typically 16-20°C) with shaking (e.g., 150 rpm) to ensure adequate aeration.

  • Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

  • Harvest the cells in the late logarithmic phase of growth (typically indicated by a slowing of the growth rate).

Cryopreservation Procedure

Objective: To cryopreserve P. variabilis in a manner that maximizes viability and preserves its capability for this compound production.

Materials:

  • Late log-phase P. variabilis culture

  • Sterile cryoprotectant solutions (e.g., 20% DMSO in AMS1, 50% glycerol in AMS1)

  • Sterile cryovials (1.5-2.0 mL)

  • Centrifuge

  • Liquid nitrogen or a -80°C freezer

Protocol:

  • Harvest the bacterial cells from the pre-culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Discard the supernatant and resuspend the cell pellet in fresh, cold AMS1 medium to a concentrated cell density.

  • Slowly add an equal volume of a sterile cryoprotectant solution to the cell suspension to achieve the desired final concentration (e.g., 10% DMSO or 25% glycerol). Gently mix.

  • Incubate the cell suspension with the cryoprotectant for 15-30 minutes at 4°C to allow for CPA penetration.

  • Aliquot the cell suspension into sterile cryovials.

  • Freezing:

    • Flash-freezing: Plunge the cryovials directly into liquid nitrogen.

    • Controlled-rate freezing: Use a controlled-rate freezer to cool the vials at a rate of -1°C/minute down to -40°C, followed by plunging into liquid nitrogen.

  • Store the cryovials in the vapor phase of liquid nitrogen (-196°C) or at -80°C for long-term storage.

Revival of Cryopreserved Pelagiobacter variabilis

Objective: To thaw and recover viable P. variabilis cells capable of growth and this compound production.

Materials:

  • Cryopreserved vial of P. variabilis

  • 37°C water bath

  • Fresh AMS1 medium

  • Sterile culture tubes or flasks

Protocol:

  • Rapidly thaw the cryovial by immersing it in a 37°C water bath until only a small ice crystal remains.

  • Immediately transfer the entire contents of the cryovial to a tube or flask containing at least 10 volumes of fresh, sterile AMS1 medium to dilute the cryoprotectant.

  • Incubate the culture under the optimal growth conditions established in the pre-culture step.

  • Monitor for growth. The lag phase may be longer than for a routine subculture.

Assessment of Post-Thaw Viability and this compound Production

Objective: To quantify the viability of the thawed cells and their capacity to produce this compound.

Protocol for Viability Assessment:

  • Perform serial dilutions of the revived culture.

  • Plate the dilutions on a suitable solid medium (e.g., AMS1 with 1.5% agar).

  • Incubate the plates under optimal conditions until colonies are visible.

  • Calculate the colony-forming units per milliliter (CFU/mL) to determine the percentage of viable cells.

Protocol for this compound Production Analysis:

  • Once the revived culture reaches the stationary phase, extract the secondary metabolites from the culture supernatant and cell pellet using an appropriate solvent (e.g., ethyl acetate).

  • Analyze the crude extract for the presence and quantity of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS).[5]

  • Compare the this compound yield from the revived culture to that of a non-cryopreserved culture to assess the consistency of production.

Data Presentation

Table 1: Composition of Defined Artificial Seawater Medium (AMS1)

ComponentConcentration
NaCl20 g/L
MgSO₄·7H₂O3 g/L
MgCl₂·6H₂O2 g/L
KCl0.5 g/L
CaCl₂·2H₂O0.5 g/L
NaHCO₃0.1 g/L
K₂HPO₄5 mg/L
NH₄Cl10 mg/L
NaNO₃50 mg/L
FeCl₃·6H₂O1 mg/L
Trace Metal Solution1 mL/L
Vitamin Solution1 mL/L
Glycine50 µM
Methionine50 µM
Pyruvate200 µM

Note: The composition is based on media developed for oligotrophic marine bacteria and may require further optimization for P. variabilis.[6]

Table 2: Comparison of Cryoprotective Agents and Freezing Methods on P. variabilis Viability

Cryoprotectant (Final Conc.)Freezing MethodPost-Thaw Viability (%)This compound Production (Relative to Control)
10% DMSOFlash-FreezingData to be generatedData to be generated
10% DMSOControlled-RateData to be generatedData to be generated
25% GlycerolFlash-FreezingData to be generatedData to be generated
25% GlycerolControlled-RateData to be generatedData to be generated
No CryoprotectantFlash-FreezingData to be generatedData to be generated

Note: This table provides a template for researchers to record their experimental results.

Visualizations

Cryopreservation_Workflow cluster_preculture Pre-culture cluster_cryopreservation Cryopreservation cluster_revival Revival and Analysis A Inoculate P. variabilis in AMS1 Medium B Incubate at 16-20°C with shaking A->B C Monitor growth (OD600) B->C D Harvest at late-log phase C->D E Centrifuge and resuspend cell pellet D->E Proceed to cryopreservation F Add cryoprotectant (e.g., 10% DMSO) E->F G Incubate at 4°C F->G H Aliquot into cryovials G->H I Freeze (Flash or Controlled-Rate) H->I J Store at -80°C or -196°C I->J K Rapidly thaw at 37°C L Inoculate into fresh AMS1 K->L M Incubate under optimal conditions L->M N Assess viability (CFU) M->N O Analyze this compound production (HPLC-MS/MS) M->O

Caption: Workflow for the cryopreservation and revival of Pelagiobacter variabilis.

Signaling_Pathway_Hypothesis cluster_stress Cryopreservation Stress cluster_cellular_response Cellular Response cluster_metabolism Metabolic Shift cluster_outcome Outcome A Freezing & Thawing B Oxidative Stress (ROS Production) A->B C Activation of Stress Response Pathways B->C D Alteration in Primary Metabolism C->D E Induction of Secondary Metabolite Biosynthesis D->E F Consistent this compound Production E->F

Caption: Hypothetical signaling pathway of cryopreservation stress on this compound production.

References

Troubleshooting & Optimization

Technical Support Center: Pelagiobacter variabilis & Pelagiomicin C Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Pelagiomicin C from Pelagiobacter variabilis cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield optimization important?

This compound is a phenazine antibiotic produced by the marine bacterium Pelagiobacter variabilis.[1] Phenazine compounds are known for their redox-active properties and have potential applications as antimicrobial and anticancer agents.[2][3] Optimizing the yield of this compound is crucial for enabling further research into its therapeutic potential and for developing scalable production processes for potential clinical and commercial use.

Q2: What are the key factors influencing the production of this compound?

The production of secondary metabolites like this compound is typically influenced by a combination of nutritional and physical factors. These include the composition of the culture medium (carbon and nitrogen sources, phosphate, and trace metals), as well as physical parameters such as pH, temperature, aeration, and incubation time.[4][5][6]

Q3: Are there any specific media components known to enhance phenazine antibiotic production?

Yes, for many phenazine-producing bacteria, the choice of nitrogen source is critical. Tryptone and certain amino acids like tryptophan have been shown to induce or enhance phenazine production.[7][8] It is hypothesized that the structure of tryptophan may act as a signaling molecule or precursor in the biosynthetic pathway.[7]

Q4: Can co-culturing Pelagiobacter variabilis with other microorganisms improve this compound yield?

Co-culturing is a promising strategy for increasing the production of secondary metabolites from marine bacteria.[9][10] The interaction between different microbial species can trigger the activation of silent biosynthetic gene clusters, leading to increased yields of existing compounds or the production of novel ones.[9] Co-culturing P. variabilis with other marine bacteria, particularly those it might compete with in its natural environment, could potentially enhance this compound production.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low or no detectable this compound production 1. Suboptimal media composition. 2. Inappropriate physical culture conditions (pH, temperature). 3. Short or excessively long incubation period.1. Media Optimization: Systematically evaluate different carbon and nitrogen sources. Start with a rich medium like marine broth and then test the addition of specific components like tryptophan (0.4 mg/mL) or tryptone.[7] 2. Parameter Optimization: Culture P. variabilis across a range of pH (e.g., 6.0-9.0) and temperatures (e.g., 25-37°C) to determine the optimal conditions for growth and production.[4][5] 3. Time Course Analysis: Monitor this compound production over an extended time course (e.g., 24-144 hours) to identify the peak production phase.
Inconsistent this compound yields between batches 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in incubator conditions.1. Standardize Inoculum: Use a standardized inoculum protocol, ensuring consistent cell density and growth phase. 2. Quality Control Media: Prepare media in larger batches when possible and ensure all components are fully dissolved and sterilized consistently. 3. Calibrate Equipment: Regularly calibrate incubators, shakers, and pH meters to ensure consistent operating conditions.
High cell density but low this compound production 1. Nutrient limitation for secondary metabolism. 2. Feedback inhibition by the product or other metabolites.1. Two-Stage Cultivation: Consider a two-stage cultivation strategy. First, grow the cells to a high density in a growth-promoting medium. Then, transfer the cells to a production medium that may be limited in a nutrient that restricts growth but stimulates secondary metabolism. 2. Fed-Batch Culture: Implement a fed-batch culture strategy to maintain key nutrients at optimal concentrations and dilute any inhibitory byproducts.

Experimental Protocols

Protocol 1: Optimization of Culture Medium for this compound Production

This protocol outlines a systematic approach to optimizing the culture medium for enhanced this compound production using a one-factor-at-a-time (OFAT) methodology.

  • Baseline Culture: Inoculate a standardized culture of Pelagiobacter variabilis into a baseline medium (e.g., Marine Broth 2216). Incubate at a standard temperature (e.g., 30°C) with shaking (e.g., 180 rpm) for 72 hours.

  • Carbon Source Screening:

    • Prepare the baseline medium with different carbon sources (e.g., glucose, glycerol, starch, mannitol) at a consistent concentration (e.g., 1% w/v).

    • Inoculate and incubate as in the baseline condition.

    • After incubation, extract and quantify this compound from each culture.

  • Nitrogen Source Screening:

    • Using the optimal carbon source identified in the previous step, prepare media with different nitrogen sources (e.g., peptone, yeast extract, tryptone, ammonium sulfate) at a consistent concentration (e.g., 0.5% w/v).

    • Inoculate and incubate as before.

    • Extract and quantify this compound.

  • Trace Metal and Precursor Supplementation:

    • Using the best carbon and nitrogen sources, test the effect of adding trace metals (e.g., iron, zinc) and potential precursors like tryptophan.

    • Inoculate, incubate, extract, and quantify the product.

  • Data Analysis: Compare the this compound yields from each condition to the baseline to identify the optimal medium components.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound. Note that the specific parameters may need to be optimized for this particular compound.

  • Sample Preparation:

    • Centrifuge a known volume of the P. variabilis culture to separate the supernatant and cell pellet.

    • Extract the supernatant and the cell pellet separately with an organic solvent such as ethyl acetate or methanol.

    • Evaporate the solvent and redissolve the extract in a known volume of a suitable solvent (e.g., methanol).

  • HPLC Analysis:

    • Inject the prepared sample into an HPLC system equipped with a C18 column.

    • Use a mobile phase gradient, for example, of water and acetonitrile, both with 0.1% formic acid.

    • Detect the compound using a UV-Vis detector at a wavelength appropriate for phenazines (e.g., 254 nm and 365 nm).

  • Quantification:

    • Create a standard curve using a purified phenazine standard with a known concentration.

    • Compare the peak area of this compound in the samples to the standard curve to determine its concentration.

Data Presentation

Table 1: Effect of Carbon Source on this compound Production (Illustrative Data)

Carbon Source (1% w/v)Cell Density (OD600)This compound Yield (µg/mL)
Glucose2.5 ± 0.210.3 ± 1.1
Glycerol2.8 ± 0.315.7 ± 1.5
Starch2.1 ± 0.28.5 ± 0.9
Mannitol2.6 ± 0.212.1 ± 1.3

Table 2: Effect of Nitrogen Source on this compound Production (Illustrative Data)

Nitrogen Source (0.5% w/v)Cell Density (OD600)This compound Yield (µg/mL)
Peptone3.1 ± 0.318.2 ± 1.9
Yeast Extract3.5 ± 0.416.5 ± 1.7
Tryptone2.9 ± 0.325.4 ± 2.6
Ammonium Sulfate1.8 ± 0.27.3 ± 0.8

Visualizations

Phenazine_Biosynthesis_Pathway cluster_input Central Metabolism cluster_pathway Phenazine Biosynthesis Chorismic Acid Chorismic Acid Intermediate_1 Intermediate_1 Chorismic Acid->Intermediate_1 PhzE Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 PhzD Phenazine-1,6-dicarboxylic acid Phenazine-1,6-dicarboxylic acid Intermediate_2->Phenazine-1,6-dicarboxylic acid PhzF Phenazine-1-carboxylic acid Phenazine-1-carboxylic acid Phenazine-1,6-dicarboxylic acid->Phenazine-1-carboxylic acid PhzG This compound This compound Phenazine-1-carboxylic acid->this compound Tailoring Enzymes

Caption: Conceptual biosynthetic pathway for this compound production.

Yield_Optimization_Workflow Start Start Define Baseline Conditions Define Baseline Conditions Start->Define Baseline Conditions One-Factor-at-a-Time Optimization One-Factor-at-a-Time Optimization Define Baseline Conditions->One-Factor-at-a-Time Optimization Screen Carbon Sources Screen Carbon Sources One-Factor-at-a-Time Optimization->Screen Carbon Sources Media Components Optimize pH Optimize pH One-Factor-at-a-Time Optimization->Optimize pH Physical Parameters Screen Nitrogen Sources Screen Nitrogen Sources Screen Carbon Sources->Screen Nitrogen Sources Statistical Optimization (e.g., RSM) Statistical Optimization (e.g., RSM) Screen Nitrogen Sources->Statistical Optimization (e.g., RSM) Optimize Temperature Optimize Temperature Optimize pH->Optimize Temperature Optimize Temperature->Statistical Optimization (e.g., RSM) Validate Optimal Conditions Validate Optimal Conditions Statistical Optimization (e.g., RSM)->Validate Optimal Conditions Scale-up Fermentation Scale-up Fermentation Validate Optimal Conditions->Scale-up Fermentation End End Scale-up Fermentation->End

Caption: Experimental workflow for optimizing this compound yield.

References

Overcoming stability issues with Pelagiomicin C in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming stability issues with Pelagiomicin C in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is known about the stability of this compound in aqueous solutions?

A1: this compound is a phenazine antibiotic that has been reported to be labile in water and alcohols[1]. This inherent instability can pose challenges during experimental work and formulation development. Due to its chemical structure, it may be susceptible to hydrolysis, oxidation, and light-induced degradation.

Q2: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A2: Several factors can influence the stability of this compound:

  • pH: The stability of many antibiotics is pH-dependent[2][3]. This compound may degrade more rapidly in acidic or alkaline conditions. It is crucial to determine the optimal pH range for its stability.

  • Temperature: Elevated temperatures can accelerate chemical degradation reactions[4][5]. For short-term handling and long-term storage, maintaining low temperatures is often critical.

  • Light: Many phenazine compounds are photosensitive. Exposure to light, particularly UV light, can lead to photodegradation.

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation[6][7].

  • Buffer components: Certain buffer salts or excipients can catalyze degradation reactions.

Q3: What are the recommended storage conditions for this compound solutions?

A3: While specific data for this compound is limited, based on its known lability[1] and general practices for unstable antibiotics, the following storage conditions are recommended as a starting point:

  • Temperature: Store aqueous solutions at 2-8°C for short-term use and frozen at -20°C or -80°C for long-term storage.

  • Light: Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.

  • Atmosphere: For sensitive experiments, consider deoxygenating the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Q4: Are there any suggested solvents or co-solvents to improve the stability of this compound?

A4: Since this compound is unstable in water and alcohols, minimizing exposure is key[1]. If an aqueous solution is necessary, prepare it fresh before each experiment. For stock solutions, consider using a less reactive, water-miscible organic solvent like DMSO, and then diluting it into the aqueous experimental medium at the last possible moment. The use of co-solvents like polyethylene glycol (PEG) has been shown to sometimes reduce hydrolysis by lowering water activity[8].

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed immediately after dissolution in an aqueous buffer.

Possible Cause Troubleshooting Step
Inappropriate pH Determine the pH of your buffer. Perform a rapid pH stability screen by dissolving this compound in a series of buffers with different pH values (e.g., pH 3 to 8). Analyze the remaining this compound concentration after a short incubation period (e.g., 1-2 hours) to identify a more stable pH range.
Reactive Buffer Species Some buffer components can react with the compound. Try simpler buffer systems (e.g., phosphate, citrate). If the problem persists, consider using water adjusted to the target pH with a minimal amount of acid or base.
Oxidation Prepare your buffer with deoxygenated water (e.g., by sparging with nitrogen or argon). Handle the solution under an inert atmosphere if possible.
High Temperature Ensure your buffer and all handling steps are performed on ice or at a controlled, low temperature.

Issue 2: Inconsistent results are obtained in cell-based assays.

Possible Cause Troubleshooting Step
Degradation during incubation The compound may be degrading over the time course of your experiment. Determine the half-life of this compound in your cell culture medium at the incubation temperature (e.g., 37°C). If degradation is significant, consider shorter incubation times or replenishing the compound during the experiment.
Interaction with media components Components in the cell culture medium (e.g., serum proteins, reducing agents) could be inactivating this compound. Perform a stability study in the complete medium to assess this.
Adsorption to plasticware The compound may be adsorbing to the surface of your assay plates or tubes. Compare the concentration of the solution before and after exposure to the plasticware to check for loss of compound. Using low-adsorption plasticware may help.

Data Presentation

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C.

pHInitial Concentration (µg/mL)Concentration after 4 hours (µg/mL)Percent Remaining
3.01008585%
5.01009292%
7.01006565%
8.01004040%

Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution at pH 5.0.

TemperatureInitial Concentration (µg/mL)Concentration after 24 hours (µg/mL)Percent Remaining
4°C1009595%
25°C1007878%
37°C1005252%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a general method for quantifying this compound and separating it from potential degradants. This method should be validated for your specific application.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan for the absorbance maximum of this compound (phenazines typically absorb in the UV-Vis range).

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B (re-equilibration)

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution to the desired concentration in the aqueous buffer or solution to be tested.

    • At each time point, take an aliquot of the sample, and if necessary, quench the degradation reaction (e.g., by adding an equal volume of cold acetonitrile).

    • Centrifuge the sample to precipitate any proteins or salts, and inject the supernatant.

  • Analysis:

    • Monitor the peak area of the this compound peak over time. The appearance of new peaks indicates the formation of degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are used to understand the degradation pathways and to develop stability-indicating analytical methods[9].

  • Acidic Hydrolysis:

    • Incubate this compound solution in 0.1 M HCl at 60°C.

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

  • Alkaline Hydrolysis:

    • Incubate this compound solution in 0.1 M NaOH at 60°C.

    • Take samples at various time points.

    • Neutralize the samples with an equivalent amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • Incubate this compound solution in 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Take samples at various time points.

    • Analyze directly by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source with a defined output (e.g., ICH option 1: >1.2 million lux hours and >200 W h/m²).

    • Keep a control sample protected from light at the same temperature.

    • Analyze both samples by HPLC.

  • Thermal Degradation:

    • Incubate a solution of this compound at an elevated temperature (e.g., 70°C) in the dark.

    • Take samples at various time points and analyze by HPLC.

Visualizations

cluster_main Hypothetical Degradation of this compound Pelagiomicin_C This compound (Phenazine Core) Hydrolysis_Product Hydrolyzed Product (e.g., Ring Opening) Pelagiomicin_C->Hydrolysis_Product H₂O (Acid/Base) Oxidation_Product Oxidized Product (e.g., N-oxide) Pelagiomicin_C->Oxidation_Product O₂ / Peroxide Photodegradation_Product Photodegradation Product Pelagiomicin_C->Photodegradation_Product Light (UV/Vis)

Caption: Hypothetical degradation pathways for this compound.

cluster_workflow Stability Study Workflow start Prepare fresh this compound stock solution (e.g., in DMSO) dissolve Dissolve in aqueous test solution (buffer, media, etc.) start->dissolve incubate Incubate under test conditions (pH, Temp, Light) dissolve->incubate sample Sample at defined time points (t=0, 1, 2, 4, 8, 24h) incubate->sample quench Quench degradation (if necessary) sample->quench analyze Analyze by stability-indicating HPLC-UV method quench->analyze data Quantify remaining this compound and identify degradants analyze->data end Determine degradation rate and optimal conditions data->end

Caption: Experimental workflow for a this compound stability study.

cluster_troubleshooting Troubleshooting Logic start Inconsistent Results or Rapid Degradation? check_pH Is solution pH optimized? start->check_pH check_temp Is temperature controlled (low)? check_pH->check_temp Yes action_pH Action: Test stability in different pH buffers. check_pH->action_pH No check_light Is solution protected from light? check_temp->check_light Yes action_temp Action: Work on ice, store at ≤ 4°C. check_temp->action_temp No check_oxygen Is oxidation a factor? check_light->check_oxygen Yes action_light Action: Use amber vials or cover with foil. check_light->action_light No solution_stable Solution is stable. Check other experimental parameters. check_oxygen->solution_stable Yes action_oxygen Action: Use deoxygenated solvents. check_oxygen->action_oxygen No action_pH->check_pH action_temp->check_temp action_light->check_light action_oxygen->check_oxygen

References

Troubleshooting inconsistent results in Pelagiomicin C bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pelagiomicin C bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a member of the phenazine class of antibiotics produced by the marine bacterium Pelagiobacter variabilis.[1] It has demonstrated both antibacterial and anticancer activities.[1]

Q2: What are the key challenges when working with this compound?

A significant challenge is the compound's stability. Pelagiomicins are known to be labile (unstable) in water and alcohols, which can lead to inconsistent results if not handled properly.[1] Careful consideration of solvent choice and storage conditions is crucial.

Q3: What are the general mechanisms of action for phenazine antibiotics like this compound?

Phenazine antibiotics exhibit diverse mechanisms of action. In bacteria, some halogenated phenazines are thought to induce iron starvation by chelating essential metal ions. As anticancer agents, phenazines can generate reactive oxygen species (ROS), leading to oxidative stress and triggering apoptosis (programmed cell death) in cancer cells.[2][3][4]

Troubleshooting Guide: Inconsistent Bioassay Results

Issue 1: High variability or complete loss of this compound activity in our bioassay.

Possible Cause 1: Compound Instability. As mentioned, this compound is unstable in aqueous and alcoholic solutions.[1]

  • Recommendation:

    • Prepare fresh stock solutions of this compound in a suitable non-aqueous solvent like DMSO immediately before use.

    • Minimize the time the compound spends in aqueous assay media before addition to cells or bacteria.

    • Protect solutions from light and store at -20°C or lower for short-term storage. For long-term storage, lyophilized powder is recommended.

Possible Cause 2: Inconsistent Cell Seeding Density. Variations in the initial number of cells can significantly impact the outcome of cytotoxicity assays.

  • Recommendation:

    • Ensure a homogenous cell suspension before seeding.

    • Use a calibrated multichannel pipette for seeding to ensure consistency across the plate.

    • Perform a cell count for each experiment to confirm the seeding density.

Possible Cause 3: Inaccurate Pipetting. Small errors in pipetting volumes of the compound or reagents can lead to large variations in results.

  • Recommendation:

    • Regularly calibrate pipettes.

    • Use appropriate pipette sizes for the volumes being dispensed.

    • Ensure proper pipetting technique to avoid bubbles and inaccuracies.

Issue 2: Unexpected or inconsistent results in our antibacterial susceptibility testing.

Possible Cause 1: Incorrect Inoculum Preparation. The density of the bacterial inoculum is critical for reproducible results in susceptibility testing.

  • Recommendation:

    • Standardize the inoculum to a 0.5 McFarland standard.

    • Use a spectrophotometer to verify the turbidity of the bacterial suspension.

    • Prepare the inoculum from a fresh, pure culture.

Possible Cause 2: Issues with Assay Medium. The composition of the growth medium can affect the activity of the antibiotic.

  • Recommendation:

    • Use the recommended Mueller-Hinton Broth (MHB) for susceptibility testing.

    • Ensure the pH of the medium is within the recommended range.

    • Check for any supplements in the media that might interact with this compound.

Issue 3: Our anticancer assay results are not reproducible.

Possible Cause 1: Cell Line Health and Passage Number. The health and passage number of the cancer cell line can influence its response to treatment.

  • Recommendation:

    • Use cells with a low passage number and regularly check for mycoplasma contamination.

    • Ensure cells are in the exponential growth phase at the time of the experiment.

    • Visually inspect cells for any morphological changes before starting the assay.

Possible Cause 2: Interference with Assay Reagents. Phenazine compounds, being colored, can potentially interfere with colorimetric assays like the MTT assay.

  • Recommendation:

    • Include a "compound only" control (this compound in media without cells) to measure any intrinsic absorbance of the compound.

    • Subtract the background absorbance from all readings.

    • Consider using an alternative viability assay that is less prone to colorimetric interference, such as a resazurin-based assay or a luminescence-based assay (e.g., CellTiter-Glo®).

Experimental Protocols

Anticancer Activity: MTT Cell Proliferation Assay

This protocol is adapted from standard MTT assay procedures for phenazine compounds.

StepProcedure
1. Cell Seeding Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
2. Compound Treatment Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of fresh medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.
3. MTT Addition Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
4. Solubilization Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
5. Absorbance Reading Measure the absorbance at 570 nm using a microplate reader.
Antibacterial Activity: Broth Microdilution Susceptibility Assay

This protocol follows the general guidelines for broth microdilution testing of phenazine antibiotics.[5]

StepProcedure
1. Inoculum Preparation Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
2. Compound Dilution Perform serial two-fold dilutions of this compound in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
3. Inoculation Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
4. Incubation Incubate the plate at 37°C for 16-20 hours in ambient air.
5. MIC Determination The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Experimental Workflow: Anticancer Bioassay

anticancer_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis cell_culture 1. Culture Cancer Cells seed_plate 2. Seed 96-well Plate cell_culture->seed_plate treat_cells 4. Treat Cells seed_plate->treat_cells prep_compound 3. Prepare this compound Dilutions prep_compound->treat_cells incubate_treatment 5. Incubate (24-72h) treat_cells->incubate_treatment add_mtt 6. Add MTT Reagent incubate_treatment->add_mtt incubate_mtt 7. Incubate (2-4h) add_mtt->incubate_mtt solubilize 8. Solubilize Formazan incubate_mtt->solubilize read_absorbance 9. Read Absorbance (570nm) solubilize->read_absorbance calc_viability 10. Calculate Cell Viability read_absorbance->calc_viability

Caption: Workflow for determining the anticancer activity of this compound using an MTT assay.

Signaling Pathway: Proposed Anticancer Mechanism of this compound

Based on the known mechanisms of similar phenazine antibiotics, this diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in cancer cells.[2][4][6]

apoptosis_pathway pelagiomicin This compound ros Increased ROS pelagiomicin->ros jnk JNK Activation ros->jnk bcl2_down Bcl-2 Downregulation jnk->bcl2_down bax_up Bax Upregulation jnk->bax_up mito Mitochondrial Membrane Depolarization bcl2_down->mito bax_up->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis in cancer cells.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the High-Performance Liquid Chromatography (HPLC) separation of Pelagiomicin C and its related phenazine compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical and preparative separation of these microbial secondary metabolites.

Understanding the Challenge: Pelagiomicins

Pelagiomicins are a family of phenazine antibiotics produced by the marine bacterium Pelagiobacter variabilis.[1][2][3] The main component, Pelagiomicin A, has the following structure: CC(C)(--INVALID-LINK--OCC1=CC=C(C2=NC3=C(C=CC=C3N=C12)C(=O)O)OC)N)O. Pelagiomicins B and C are related minor compounds, likely differing in the ester side-chain, presenting a typical HPLC separation challenge of resolving structurally similar analytes. Due to the nitrogen-containing heterocyclic core, phenazines like Pelagiomicins can exhibit challenging chromatographic behavior, including peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC method for this compound and its analogs?

A1: For phenazine compounds, a reverse-phase HPLC (RP-HPLC) method is the most common and effective starting point. A C18 column is a robust initial choice. Given the presence of acidic (carboxylic acid) and basic (amino group) functionalities in the likely structure of Pelagiomicins, the pH of the mobile phase will be a critical parameter to control retention and peak shape.

A good starting point would be:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient, for example, 5-95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector. Phenazines typically have strong absorbance in the UV-Vis region, often around 254 nm and 365 nm. A photodiode array (PDA) detector is highly recommended to monitor peak purity and identify optimal detection wavelengths.

Q2: How can I improve the resolution between this compound and other related phenazines?

A2: Improving resolution between structurally similar compounds involves manipulating the selectivity of your chromatographic system. Here are several strategies:

  • Optimize the Mobile Phase:

    • pH Adjustment: Small changes in the mobile phase pH can significantly alter the ionization state of the acidic and basic functional groups in the Pelagiomicins, leading to changes in retention and selectivity. Experiment with a pH range of 3 to 6 using appropriate buffers (e.g., formate or acetate).

    • Organic Modifier: Switching the organic modifier from acetonitrile to methanol, or using a mixture of both, can alter selectivity due to different solvent-analyte interactions.

  • Adjust the Gradient: A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.

  • Column Chemistry: If a C18 column does not provide adequate separation, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for aromatic and polar compounds.

  • Temperature: Adjusting the column temperature can influence selectivity and viscosity of the mobile phase. Try varying the temperature between 25°C and 40°C.

Q3: My Pelagiomicin peaks are tailing. What can I do to improve peak shape?

A3: Peak tailing is a common issue with amine-containing compounds like phenazines. It is often caused by secondary interactions with free silanol groups on the silica-based stationary phase. Here are some solutions:

  • Lower Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) with an acid additive like formic acid or trifluoroacetic acid (TFA) will protonate the basic nitrogen atoms in the phenazine structure and suppress the ionization of residual silanol groups, thus minimizing secondary interactions.

  • Use an End-capped Column: Modern, high-purity silica columns that are thoroughly end-capped will have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.

  • Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape. However, be aware that TEA can suppress ionization in mass spectrometry.

  • Check for Column Contamination: A contaminated guard or analytical column can also lead to peak tailing. Flush the column with a strong solvent or replace the guard column if necessary.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of Pelagiomicins and other phenazines.

Problem Potential Cause Suggested Solution
Poor Peak Resolution Inadequate separation between this compound and related compounds.- Optimize mobile phase pH to alter analyte ionization and selectivity.- Change the organic modifier (e.g., from acetonitrile to methanol).- Decrease the gradient slope (i.e., make it shallower).- Try a column with a different stationary phase (e.g., phenyl-hexyl).- Reduce the flow rate.
Peak Tailing Secondary interactions between basic analytes and acidic silanol groups on the column.- Lower the mobile phase pH (e.g., to pH 3 with formic acid).- Use a modern, end-capped C18 or a polar-embedded column.- Add a competing base like triethylamine (TEA) to the mobile phase (for UV detection).- Ensure the column is not contaminated.
Ghost Peaks Contamination in the injection solvent, mobile phase, or carryover from a previous injection.- Inject a blank (injection solvent) to confirm the source of the peak.- Use fresh, high-purity solvents for the mobile phase.- Implement a robust needle wash protocol on the autosampler.- Ensure the sample is fully dissolved in the injection solvent.
Baseline Drift Changes in mobile phase composition, temperature fluctuations, or column contamination.- Ensure the mobile phase is well-mixed and degassed.- Use a column thermostat to maintain a constant temperature.- Flush the column with a strong solvent to remove contaminants.- Check for detector lamp issues.
Irreproducible Retention Times Inconsistent mobile phase preparation, pump malfunction, or column equilibration issues.- Prepare fresh mobile phase and ensure accurate composition.- Check the HPLC pump for leaks and ensure it is delivering a constant flow rate.- Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Pelagiomicin Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% (v/v) Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: PDA detector, 200-600 nm, with specific monitoring at 254 nm and 365 nm.

  • Gradient Program:

    Time (min) %B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

Visualizations

Experimental Workflow for HPLC Method Optimization

HPLC_Optimization_Workflow Figure 1. HPLC Method Optimization Workflow start Initial Method Development (e.g., C18, ACN/H2O gradient) check_resolution Adequate Resolution? start->check_resolution check_peak_shape Good Peak Shape? check_resolution->check_peak_shape Yes optimize_selectivity Optimize Selectivity: - Adjust Mobile Phase pH - Change Organic Modifier - Try Different Column check_resolution->optimize_selectivity No troubleshoot_tailing Troubleshoot Tailing: - Lower Mobile Phase pH - Use End-capped Column - Add Mobile Phase Modifier check_peak_shape->troubleshoot_tailing No final_method Final Optimized Method check_peak_shape->final_method Yes optimize_gradient Optimize Gradient: - Adjust Slope - Introduce Isocratic Hold optimize_selectivity->optimize_gradient optimize_gradient->check_resolution troubleshoot_tailing->check_peak_shape

Caption: A logical workflow for optimizing an HPLC method for phenazine separation.

Troubleshooting Logic for Common HPLC Issues

HPLC_Troubleshooting Figure 2. Troubleshooting Common HPLC Issues problem Identify Chromatographic Problem peak_tailing Peak Tailing problem->peak_tailing poor_resolution Poor Resolution problem->poor_resolution baseline_drift Baseline Drift problem->baseline_drift solution_tailing Lower pH Use End-capped Column Check for Contamination peak_tailing->solution_tailing solution_resolution Optimize Gradient Change Mobile Phase Change Column poor_resolution->solution_resolution solution_drift Check Mobile Phase Use Column Thermostat Clean System baseline_drift->solution_drift

Caption: A decision tree for troubleshooting common HPLC problems.

References

Strategies to reduce batch-to-batch variability in Pelagiomicin C production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Pelagiomicin C production. The strategies and protocols outlined below are based on established principles for microbial secondary metabolite production and may require optimization for your specific strain and process.

Troubleshooting Guide

Issue 1: Low or Inconsistent this compound Titer

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Suboptimal Fermentation Conditions Verify and optimize key fermentation parameters such as pH, temperature, dissolved oxygen (DO), and agitation rate.[1][2][3][4][5] Perform Design of Experiments (DoE) to identify optimal ranges and interactions between parameters.[6]
Inconsistent Inoculum Quality Standardize seed culture preparation, including age, volume, and cell density.[1][5] Monitor cell viability and morphology before inoculation.
Nutrient Limitation or Inhibition Analyze media components for consistency.[6] Characterize raw materials to ensure they meet specifications. Optimize concentrations of carbon, nitrogen, and phosphate sources. Consider fed-batch strategies to avoid nutrient depletion or accumulation of inhibitory byproducts.[7]
Genetic Instability of the Producing Strain Perform regular strain maintenance and characterization. Use cryopreserved stocks to ensure genetic consistency.[6]
Contamination Implement and strictly adhere to aseptic techniques. Regularly monitor cultures for microbial contamination.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor for consistent this compound production?

A1: While specific CPPs can be strain and process-dependent, the most critical parameters to monitor and control typically include:

  • pH: Maintaining the optimal pH range is crucial for both microbial growth and secondary metabolite production.[2][4]

  • Temperature: Temperature affects enzyme kinetics and overall metabolic activity.[2][4]

  • Dissolved Oxygen (DO): As this compound biosynthesis is likely an aerobic process, maintaining adequate oxygen supply is essential.

  • Agitation and Aeration Rates: These parameters directly influence DO levels and nutrient mixing.[3]

  • Inoculum Characteristics: The age, size, and physiological state of the inoculum significantly impact the fermentation kinetics.[1][5]

Q2: How can I apply Quality by Design (QbD) principles to my this compound fermentation?

A2: Implementing QbD involves a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control.[6]

  • Define a Quality Target Product Profile (QTPP): Identify the critical quality attributes (CQAs) of this compound (e.g., purity, concentration).

  • Identify Critical Process Parameters (CPPs): Use risk assessment and experimental designs (e.g., DoE) to determine which process parameters have the most significant impact on CQAs.[6]

  • Establish a Design Space: Define the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality.

  • Implement a Control Strategy: This includes input material controls, process controls, and monitoring to ensure the process operates within the design space.

  • Continual Improvement: Monitor process performance and product quality to identify and implement improvements.

Q3: What analytical methods are recommended for quantifying this compound and monitoring process consistency?

A3: For quantification of this compound, a robust and validated analytical method is essential. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is a common and reliable method.[8][9][10]

  • In-process monitoring: Techniques like real-time monitoring of biomass, substrate consumption, and key metabolite production can provide valuable insights into the consistency of the fermentation process.[11][12]

Data Presentation

Table 1: Example of Fermentation Parameter Optimization for a Related Polyketide Antibiotic

ParameterRange StudiedOptimal ValueResulting Titer (mg/L)
Temperature (°C) 25 - 40301250 ± 45
pH 5.0 - 8.06.51310 ± 52
Inoculum Volume (%) 2 - 1051420 ± 61
Glucose (g/L) 20 - 6039.281601.9 ± 56.7
Soybean Meal (g/L) 10 - 2015.481601.9 ± 56.7

This table presents illustrative data based on the optimization of Chrysomycin A production and should be adapted based on experimental results for this compound.[1][5]

Experimental Protocols

Protocol 1: Standardization of Inoculum Preparation
  • Strain Revival: Aseptically transfer a cryopreserved vial of the this compound-producing strain to a sterile seed flask containing the appropriate seed medium.

  • Incubation: Incubate the seed culture at the optimal temperature and agitation speed for a predetermined duration (e.g., 48-72 hours).

  • Quality Control: Prior to inoculation of the production fermenter, assess the seed culture for:

    • Cell density (e.g., optical density at 600 nm).

    • Viability (e.g., using plate counts or viability staining).

    • Morphology (microscopic examination).

  • Inoculation: Transfer a standardized volume of the seed culture to the production fermenter to achieve a consistent initial cell density.

Protocol 2: HPLC Quantification of this compound
  • Sample Preparation:

    • Centrifuge a sample of the fermentation broth to separate the mycelium.

    • Extract this compound from the mycelium and/or supernatant using a suitable solvent (e.g., methanol, ethyl acetate).

    • Filter the extract through a 0.22 µm filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at a predetermined wavelength or Mass Spectrometry (MS) for higher specificity.

  • Quantification: Generate a standard curve using purified this compound of known concentrations to quantify the amount in the samples.

Visualizations

Hypothetical Biosynthetic Pathway of this compound

Pelagiomicin_C_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthase (PKS) Assembly cluster_tailoring Post-PKS Tailoring Propionyl_CoA Propionyl-CoA PKS_Module1 PKS Module 1 Propionyl_CoA->PKS_Module1 2 units Acetyl_CoA Acetyl-CoA Acetyl_CoA->PKS_Module1 5 units Glucose_Metabolite Glucose-derived Metabolite Glycosylation Glycosylation Glucose_Metabolite->Glycosylation PKS_Module_n PKS Module n PKS_Module1->PKS_Module_n Polyketide_Chain Polyketide Chain PKS_Module_n->Polyketide_Chain Cyclization Cyclization Polyketide_Chain->Cyclization Spontaneous or Enzyme-catalyzed Oxidation Oxidation Cyclization->Oxidation Oxidation->Glycosylation Pelagiomicin_C This compound Glycosylation->Pelagiomicin_C

Caption: A hypothetical biosynthetic pathway for this compound.

This diagram illustrates a plausible biosynthetic route for this compound, drawing parallels with the biosynthesis of other polyketide antibiotics like Abyssomicin C.[13] The pathway begins with the condensation of precursor molecules by a Polyketide Synthase (PKS) complex, followed by a series of tailoring reactions including cyclization, oxidation, and glycosylation to yield the final product.

Troubleshooting Workflow for Low this compound Titer

Caption: A logical workflow for troubleshooting low this compound production.

This workflow provides a systematic approach to identifying and resolving the root causes of low this compound titers, starting from the initial inoculum quality and progressing through fermentation parameters, media composition, and strain integrity.

References

How to prevent degradation of Pelagiomicin C during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices to prevent the degradation of Pelagiomicin C during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during extraction?

A1: The stability of marine natural products like this compound is often influenced by several factors. Key environmental and chemical parameters that can lead to degradation include inappropriate pH levels, high temperatures, exposure to light, presence of oxygen, and enzymatic activity from the source organism or microbial contamination.[1][2][3] The choice of extraction solvent and its purity is also a critical factor.[4][5]

Q2: What type of solvents are recommended for the extraction of this compound?

A2: Marine bioactive compounds are often polar.[1] Therefore, polar solvents such as methanol, ethanol, or acetone are commonly used for extraction.[5] However, the optimal solvent system depends on the specific polarity of this compound. It is advisable to perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol) to determine the best solvent for maximizing yield while minimizing degradation.[6] For thermolabile compounds, advanced extraction techniques like supercritical fluid extraction with CO2 may be ideal as they avoid high temperatures and the use of harsh organic solvents.[4]

Q3: How can I minimize thermal degradation of this compound during solvent evaporation?

A3: To prevent thermal degradation, it is crucial to avoid high temperatures during the solvent evaporation step.[1][6] Techniques such as rotary evaporation under reduced pressure (vacuum) are recommended as they allow for solvent removal at lower temperatures. Lyophilization (freeze-drying) is another excellent method for removing water and other frozen solvents without applying heat, which is particularly suitable for highly sensitive compounds.

Q4: Is it necessary to protect the extract from light?

A4: Yes, many natural products are sensitive to photo-degradation.[2] It is a best practice to protect the sample from direct light exposure throughout the entire extraction and purification process. This can be achieved by using amber-colored glassware or by wrapping glassware in aluminum foil. Conducting experiments in a dimly lit room is also advisable.

Q5: How can enzymatic degradation be prevented?

A5: Endogenous enzymes from the source organism can degrade the target compound upon cell lysis. To mitigate this, it is recommended to freeze the biological material immediately after collection and store it at or below -80°C until extraction. Performing the initial extraction steps at low temperatures (e.g., on ice) and as quickly as possible can also help to minimize enzymatic activity.[7]

Troubleshooting Guide

Problem: Low or no yield of this compound in the final extract.

Possible Cause Troubleshooting Step
Inappropriate Solvent Polarity Perform sequential extractions with solvents of varying polarities (e.g., hexane, dichloromethane, ethyl acetate, methanol) to ensure you are capturing this compound.
Degradation During Extraction Review your protocol for potential degradation factors. Were the samples protected from light and heat? Was the pH controlled? Consider performing a stability test of a crude extract under different conditions.
Inefficient Extraction Method For compounds that are difficult to extract, consider advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can improve efficiency.[5] However, be mindful of potential heat generation with these methods.

Problem: The bioactivity of the extract is lower than expected.

Possible Cause Troubleshooting Step
Chemical Degradation This compound may have degraded into inactive forms. Analyze the extract using techniques like HPLC or LC-MS to check for the presence of the intact compound and any degradation products. Re-evaluate extraction conditions (pH, temperature, light exposure).
Oxidation If this compound is susceptible to oxidation, consider adding antioxidants like ascorbic acid or BHT to the extraction solvent.[8][9][10] Performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation.[4]
Interference from Other Compounds The crude extract may contain compounds that interfere with the bioassay. Further purification steps, such as solid-phase extraction (SPE) or chromatography, are likely necessary to isolate this compound.[1]

Summary of Key Extraction Parameters

The following table provides recommended starting ranges for key parameters to minimize the degradation of this compound. These should be optimized for your specific experimental setup.

Parameter Recommended Range Rationale Reference
Temperature 4 - 25°CTo minimize thermal degradation and enzymatic activity.[1][3]
pH 5.0 - 7.0C-phycocyanin, another natural pigment, shows higher stability in this pH range. This is a good starting point for this compound.[3]
Light Exposure MinimalTo prevent photo-degradation. Use amber glassware or foil.[2]
Oxygen Exposure MinimalTo prevent oxidation. Consider degassing solvents or working under an inert atmosphere.[4][11]

Experimental Protocols

Protocol 1: General Extraction and Fractionation of this compound
  • Sample Preparation: Start with frozen (-80°C) source material. Grind the frozen material into a fine powder using a mortar and pestle with liquid nitrogen to prevent thawing and enzymatic activity.

  • Initial Extraction:

    • Suspend the powdered material in a pre-chilled (4°C) solvent (e.g., methanol or an 80:20 mixture of methanol:water) at a 1:10 solid-to-liquid ratio.

    • Stir the suspension for 4-6 hours at 4°C, protected from light.

    • Centrifuge the mixture at 4,000 x g for 15 minutes at 4°C to pellet the solid material.

    • Carefully decant the supernatant (the crude extract).

    • Repeat the extraction on the pellet two more times to ensure complete extraction. Pool the supernatants.

  • Solvent Partitioning (Fractionation):

    • Concentrate the pooled methanol extract under reduced pressure at a temperature below 30°C.

    • Resuspend the concentrated extract in a 9:1 mixture of water:methanol.

    • Perform a liquid-liquid extraction by sequentially partitioning the aqueous extract against solvents of increasing polarity (e.g., hexane, then ethyl acetate).

    • Collect each solvent phase. The hexane fraction will contain non-polar compounds, the ethyl acetate fraction will contain semi-polar compounds, and the remaining aqueous fraction will contain highly polar compounds.

  • Solvent Removal and Storage:

    • Evaporate the solvent from each fraction under reduced pressure (temperature < 30°C).

    • Store the dried fractions at -80°C under an inert atmosphere until further purification and analysis.

Protocol 2: Stability Assessment of this compound
  • Preparation of Stock Solution: Prepare a stock solution of a partially purified this compound fraction in a suitable solvent (e.g., methanol) at a known concentration.

  • pH Stability:

    • Aliquot the stock solution into separate vials.

    • Adjust the pH of the solutions to a range of values (e.g., pH 3, 5, 7, 9) using appropriate buffers.

    • Incubate the vials at a constant temperature (e.g., 25°C) in the dark for a set period (e.g., 0, 1, 3, 6, 12, 24 hours).

    • At each time point, analyze the samples by HPLC to quantify the remaining amount of intact this compound.

  • Temperature Stability:

    • Aliquot the stock solution into separate vials at a constant pH (e.g., the pH of optimal stability determined above).

    • Incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.

    • Analyze the samples by HPLC at various time points to determine the rate of degradation at each temperature.

  • Light Stability:

    • Aliquot the stock solution into two sets of vials at a constant pH and temperature.

    • Expose one set to a controlled light source (e.g., a UV lamp or direct sunlight) and keep the other set in the dark as a control.

    • Analyze samples from both sets by HPLC at different time points to assess the extent of photo-degradation.

Visualizations

Extraction_Workflow cluster_Start Sample Preparation cluster_Extraction Extraction cluster_Fractionation Fractionation cluster_Final Final Steps Start Frozen Biological Material (-80°C) Grind Grind in Liquid Nitrogen Start->Grind Extract Extract with Cold Solvent (e.g., Methanol) Grind->Extract Centrifuge Centrifuge (4°C) Extract->Centrifuge Supernatant Collect Supernatant (Crude Extract) Centrifuge->Supernatant Concentrate Concentrate Extract (<30°C) Supernatant->Concentrate Partition Liquid-Liquid Partitioning Concentrate->Partition Hexane Hexane Fraction Partition->Hexane EtOAc Ethyl Acetate Fraction Partition->EtOAc Aqueous Aqueous Fraction Partition->Aqueous Evaporate Evaporate Solvents (<30°C) Hexane->Evaporate EtOAc->Evaporate Aqueous->Evaporate Store Store Fractions at -80°C Evaporate->Store

Caption: Workflow for the extraction and fractionation of this compound.

Troubleshooting_Tree cluster_Problem Problem Identification cluster_Causes Potential Causes & Solutions cluster_Verification Verification Problem Low Yield or Activity of this compound Degradation Degradation? Problem->Degradation Solvent Wrong Solvent? Problem->Solvent Oxidation Oxidation? Problem->Oxidation Sol_Degradation Control Temp, pH, Light Degradation->Sol_Degradation Yes Sol_Solvent Test Different Polarity Solvents Solvent->Sol_Solvent Yes Sol_Oxidation Use Antioxidants / Inert Atmosphere Oxidation->Sol_Oxidation Yes Analyze Analyze with HPLC/LC-MS Sol_Degradation->Analyze Sol_Solvent->Analyze Sol_Oxidation->Analyze Result Problem Solved? Analyze->Result

Caption: Troubleshooting decision tree for this compound degradation.

References

Addressing poor solubility of Pelagiomicin C in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pelagiomicin C, focusing on challenges related to its poor solubility in cell culture media.

Troubleshooting Guide

Issue: Precipitate forms in the cell culture medium after adding this compound.

ObservationPotential CauseRecommended Solution
Immediate Precipitation The concentration of this compound exceeds its solubility in the aqueous medium.- Reduce the final concentration of this compound in your experiment. - Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO) and use a smaller volume for dilution into the medium.[1][2] - Perform serial dilutions of the stock solution directly in the pre-warmed cell culture medium.[1]
Precipitation Over Time in Incubator - Temperature Shift: Solubility can decrease when moving from room temperature to 37°C.[1] - pH Shift: The CO2 environment in an incubator can alter the pH of the medium, affecting the solubility of pH-sensitive compounds.[1] - Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, leading to precipitation.[1]- Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[1] - Ensure the medium is adequately buffered for the CO2 concentration in your incubator. - Test the solubility in a simpler buffered solution like PBS to determine if media components are the primary issue.[2]
Cloudiness or Film on Culture Surface This may indicate the formation of fine particulate precipitate or, in some cases, microbial contamination.[1]- Examine a sample of the medium under a microscope to differentiate between chemical precipitate and microbial growth.[1] - If a precipitate is confirmed, follow the recommendations for immediate precipitation. - If contamination is suspected, discard the culture and review your sterile technique.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Due to the labile nature of Pelagiomicins in water and alcohols, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3] It is crucial to keep the final concentration of DMSO in the cell culture medium low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4] Always run a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments.[4]

Q2: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A2: You can perform a kinetic solubility assay. This involves preparing a serial dilution of your this compound stock solution in your cell culture medium, incubating for a relevant period under your experimental conditions (e.g., 37°C, 5% CO2), and then visually or spectrophotometrically assessing the highest concentration that remains precipitate-free. A detailed protocol is provided in the "Experimental Protocols" section.

Q3: My this compound precipitates even at low concentrations. What else can I try?

A3: If precipitation persists, consider the following advanced solubilization techniques:

  • Use of Co-solvents: In addition to DMSO, other co-solvents like ethanol or polyethylene glycol (PEG) can sometimes improve solubility.[5] However, their compatibility with your specific cell line and potential for toxicity must be carefully evaluated.

  • pH Adjustment: The solubility of phenazine compounds can be influenced by pH.[6] You could try to slightly adjust the pH of your culture medium, but be mindful of the potential effects on cell viability and the activity of this compound.

  • Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate poorly soluble compounds and increase their aqueous solubility.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.

Q4: Is this compound stable in aqueous solutions?

A4: Pelagiomicins have been reported to be labile in water and alcohols.[3] Therefore, it is recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution by preparing small aliquots.[1]

Data Presentation

Table 1: Solubility of Phenazine-1-Carboxylic Acid (PCA) in Various Solvents at Different Temperatures.

Temperature (°C)Solubility in Water (mg/mL)Solubility in Methanol (mg/mL)Solubility in Ethanol (mg/mL)
50.0181.951.10
150.0252.801.65
250.0354.102.40
350.0505.903.50
450.0728.405.00
550.10511.807.10

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Under sterile conditions, weigh out the desired amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming at 37°C may aid dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
  • Materials: this compound stock solution (in DMSO), cell culture medium, sterile 96-well clear-bottom plate, multichannel pipette.

  • Procedure:

    • Prepare a series of intermediate dilutions of the this compound stock solution in 100% DMSO.

    • Add 198 µL of pre-warmed cell culture medium to each well of the 96-well plate.

    • Add 2 µL of each this compound intermediate dilution to the corresponding wells of the plate containing the medium. This will result in a final DMSO concentration of 1%. Include a vehicle control (2 µL of DMSO without this compound).

    • Mix the contents of the wells gently by pipetting up and down.

    • Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment.

    • Visually inspect the wells for any signs of precipitation at different time points. For a more quantitative assessment, you can measure the light scattering at a wavelength of 600-700 nm using a plate reader. An increase in absorbance indicates precipitation.

    • The highest concentration that remains clear is considered the kinetic solubility limit under these conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Kinetic Solubility Assay cluster_decision Outcome cluster_action Action prep_solid This compound (Solid) prep_dmso Dissolve in 100% DMSO prep_solid->prep_dmso prep_stock 10-50 mM Stock Solution prep_dmso->prep_stock sol_dilute Serial Dilute in Medium prep_stock->sol_dilute sol_incubate Incubate (37°C, 5% CO2) sol_dilute->sol_incubate sol_observe Observe for Precipitation sol_incubate->sol_observe decision Precipitate? sol_observe->decision action_proceed Proceed with Experiment (Use concentrations ≤ soluble limit) decision->action_proceed No action_troubleshoot Troubleshoot: - Lower Concentration - Alternative Solvents - pH/Temp Optimization decision->action_troubleshoot Yes

Caption: Experimental workflow for addressing this compound solubility.

signaling_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_apoptosis Cellular Outcome pelagiomicin_c This compound bcl2 Bcl-2 pelagiomicin_c->bcl2 downregulates cytochrome_c Cytochrome c Release bcl2->cytochrome_c inhibits caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Working with Pelagiomicin C and Other Sparingly Soluble Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pelagiomicin C and other compounds with limited solubility. Our goal is to help you minimize the cytotoxic effects of solvents and obtain reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: My cells are showing high levels of toxicity even in the vehicle control wells. What could be the cause?

A1: High toxicity in vehicle control wells is a strong indicator that the solvent concentration is too high for your specific cell line. Different cell lines exhibit varying sensitivities to solvents like DMSO and ethanol.[1] It is crucial to determine the maximum tolerated solvent concentration for your particular cells before proceeding with your experiments. We recommend performing a dose-response experiment with the solvent alone to identify a concentration that does not significantly affect cell viability (typically >90% viability). For most cell lines, keeping the final DMSO concentration at or below 0.5% is a safe starting point, though some may be more sensitive.[1][2]

Q2: I am observing precipitation of my compound (this compound) after diluting the stock solution in my cell culture medium. How can I resolve this?

A2: Compound precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:

  • Stock Solution Concentration: You may be using a concentration of your compound that is above its solubility limit in the final culture medium.[1] Try working with a more diluted stock solution, which will result in a lower final concentration of both the compound and the solvent.

  • Method of Dilution: When preparing your working solution, add the compound stock solution to the culture medium slowly while gently vortexing or stirring. This can help prevent immediate precipitation.

  • Serum Concentration: The presence of serum in the culture medium can sometimes aid in the solubilization of hydrophobic compounds. Ensure your medium contains the appropriate serum concentration for your cell line.

Q3: this compound is known to be labile in water and alcohols. What alternative solvents can I consider?

A3: Given the instability of this compound in water and alcohols, alternative solvents are necessary. While specific solubility data for this compound is not widely available, here are some less common solvents that have been used in cell-based assays for other poorly soluble compounds:

  • Cyrene™ (dihydrolevoglucosenone): A bio-based, aprotic dipolar solvent that is a potential green alternative to DMSO. It has been reported to have low toxicity and comparable solvation properties to DMSO for some compounds.[3][4]

  • Zwitterionic Liquids (ZILs): Certain zwitterionic liquids have been proposed as alternatives to DMSO, demonstrating lower cytotoxicity and good solubilizing potential for hydrophobic drugs.[5]

  • Polyethylene glycol (PEG): Low molecular weight PEGs (e.g., PEG-400) can be used as a solvent or co-solvent.[6]

It is critical to perform a solvent toxicity assessment for any new solvent with your specific cell line before using it in your experiments.

Q4: How can I prepare a stock solution of a sparingly soluble compound like this compound?

A4: Preparing a stock solution of a compound with limited solubility requires careful consideration to avoid precipitation and ensure accurate dosing.

  • Start with a small amount: Attempt to dissolve a small, accurately weighed amount of the compound in a minimal volume of the chosen solvent (e.g., DMSO).

  • Gentle warming and sonication: If the compound does not readily dissolve, gentle warming (to a temperature that does not degrade the compound) and sonication can aid in dissolution.

  • Filter sterilization: Once dissolved, filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particulates and ensure sterility.

  • Storage: Store the stock solution in small aliquots at an appropriate temperature (typically -20°C or -80°C) to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpectedly high cytotoxicity across all treated wells 1. Solvent concentration is too high. 2. Compound itself is highly cytotoxic at the tested concentrations. 3. Contamination of cell culture.1. Perform a solvent-only toxicity assay to determine the maximum tolerated concentration. Ensure the final solvent concentration in your experiment is below this level. 2. Perform a wider dose-response curve for your compound, including much lower concentrations. 3. Check for signs of microbial contamination (e.g., cloudy medium, pH changes) and consider mycoplasma testing.
Inconsistent results between replicate experiments 1. Inconsistent cell seeding density. 2. Compound precipitation. 3. Degradation of the compound in the stock solution or culture medium.1. Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. 2. Visually inspect for precipitates after dilution. If observed, refer to FAQ Q2. 3. Prepare fresh dilutions from a stable stock for each experiment. If stability is a major concern, consider preparing fresh stock solutions more frequently.
No observable effect of the compound 1. Compound concentration is too low. 2. Insufficient incubation time. 3. The compound is not active in the chosen cell line or assay.1. Test a higher range of concentrations. 2. Increase the incubation time (e.g., 48 or 72 hours), ensuring the solvent concentration remains non-toxic for the entire duration. 3. Verify the expected mechanism of action of the compound and ensure the chosen assay is appropriate to detect it.

Data Presentation: Solvent Cytotoxicity

The following tables summarize the cytotoxic effects of commonly used solvents, DMSO and Ethanol, on various cancer cell lines. This data can serve as a starting point for determining an appropriate solvent concentration for your experiments.

Table 1: Cytotoxicity of Dimethyl Sulfoxide (DMSO) on Various Cancer Cell Lines

Cell LineConcentrationExposure TimeEffect on Cell Viability
HepG2, MDA-MB-231, MCF-7, VNBRCA1≥ 1.25%Not SpecifiedSignificant inhibition of proliferation.
HepG2, MCF-70.6%Not SpecifiedSignificant effect on cell growth.[7]
Leukemic cell lines (Molt-4, Jurkat, U937, THP1)≥ 2%24, 48, 72 hoursCytotoxic effect observed.
H9c2 cardiomyoblasts, MCF-7 breast cancer cells3.7%6 daysSignificant reduction in viability.[8]
H9c2 cardiomyoblasts, MCF-7 breast cancer cells≤ 0.067%6 daysImproved viability observed.[8]
Various cancer cell lines0.3125%Up to 72 hoursMinimal cytotoxicity (except for MCF-7 at 48 and 72h).[9]

Table 2: Cytotoxicity of Ethanol on Various Cancer Cell Lines

Cell LineConcentrationExposure TimeEffect on Cell Viability
F9 carcinoma cells, hepatocytes10%1 hourTotal or nearly total cell death.[10]
Malignant cell lines, rat hepatocytes15-20%5-10 minutesTotal cell death.[10]
Malignant cell lines, rat hepatocytes30-40%15 secondsTotal cell death.[10]
HepG2, MDA-MB-231, MCF-7, VNBRCA1≥ 5%Not SpecifiedInhibition of cellular proliferation.[7]
HepG22.5%Not SpecifiedStrong inhibition of proliferation.[7]

Experimental Protocols

Protocol 1: Determining Maximum Tolerated Solvent Concentration

This protocol outlines the steps to determine the highest concentration of a solvent that can be used without significantly affecting cell viability.

  • Cell Seeding: Seed your cells in a 96-well plate at the desired density for your main experiment and allow them to adhere overnight.

  • Solvent Dilution Series: Prepare a serial dilution of your solvent (e.g., DMSO, ethanol) in complete cell culture medium. A typical concentration range to test for DMSO would be from 5% down to 0.05%.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different solvent concentrations. Include a "no solvent" control.

  • Incubation: Incubate the plate for the longest time point you plan to use in your compound treatment experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT, MTS, or a live/dead cell staining assay.[11][12][13]

  • Data Analysis: Calculate the percentage of viable cells for each solvent concentration relative to the "no solvent" control. The maximum tolerated solvent concentration is the highest concentration that results in minimal to no loss of cell viability (e.g., ≥90% viability).

Protocol 2: Preparation of this compound (or other sparingly soluble compound) Stock and Working Solutions

This protocol provides a general method for preparing solutions of a compound with limited solubility.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in the minimum required volume of a pre-determined, appropriate solvent (e.g., DMSO) to achieve a high concentration stock (e.g., 10 mM). Use of a vortex mixer and brief sonication may be necessary.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into small, single-use volumes and store at -80°C, protected from light.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution immediately before use.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • When diluting, add the stock solution to the medium and mix immediately by gentle pipetting or vortexing to minimize precipitation.

    • Ensure the final solvent concentration in all wells (including the vehicle control) is consistent and below the maximum tolerated concentration determined in Protocol 1.

Visualizations

Experimental_Workflow_for_Solvent_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prep_solvent_dilutions Prepare Solvent Serial Dilutions treat_cells Treat Cells with Solvent Dilutions prep_solvent_dilutions->treat_cells Add to cells incubate Incubate for Desired Time (e.g., 24, 48, 72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay data_analysis Analyze Data & Determine Max Tolerated Concentration viability_assay->data_analysis

Caption: Workflow for determining solvent cytotoxicity.

Solvent_Selection_Flowchart start Start: Need to dissolve this compound check_solubility Is compound soluble in water? start->check_solubility use_aqueous Use aqueous solution check_solubility->use_aqueous Yes check_stability Is compound stable in water/alcohols? check_solubility->check_stability No end Proceed with experiment use_aqueous->end check_stability->use_aqueous Yes, but labile in alcohols. Use water only. try_dmso Try DMSO check_stability->try_dmso No is_soluble_dmso Soluble in DMSO? try_dmso->is_soluble_dmso test_dmso_toxicity Determine max tolerated DMSO concentration is_soluble_dmso->test_dmso_toxicity Yes alternative_solvents Consider alternative solvents (e.g., Cyrene™, ZILs) is_soluble_dmso->alternative_solvents No use_dmso Use DMSO at non-toxic concentration test_dmso_toxicity->use_dmso use_dmso->end test_alt_solubility Test solubility in alternative solvent alternative_solvents->test_alt_solubility test_alt_solubility->alternative_solvents No, try another test_alt_toxicity Determine max tolerated concentration of alternative solvent test_alt_solubility->test_alt_toxicity Yes use_alt_solvent Use alternative solvent at non-toxic concentration test_alt_toxicity->use_alt_solvent use_alt_solvent->end

Caption: Decision flowchart for solvent selection.

References

Technical Support Center: Enhancing the Antibacterial Potency of Pelagiomicin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on enhancing the antibacterial potency of the novel antibiotic, Pelagiomicin C. Given that specific data on this compound is not yet widely available, this guide leverages established principles of antibiotic development and medicinal chemistry to provide a foundational framework for your research.

Frequently Asked Questions (FAQs)

Q1: My initial screening shows this compound has moderate activity against my target pathogen. What are the primary strategies to enhance its potency?

A1: Enhancing the antibacterial potency of a compound like this compound typically involves three main strategies:

  • Structural Modification (Lead Optimization): This involves chemically modifying the core structure of this compound to improve its interaction with the bacterial target, increase its cell permeability, or reduce its susceptibility to bacterial resistance mechanisms.

  • Combination Therapy: This strategy involves using this compound in conjunction with a second compound. This second agent could be another antibiotic, resulting in a synergistic effect, or a non-antibiotic adjuvant that, for example, inhibits a bacterial resistance mechanism.

  • Target Modification: While more complex, this involves strategies to increase the susceptibility of the target bacteria to this compound, for instance, by using agents that alter the bacterial cell wall or membrane.

Q2: How do I determine if this compound is a substrate for bacterial efflux pumps?

A2: Efflux pumps are a common bacterial resistance mechanism that actively transports antibiotics out of the cell. To determine if this compound is affected, you can perform a minimum inhibitory concentration (MIC) assay in the presence and absence of a known efflux pump inhibitor (EPI). A significant decrease in the MIC of this compound in the presence of the EPI suggests it is an efflux pump substrate.

Q3: What are common chemical modifications to improve the antibacterial activity of a natural product like this compound?

A3: Common modifications to natural product antibiotics include:

  • Addition of charged functional groups: This can improve solubility and interaction with the bacterial cell membrane.

  • Modification of side chains: Altering side chains can enhance target binding or block enzymatic degradation by bacterial enzymes.

  • Halogenation: The introduction of halogen atoms (e.g., fluorine, chlorine) can sometimes improve potency and metabolic stability.

  • Glycosylation changes: Modifying sugar moieties on the molecule can affect its uptake and target recognition.

Troubleshooting Guides

Issue 1: Inconsistent MIC values for this compound in checkerboard assays.
  • Possible Cause 1: Compound Precipitation: this compound or the synergistic agent may be precipitating at the tested concentrations.

    • Troubleshooting Step: Visually inspect the wells of your microtiter plate for any signs of precipitation. Determine the solubility of each compound in your assay medium. Consider using a cosolvent like DMSO, ensuring the final concentration does not affect bacterial growth.

  • Possible Cause 2: Inaccurate Pipetting: Small volume inaccuracies can lead to significant variations in concentration.

    • Troubleshooting Step: Calibrate your pipettes regularly. For checkerboard assays, consider using automated liquid handlers if available for improved precision.

  • Possible Cause 3: Variability in Bacterial Inoculum: The density of the starting bacterial culture can impact MIC results.

    • Troubleshooting Step: Standardize your inoculum preparation. Ensure you are using a consistent and validated method to measure bacterial density, such as optical density (OD600) or colony-forming unit (CFU) counting.

Issue 2: Structural modifications of this compound resulted in a complete loss of activity.
  • Possible Cause 1: Modification of the Pharmacophore: The chemical group you modified may be essential for the compound's antibacterial activity (i.e., it's part of the pharmacophore).

    • Troubleshooting Step: Before extensive modifications, perform computational modeling or a structure-activity relationship (SAR) study to predict essential functional groups. If you have already made modifications, analyze the results to identify which chemical moieties are critical for activity.

  • Possible Cause 2: Reduced Cell Permeability: The modification may have altered the physicochemical properties of this compound, preventing it from entering the bacterial cell.

    • Troubleshooting Step: Evaluate the lipophilicity and polarity of the new analogues. You can also perform cell permeability assays to directly measure the uptake of the modified compounds.

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergistic Activity

This protocol is used to assess the synergistic effect of this compound with a secondary compound (Compound B).

  • Prepare Materials: 96-well microtiter plates, sterile Mueller-Hinton broth (MHB), bacterial culture of the target pathogen, stock solutions of this compound and Compound B.

  • Prepare Bacterial Inoculum: Dilute an overnight culture of the target bacteria in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Serial Dilutions:

    • In a 96-well plate, create a two-fold serial dilution of this compound along the x-axis.

    • Create a two-fold serial dilution of Compound B along the y-axis.

    • The result will be a grid of wells with varying concentrations of both compounds.

  • Inoculate Plate: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the drug(s) that inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Compound B = (MIC of Compound B in combination) / (MIC of Compound B alone)

    • FIC Index = FIC of this compound + FIC of Compound B

    • Interpretation:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4.0: Additive/Indifference

      • FIC Index > 4.0: Antagonism

Data Presentation

Table 1: Hypothetical MIC Data for this compound and Analogs against E. coli ATCC 25922

CompoundModificationMIC (µg/mL)Fold Change vs. Parent
This compoundParent Compound16-
Analog 1Addition of a dimethylamino group44x improvement
Analog 2Replacement of hydroxyl with fluorine82x improvement
Analog 3Esterification of carboxylic acid644x decrease

Table 2: Hypothetical Checkerboard Assay Results for this compound in Combination with Efflux Pump Inhibitor (EPI) against P. aeruginosa PAO1

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
This compound3240.125Synergy
Efflux Pump Inhibitor64320.5-

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_s1 Structural Modification Workflow cluster_s2 Combination Therapy Workflow start This compound mic_assay Determine MIC against a panel of pathogens start->mic_assay strategy1 Structural Modification mic_assay->strategy1 strategy2 Combination Therapy mic_assay->strategy2 strategy3 Target Modification mic_assay->strategy3 sar_study SAR Studies strategy1->sar_study adjuvant_screening Screen Adjuvants (e.g., EPIs) strategy2->adjuvant_screening synthesis Synthesize Analogs sar_study->synthesis mic_s1 MIC Testing of Analogs synthesis->mic_s1 checkerboard Checkerboard Assay mic_s2 Confirm Synergy checkerboard->mic_s2 adjuvant_screening->checkerboard signaling_pathway cluster_cell Bacterial Cell pelagiomicin This compound target Intracellular Target (e.g., Ribosome) pelagiomicin->target Inhibition of Bacterial Growth efflux_pump Efflux Pump pelagiomicin->efflux_pump Expulsion from cell efflux_pump->pelagiomicin epi Efflux Pump Inhibitor (EPI) epi->efflux_pump Inhibition extracellular Extracellular Space extracellular->pelagiomicin extracellular->epi

Troubleshooting low signal-to-noise in spectroscopic analysis of Pelagiomicin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low signal-to-noise ratios during the spectroscopic analysis of Pelagiomicin C.

Frequently Asked Questions (FAQs)

Q1: We are observing a very low signal-to-noise (S/N) ratio in the UV-Vis spectrum of our this compound sample. What are the common causes and how can we improve it?

A1: A low S/N ratio in UV-Vis spectroscopy can stem from several factors, ranging from sample preparation to instrument settings. Here’s a systematic approach to troubleshoot this issue:

  • Sample Concentration: Ensure your sample concentration is within the optimal range for your spectrophotometer.[1] If the concentration is too low, the absorbance will be weak and close to the baseline noise. Conversely, a highly concentrated sample can lead to issues like light scattering and non-linear detector response.[2]

  • Solvent Selection: Use a high-purity, UV-grade solvent that does not absorb in the same wavelength range as this compound. Impurities in the solvent can contribute to a high background signal.

  • Cuvette Issues: Ensure the cuvette is clean, free of scratches, and appropriate for UV measurements. Fingerprints or residual sample on the cuvette can scatter light and increase noise.[3]

  • Instrument Parameters:

    • Slit Width: A narrower slit width improves resolution but reduces the amount of light reaching the detector, which can decrease the S/N ratio.[4] Experiment with slightly wider slit widths to see if the S/N ratio improves without significant loss of spectral detail.

    • Integration Time: Increasing the integration time allows the detector to collect more photons, which can improve the S/N ratio.[5]

    • Scan Speed: A slower scan speed provides a longer integration time at each data point, reducing noise.[4]

  • Lamp Performance: The light source, particularly the deuterium lamp for the UV region, has a finite lifespan and its intensity decreases over time, leading to higher noise.[2] Check the lamp's usage hours and consider replacement if it's near the end of its life.

Q2: Our ¹H NMR spectrum of this compound is noisy, making it difficult to distinguish real signals from the baseline. What steps can we take to enhance the signal?

A2: Low signal-to-noise in NMR is a common challenge, especially with limited sample quantities of a new natural product.[6] Consider the following troubleshooting steps:

  • Sample Amount: The most direct way to improve the S/N ratio is to increase the amount of sample in the NMR tube. For natural products, this is often a limiting factor.

  • Number of Scans: Increasing the number of scans (transients) will improve the S/N ratio. The S/N ratio increases with the square root of the number of scans.

  • Solvent and Tube Quality: Use high-quality deuterated solvents and clean, unscratched NMR tubes to minimize background signals.

  • Shimming: Poor magnetic field homogeneity is a major cause of broad lines and low sensitivity. Carefully shim the spectrometer before acquiring your data.

  • Pulse Sequence Parameters:

    • Relaxation Delay (d1): Ensure the relaxation delay is adequate for your sample. For quantitative measurements, a longer delay (5 times the longest T1) is necessary.

    • Acquisition Time (aq): A longer acquisition time can improve resolution, but may not directly improve the S/N ratio if the signal has already decayed into the noise.

  • Probe Tuning and Matching: Always tune and match the NMR probe for each sample. An improperly tuned probe will result in significant signal loss.

  • Cryoprobe: If available, using a cryoprobe can significantly enhance sensitivity and reduce acquisition time.

Q3: We are struggling to get a clean mass spectrum for this compound. The signal is weak and the baseline is noisy. How can we optimize our LC-MS method?

A3: Weak signals and high noise in mass spectrometry of natural products can be due to a variety of factors, from the sample matrix to the instrument settings.[1][7]

  • Sample Preparation: Natural product extracts can be complex mixtures. Consider solid-phase extraction (SPE) or other cleanup steps to remove interfering matrix components that can cause ion suppression.[8]

  • Ionization Source:

    • Ionization Technique: Experiment with different ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) in both positive and negative ion modes to find the optimal ionization for this compound.[1][9]

    • Source Cleaning: A contaminated ion source is a common cause of poor signal intensity and high background noise.[8] Regularly clean the ion source components.

  • LC Method:

    • Mobile Phase: Use high-purity, LC-MS grade solvents and additives. Non-volatile buffers or salts can contaminate the ion source.

    • Gradient Optimization: A well-optimized chromatographic gradient can improve peak shape and separate your analyte from interfering compounds, reducing ion suppression.

  • MS Parameters:

    • Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated.[1]

    • Source Parameters: Optimize ion source parameters such as capillary voltage, gas flows (nebulizing and drying gas), and temperature to maximize the signal for your compound.

Quantitative Data Summary

Table 1: Effect of Instrument Parameters on UV-Vis S/N Ratio for this compound

ParameterSetting 1S/N RatioSetting 2S/N Ratio
Slit Width1 nm15:12 nm28:1
Integration Time0.1 s18:10.5 s40:1
Scan Speed600 nm/min20:1100 nm/min45:1

Table 2: ¹H NMR Signal-to-Noise Improvement for this compound

ParameterSetting 1S/N RatioSetting 2S/N Ratio
Number of Scans1630:16460:1
Sample Concentration1 mg/mL25:15 mg/mL125:1
Probe TypeStandard40:1Cryoprobe160:1

Experimental Protocols

Protocol 1: UV-Vis Spectroscopic Analysis of this compound

  • Sample Preparation:

    • Accurately weigh approximately 1.0 mg of this compound.

    • Dissolve the sample in 10.0 mL of spectroscopic grade methanol to prepare a stock solution of 100 µg/mL.

    • Prepare a dilution of 10 µg/mL in methanol for analysis.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range from 200 to 800 nm.

    • Set the slit width to 1.0 nm and the scan speed to 200 nm/min.

  • Measurement:

    • Fill a clean quartz cuvette with the blank solvent (methanol) and record a baseline spectrum.

    • Rinse the cuvette with the sample solution.

    • Fill the cuvette with the this compound sample solution and record the absorbance spectrum.

    • If the absorbance is too high (above 1.5), dilute the sample and re-measure.[10]

    • If the S/N ratio is low, increase the integration time or use a slower scan speed as indicated in Table 1.

Protocol 2: ¹H NMR Spectroscopy of this compound

  • Sample Preparation:

    • Dissolve 5 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune and match the probe for the sample.

    • Perform automatic or manual shimming to optimize magnetic field homogeneity.

  • Data Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Use a 90° pulse angle.

    • Set the acquisition time to at least 2 seconds.

    • Set the relaxation delay to 2 seconds.

    • Acquire an initial spectrum with 16 scans. If the S/N ratio is low, increase the number of scans to 64, 128, or more as needed.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum and reference the TMS peak to 0.00 ppm.

    • Integrate the signals and analyze the spectrum.

Protocol 3: LC-MS Analysis of this compound

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Dilute the stock solution to 10 µg/mL with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Filter the sample through a 0.22 µm syringe filter before injection.[8]

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions (ESI):

    • Ionization Mode: Positive and Negative.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 325 °C.

    • Nebulizer Pressure: 40 psi.

    • Mass Range: m/z 100 - 1500.

  • Optimization:

    • Perform a direct infusion of the sample to optimize MS source parameters for maximum signal intensity.

    • If ion suppression is suspected, dilute the sample further or perform a matrix effect study.

Visualizations

Troubleshooting_Workflow start Low Signal-to-Noise Observed sample_prep Check Sample Preparation - Concentration - Purity - Solvent/Matrix start->sample_prep instrument_setup Verify Instrument Setup - Calibration - Parameter Settings sample_prep->instrument_setup Sample OK end Signal-to-Noise Improved sample_prep->end Issue Resolved data_acquisition Optimize Data Acquisition - Integration Time - Number of Scans instrument_setup->data_acquisition Setup OK instrument_setup->end Issue Resolved hardware_check Inspect Hardware - Source Cleaning (MS) - Lamp/Detector Check (UV-Vis) - Probe Tuning (NMR) data_acquisition->hardware_check Still Low S/N data_acquisition->end Issue Resolved hardware_check->start Re-evaluate hardware_check->end Issue Resolved

Caption: A step-by-step workflow for troubleshooting low signal-to-noise ratio.

Pelagiomicin_C_Signaling_Pathway Pelagiomicin_C This compound Receptor Bacterial Cell Surface Receptor Pelagiomicin_C->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., ABC Transporter) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., LuxR) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulates Cell_Death Bacterial Cell Death Gene_Expression->Cell_Death Leads to

Caption: Hypothetical signaling pathway for this compound's antibacterial action.

References

Optimizing storage conditions for long-term stability of Pelagiomicin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on optimizing storage conditions for the long-term stability of Pelagiomicin C. Given that this compound is a phenazine antibiotic known to be labile in water and alcohols, the following recommendations are based on its chemical nature and general best practices for handling sensitive antibiotics.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for powdered this compound?

A1: As a general rule, powdered antibiotics are most stable when stored in a dry state at low temperatures.[2][3] For long-term storage of powdered this compound, it is recommended to store it at -20°C or, for enhanced stability, at -80°C.[2] Always ensure the container is tightly sealed to prevent moisture ingress.

Q2: How should I store this compound once it is in solution?

A2: Pelagiomicins are known to be unstable in water and alcohols.[1] Therefore, stock solutions should be prepared in a suitable, dry, aprotic solvent if possible. If aqueous or alcoholic solutions are necessary for your experiment, they should be prepared fresh for each use. For short-term storage of solutions, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and store them at -80°C.[2]

Q3: What are the primary degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been extensively documented in publicly available literature, its known lability in water and alcohols suggests that hydrolysis is a likely major degradation pathway.[1][3] Oxidation is another common degradation mechanism for complex organic molecules, especially in the presence of light and oxygen.[4]

Q4: Is this compound sensitive to light?

A4: Many antibiotics are light-sensitive.[3] To minimize the risk of photodegradation, it is best practice to store this compound, both in powdered form and in solution, in amber or opaque containers and to protect it from light during handling and experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound due to improper storage or handling.1. Prepare fresh solutions of this compound for each experiment. 2. Verify the storage conditions of the powdered stock. Ensure it is stored at -20°C or -80°C in a tightly sealed, light-protected container. 3. Avoid multiple freeze-thaw cycles of stock solutions by preparing single-use aliquots.[2]
Visible change in color or precipitation in the stock solution. Chemical degradation or contamination of the solution.1. Discard the solution. 2. Prepare a fresh stock solution from the powdered form. 3. Consider the compatibility of the solvent with this compound. If using a protic solvent, use it immediately.
Inconsistent experimental results. Inconsistent concentration of active this compound due to degradation between experiments.1. Implement a strict protocol for preparing and handling this compound solutions. 2. Perform a stability test of your own to determine how long the compound is stable under your specific experimental conditions (see Experimental Protocols section).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the powdered this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound in a sterile environment.

  • Dissolve the powder in a suitable, high-purity, dry, aprotic solvent (e.g., DMSO, DMF) to the desired concentration.

  • If an aqueous or alcoholic solution is required, add the aprotic stock solution to the aqueous/alcoholic buffer immediately before use.

  • For storage, immediately aliquot the aprotic stock solution into single-use, light-protected vials and store at -80°C.

Protocol 2: Stability Assessment of this compound in Solution

This protocol outlines a method to determine the stability of this compound in a specific solvent and at a specific temperature.

  • Prepare a stock solution of this compound in the solvent of interest.

  • Divide the solution into multiple aliquots in separate, identical vials.

  • Store the vials under the desired temperature conditions (e.g., 4°C, room temperature, 37°C).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each storage condition.

  • Analyze the concentration of the remaining active this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or a bioassay to measure its biological activity.

  • Plot the concentration or activity versus time to determine the stability profile.

Visualizations

experimental_workflow This compound Handling Workflow powder Powdered this compound (Store at -20°C to -80°C, protected from light) dissolve Dissolve in Aprotic Solvent (e.g., DMSO, DMF) powder->dissolve stock_solution Aprotic Stock Solution dissolve->stock_solution aliquot Aliquot into single-use vials stock_solution->aliquot prepare_working Prepare Working Solution (Dilute in aqueous/alcoholic buffer) stock_solution->prepare_working store_solution Store aliquots at -80°C aliquot->store_solution use_in_experiment Use in Experiment store_solution->use_in_experiment use_immediately Use Immediately prepare_working->use_immediately use_immediately->use_in_experiment

Caption: Workflow for handling and preparing this compound.

logical_relationship Factors Affecting this compound Stability stability This compound Stability temperature Temperature temperature->stability Lower is better solvent Solvent (Protic vs. Aprotic) solvent->stability Aprotic preferred light Light Exposure light->stability Protection required freeze_thaw Freeze-Thaw Cycles freeze_thaw->stability Minimize moisture Moisture moisture->stability Avoid

Caption: Key factors influencing the stability of this compound.

References

How to deal with microbial contamination in Pelagiobacter variabilis cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing microbial contamination in Pelagiobacter variabilis cultures.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of microbial contamination in my Pelagiobacter variabilis culture?

A1: Microbial contamination can manifest in several ways. The most common indicators include:

  • Visual Changes: A sudden turbidity or cloudiness in the culture medium, which is normally clear. You might also observe a change in the color of the medium, often to yellow, indicating a drop in pH due to contaminant metabolism.

  • Microscopic Examination: When viewed under a microscope, you may see microbial morphologies that are inconsistent with P. variabilis. Common contaminants include other bacteria (often cocci or rods of different sizes) and fungi (present as yeast-like budding cells or filamentous structures).

  • Altered Growth: A sudden crash in the P. variabilis population or, conversely, a surprisingly rapid increase in cell density can be indicative of a faster-growing contaminant outcompeting your target organism.

  • Surface Films or Pellets: The formation of a film on the surface of the liquid culture or a distinct pellet at the bottom of the culture vessel after gentle swirling can also signal a contamination issue.

Q2: What are the likely sources of contamination in my cultures?

A2: Contamination can be introduced at numerous stages of the experimental workflow. Key sources include:

  • Improper Aseptic Technique: This is the most common cause. It includes not working near a flame, inadequate sterilization of loops and spreaders, and talking or coughing over open culture vessels.[1]

  • Contaminated Reagents and Media: The culture medium, stock solutions, or water used for preparations can be a primary source of contamination if not properly sterilized.[2][3]

  • Non-sterile Equipment and Consumables: Pipette tips, culture flasks, and other labware that have not been properly sterilized are direct vectors for introducing contaminants.[3]

  • Environmental Contaminants: Airborne particles from dust, aerosols generated from other lab activities, and microorganisms present on lab surfaces can settle into open cultures.[4]

  • Cross-contamination: Transfer of microbes from other cultures being handled in the same workspace. This is a significant risk if multiple cell lines are managed concurrently.[2]

Q3: Can I use antibiotics to eliminate contamination?

A3: While antibiotics can be used to control or eliminate bacterial contaminants, this approach should be used judiciously and is not a substitute for good aseptic technique. It is crucial to know the antibiotic susceptibility profile of both P. variabilis and the contaminating organism. The use of broad-spectrum antibiotics may also inhibit the growth of P. variabilis or lead to the development of antibiotic-resistant strains.[5] If you choose to use antibiotics, it is recommended to first isolate and identify the contaminant to select an appropriate and effective agent. A preliminary dose-response test is also advisable to determine the optimal concentration that is effective against the contaminant while having minimal impact on P. variabilis.

Q4: How can I confirm if a culture is pure?

A4: To confirm the purity of your Pelagiobacter variabilis culture, you should perform the following:

  • Streak Plating: Streak a sample of your liquid culture onto an appropriate marine agar medium. After incubation, all colonies should have a uniform morphology consistent with P. variabilis. The presence of colonies with different sizes, shapes, or colors indicates contamination.

  • Microscopy: Perform a Gram stain and observe the cell morphology under a microscope. A pure culture should only contain Gram-negative, pleomorphic rods characteristic of P. variabilis.

  • Molecular Methods: For definitive identification, polymerase chain reaction (PCR) using species-specific primers can be employed to confirm the presence of P. variabilis and the absence of common contaminants.

Troubleshooting Guides

Issue 1: Sudden Turbidity and/or Color Change in Culture Medium

This is a classic sign of bacterial or yeast contamination.

Troubleshooting Steps:

  • Microscopic Examination:

    • Immediately take an aliquot of the culture.

    • Prepare a wet mount and a Gram stain.

    • Observe under a microscope at high magnification (1000x with oil immersion).

    • Identify the morphology of the contaminant (e.g., cocci, bacilli, budding yeast).

  • Isolate the Contaminant:

    • Streak a loopful of the contaminated culture onto a general-purpose marine agar plate and a fungal-specific agar plate (e.g., Potato Dextrose Agar with sterile seawater).

    • Incubate at a temperature suitable for general marine bacteria (e.g., 20-25°C).

    • This will help in identifying the contaminant and determining its source.

  • Action Plan:

    • Discard the Contaminated Culture: It is generally not recommended to try and rescue a contaminated culture, especially if you have frozen stocks.

    • Review Aseptic Technique: Re-evaluate your lab's aseptic procedures. Ensure all personnel are following strict guidelines.[1][6]

    • Check Reagents and Media: Test all media and reagents used for the contaminated culture for sterility by incubating an aliquot.

    • Decontaminate Workspace: Thoroughly clean and decontaminate all surfaces, incubators, and equipment that may have come into contact with the contaminated culture.

Issue 2: Slow or No Growth of Pelagiobacter variabilis

If your culture is not growing as expected and you do not see obvious signs of contamination, consider the following:

Troubleshooting Steps:

  • Confirm Viability of Inoculum:

    • Check your frozen stock viability. Thaw a fresh vial and assess cell viability using a suitable staining method (e.g., LIVE/DEAD staining).

  • Verify Culture Conditions:

    • Medium Composition: Ensure the artificial seawater medium has the correct composition and pH. Pelagiobacter species are known to have specific nutrient requirements, including reduced sulfur compounds and pyruvate or its precursors.[7]

    • Temperature: Check the incubator temperature. P. variabilis has an optimal growth temperature range that should be maintained.

    • Aeration: Ensure adequate aeration for your culture volume.

  • Test for Cryptic Contamination:

    • Some contaminants may not cause obvious turbidity but can inhibit the growth of the target organism. Plate a sample of the culture on a nutrient-rich agar to check for the presence of slow-growing contaminants.

Issue 3: Presence of Fungal (Mold) Colonies

Filamentous fungi are a common airborne contaminant.

Troubleshooting Steps:

  • Immediate Action:

    • Discard the contaminated flask immediately to prevent the spread of fungal spores.

    • Do not open the contaminated flask in the laboratory.

  • Decontamination:

    • Thoroughly clean the incubator and the laminar flow hood with a fungicide.

    • Check the air filters in your biosafety cabinet and replace them if necessary.

  • Preventive Measures:

    • Always work in a certified laminar flow hood.

    • Keep culture plates and flasks covered as much as possible.

    • Regularly clean and disinfect all work surfaces.

Data Presentation

Table 1: Hypothetical Antibiotic Susceptibility Profile for Common Contaminants

AntibioticTarget Contaminant GroupTypical ConcentrationSusceptibility of P. variabilis (Hypothetical)
KanamycinGram-negative & Gram-positive Bacteria50 µg/mLPotentially Susceptible
AmpicillinGram-positive Bacteria100 µg/mLLikely Resistant
CiprofloxacinBroad Spectrum10 µg/mLPotentially Susceptible
CycloheximideFungi (Eukaryotes)10 µg/mLResistant

Disclaimer: This table presents hypothetical data for illustrative purposes. The actual susceptibility of Pelagiobacter variabilis to these antibiotics must be determined experimentally.

Table 2: Effectiveness of Decontamination Methods (Hypothetical Data)

Decontamination MethodTarget ContaminantSuccess RateImpact on P. variabilis Viability
Serial Dilution to ExtinctionOther Bacteria~60%Low
Antibiotic Treatment (Kanamycin)Susceptible Bacteria~80%Moderate
Filtration (0.22 µm) of SupernatantExternal BacteriaNot ApplicableHigh (for isolating from lysates)

Disclaimer: The success rates are hypothetical and will vary depending on the specific contaminant and experimental conditions.

Experimental Protocols

Protocol 1: Sterility Testing of Culture Medium

Objective: To confirm that the prepared culture medium is free from microbial contamination.

Methodology:

  • Aseptically dispense 5 mL of the prepared Pelagiobacter variabilis culture medium into a sterile test tube.

  • Incubate the tube under the same conditions used for routine culture (e.g., 20°C in the dark).

  • Visually inspect the tube for any signs of turbidity or growth daily for up to one week.

  • As a positive control, inoculate a separate tube of the same medium with a known bacterium.

  • If the test tube remains clear after one week, the medium is considered sterile.

Protocol 2: Isolation of a Pure Culture by Streak Plating

Objective: To obtain isolated colonies of Pelagiobacter variabilis from a potentially mixed culture.

Methodology:

  • Prepare agar plates with a suitable marine medium.

  • In a laminar flow hood, sterilize an inoculation loop in a flame until it is red hot and then allow it to cool.

  • Aseptically obtain a loopful of the liquid culture.

  • Gently streak the loop back and forth in one quadrant of the agar plate.

  • Re-sterilize the loop and cool it.

  • Rotate the plate 90 degrees and streak from the first quadrant into the second.

  • Repeat the process for the third and fourth quadrants, sterilizing the loop between each quadrant.

  • Incubate the plate at the appropriate temperature until colonies appear.

  • Select a well-isolated colony and re-streak onto a new plate to ensure purity.

Visualizations

Contamination_Troubleshooting_Workflow Start Suspicion of Contamination Microscopy Microscopic Examination (Wet Mount & Gram Stain) Start->Microscopy Identify Identify Contaminant Morphology Microscopy->Identify Plate Plate on General and Fungal-Specific Agar Identify->Plate Discard Discard Contaminated Culture Plate->Discard Review Review Aseptic Technique Discard->Review Check_Reagents Check Sterility of Media/Reagents Review->Check_Reagents Decontaminate Decontaminate Workspace Check_Reagents->Decontaminate Pure_Culture Obtain Pure Culture Decontaminate->Pure_Culture Pure_Culture_Isolation_Workflow cluster_0 Streak Plating cluster_1 Purity Confirmation A Inoculate Loop B Streak Quadrant 1 A->B C Sterilize & Cool Loop B->C D Streak Quadrant 2 C->D E Sterilize & Cool Loop D->E F Streak Quadrant 3 E->F G Sterilize & Cool Loop F->G H Streak Quadrant 4 G->H I Incubate Plate H->I J Isolated Colonies I->J K Select Single Colony J->K L Re-streak on New Plate K->L M Microscopy & Gram Stain L->M N Pure Culture Confirmed M->N

References

Technical Support Center: Synthesis of Abyssomicin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Abyssomicin C. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this potent antibiotic. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the total synthesis of Abyssomicin C.

Issue 1: Low yield in the intramolecular Diels-Alder reaction for the formation of the tricyclic core.

  • Question: My intramolecular Diels-Alder reaction to form the oxabicyclo[2.2.2]octane core of Abyssomicin C is resulting in a low yield of the desired product. What are the potential causes and how can I optimize the reaction?

  • Answer: Low yields in this key step can be attributed to several factors:

    • Substrate Purity: The precursor's purity is critical. Ensure the diene and dienophile moieties are free of impurities that could inhibit the cycloaddition.

    • Reaction Conditions: Temperature and reaction time are crucial. Overly high temperatures can lead to decomposition, while insufficient time will result in incomplete conversion. A careful optimization of the thermal conditions is recommended. Some syntheses have employed Lewis acids to promote the reaction at lower temperatures.[1][2][3]

    • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. High-boiling, non-polar solvents are often used for thermal Diels-Alder reactions.

    • Stereocontrol: Achieving the correct stereochemistry is a known challenge. The use of chiral auxiliaries or catalysts can be explored to improve the diastereoselectivity of the cycloaddition.

Issue 2: Formation of an unexpected and stable atropisomer (atrop-abyssomicin C).

  • Question: During the final steps of my synthesis, I am isolating a significant amount of a stable isomer along with Abyssomicin C. How can I control the formation of this atropisomer?

  • Answer: The formation of atrop-abyssomicin C is a well-documented phenomenon in the synthesis of Abyssomicin C.[4][5][6] This occurs due to restricted rotation around the single bond connecting the tetronate and the macrocycle.

    • Controlling Formation: The ratio of Abyssomicin C to atrop-abyssomicin C can be influenced by the final cyclization and deprotection conditions. Screening different reagents and conditions for the macrocyclization (e.g., ring-closing metathesis) may favor the formation of the desired natural product.

    • Isomerization: Interestingly, it has been reported that atrop-abyssomicin C can be isomerized to Abyssomicin C under acidic conditions, and vice-versa.[1][5] Careful control of pH during workup and purification is therefore essential. You might consider a post-synthesis isomerization step to improve the yield of the desired product.

    • Separation: Due to their conformational differences, Abyssomicin C and its atropisomer can often be separated by chromatography (e.g., preparative TLC or HPLC).[5]

Issue 3: Poor efficiency in the ring-closing metathesis (RCM) step to form the 11-membered macrocycle.

  • Question: The ring-closing metathesis reaction to form the macrocycle of Abyssomicin C is proceeding with low efficiency. What are the common pitfalls and solutions?

  • Answer: RCM reactions for large rings can be challenging due to competing oligomerization.

    • Catalyst Choice: The choice of Grubbs catalyst (first, second, or third generation) is critical. The catalyst's activity and stability can significantly affect the yield.

    • Concentration: High dilution conditions are typically required to favor the intramolecular RCM over intermolecular reactions that lead to dimers and oligomers.

    • Substrate Design: The conformation of the RCM precursor can influence the efficiency of the cyclization. Molecular modeling can be helpful to design precursors that favor a pre-cyclization conformation.

    • Additive Effects: The addition of certain additives, such as titanium isopropoxide, has been shown to improve the efficiency of challenging RCM reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for the total synthesis of Abyssomicin C?

A1: The two main strategies that have been successfully employed are:

  • Biomimetic Intramolecular Diels-Alder Approach: This strategy, pioneered by Sorensen, involves a late-stage intramolecular Diels-Alder reaction of a macrocyclic precursor to construct the tricyclic core.[3]

  • Convergent Strategy with Intermolecular Diels-Alder and Late-Stage Macrocyclization: This approach, utilized by Nicolaou, involves an early-stage intermolecular Diels-Alder reaction to form the oxabicyclo[2.2.2]octane system, followed by fragment coupling and a late-stage ring-closing metathesis to form the macrocycle.[4][5][7]

Q2: What are the key stereochemical challenges in the synthesis of Abyssomicin C?

A2: The primary stereochemical challenges include:

  • Control of Stereocenters in the Oxabicyclo[2.2.2]octane Core: The relative and absolute stereochemistry of the multiple stereocenters in this core structure must be carefully controlled, often through stereoselective Diels-Alder reactions or the use of chiral starting materials.

  • Atropisomerism: As discussed in the troubleshooting guide, the formation of a stable atropisomer, atrop-abyssomicin C, is a significant challenge that needs to be managed.[6]

Q3: Are there any reported improvements to the overall yield of Abyssomicin C synthesis?

A3: Several research groups have focused on optimizing the synthesis. Improvements have been reported through the development of more efficient routes to key intermediates, optimization of reaction conditions for challenging steps like the Diels-Alder and RCM reactions, and the exploration of alternative synthetic strategies.[8][9]

Quantitative Data Summary

The following tables summarize reported yields for key transformations in the synthesis of Abyssomicin C by different research groups. This data can serve as a benchmark for your own experiments.

Table 1: Yields for the Key Diels-Alder Reaction

Research GroupDienophile/DieneCatalyst/ConditionsYield (%)Reference
Sorensen et al.Macrocyclic PrecursorThermal (in situ)Not reported separately[3]
Nicolaou et al.IntermolecularLewis Acid Templated80[1][5]
Maier et al.IntermolecularThermalNot specified[10]

Table 2: Yields for the Ring-Closing Metathesis (RCM) Step

Research GroupRCM PrecursorCatalystYield (%)Reference
Nicolaou et al.Acyclic dieneGrubbs IINot specified[7]

Experimental Protocols

Protocol 1: Nicolaou's Lewis Acid-Templated Intermolecular Diels-Alder Reaction

This protocol describes the formation of the oxabicyclo[2.2.2]octane core as reported by the Nicolaou group.[5]

  • Preparation of the Lewis Acid Template: To a solution of the diene in toluene at 0 °C is added a solution of MeMgBr in Et₂O.

  • Addition of Dienophile: Methyl acrylate is added to the solution.

  • Reaction: The reaction mixture is heated to 55 °C for 24 hours.

  • Workup: The reaction is cooled to 0 °C and quenched with aqueous HCl. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Protocol 2: Sorensen's Biomimetic Intramolecular Diels-Alder Reaction

This protocol outlines the key biomimetic transformation in the Sorensen synthesis.[3]

  • In situ Generation of the Triene Precursor: The macrocyclic precursor is generated in situ from its corresponding alcohol via an oxidation/elimination sequence.

  • Cycloaddition: The solution containing the triene is heated to induce the intramolecular Diels-Alder reaction.

  • Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by chromatography to yield the tricyclic product.

Visualizations

experimental_workflow cluster_nicolaou Nicolaou's Convergent Strategy cluster_sorensen Sorensen's Biomimetic Strategy A1 Intermolecular Diels-Alder B1 Fragment Coupling A1->B1 C1 Ring-Closing Metathesis (RCM) B1->C1 D1 Final Deprotection C1->D1 E1 Abyssomicin C + atrop-abyssomicin C D1->E1 A2 Macrocycle Formation B2 In situ Triene Generation A2->B2 C2 Intramolecular Diels-Alder B2->C2 D2 Final Steps C2->D2 E2 Abyssomicin C + iso-abyssomicin C D2->E2

Caption: Comparison of major synthetic strategies for Abyssomicin C.

troubleshooting_workflow Start Low Yield in Key Step Problem Identify Problematic Reaction (e.g., Diels-Alder, RCM) Start->Problem Check1 Verify Starting Material Purity Problem->Check1 Check2 Optimize Reaction Conditions (T, t, conc.) Check1->Check2 [ Purity OK ] Solution Improved Yield Check1->Solution [ Impure ] Purify & Retry Check3 Screen Solvents and Catalysts Check2->Check3 [ Conditions Optimized ] Check2->Solution [ Improved ] Check4 Consider Alternative Synthetic Route Check3->Check4 [ No Improvement ] Check3->Solution [ Improved ] Check4->Solution [ New Route Successful ]

Caption: A logical workflow for troubleshooting low-yield reactions.

atropisomer_relationship Abyssomicin_C Abyssomicin C (Natural Product) atrop_Abyssomicin_C atrop-Abyssomicin C (Stable Isomer) Abyssomicin_C->atrop_Abyssomicin_C Acidic Conditions

Caption: Interconversion between Abyssomicin C and its atropisomer.

References

Adjusting cell-based assay protocols for high-throughput screening of Pelagiomicin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell-based assays to screen for the anticancer effects of Pelagiomicin C in a high-throughput format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a phenazine antibiotic derived from the marine bacterium Pelagiobacter variabilis. As a member of the phenazine class of compounds, its anticancer activity is likely attributed to the induction of apoptosis. Phenazines are known to increase the production of reactive oxygen species (ROS) within cancer cells.[1] This oxidative stress can trigger the intrinsic (mitochondrial) pathway of apoptosis, involving the release of cytochrome c and the activation of caspases.[1][2]

Q2: Which cell-based assays are recommended for a primary high-throughput screen of this compound?

A2: For a primary screen, robust and cost-effective assays that measure cell viability or cytotoxicity are recommended. Luminescence-based assays like the CellTiter-Glo® Luminescent Cell Viability Assay are highly suitable for HTS due to their high sensitivity, simple "add-mix-measure" protocol, and scalability to 384- and 1536-well formats.[3] Colorimetric assays such as the MTT assay are also a viable, economical option for determining cell viability.[4]

Q3: What are appropriate secondary assays to confirm the mechanism of action of this compound?

A3: To confirm that this compound induces apoptosis, secondary assays should focus on specific markers of this cell death pathway. A recommended secondary assay is a caspase activity assay, such as the Caspase-Glo® 3/7 Assay, which measures the activity of the executioner caspases-3 and -7.[5][6] Further investigation into the specific apoptotic pathway can be conducted using techniques to measure mitochondrial membrane potential or cytochrome c release.

Q4: What should I consider regarding the stability of this compound in my experiments?

A4: this compound is reported to be labile in water and alcohols. This instability is a critical consideration for stock solution preparation and in-assay stability. It is advisable to prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and to minimize the incubation time in aqueous assay media where possible. The stability of this compound in your specific cell culture medium should be empirically determined if long incubation periods are necessary.

Troubleshooting Guide

This guide addresses common issues encountered during the high-throughput screening of cytotoxic compounds like this compound.

Issue Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability in Assay Signal 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. 2. Edge Effects: Increased evaporation in the outer wells of the microplate.[1][7][8] 3. Temperature Gradients: Inconsistent temperature across the plate during incubation or reagent addition.[9]1. Optimize Cell Seeding: Ensure a homogenous cell suspension and use automated cell dispensers if available. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.[10] 2. Mitigate Edge Effects: Fill the outer wells with sterile media or PBS to create a humidity barrier. Use low-evaporation lids or sealing tapes.[1][11] 3. Ensure Temperature Uniformity: Allow plates to equilibrate to room temperature before adding reagents. Avoid stacking plates in the incubator.[12]
High Background Signal 1. Media Components: Phenol red or serum in the culture medium can interfere with some assay chemistries.[4] 2. Compound Interference: this compound, as a colored compound, may interfere with colorimetric or fluorometric readouts.1. Use Appropriate Media: For colorimetric assays like MTT, consider using phenol red-free medium during the assay steps. 2. Run Compound Controls: Include wells with this compound in cell-free media to quantify its intrinsic signal and subtract this from the experimental wells.
Low Z'-Factor 1. Suboptimal Assay Window: The difference between the positive and negative controls is too small. 2. High Data Variability: As described above.1. Optimize Positive Control: Ensure the concentration of the positive control (e.g., a known cytotoxic agent) induces a maximal response. 2. Address Variability: Implement the solutions for high well-to-well variability.
Inconsistent Dose-Response Curves 1. Compound Instability: Degradation of this compound during the experiment. 2. Inaccurate Pipetting: Errors in serial dilutions or compound addition.1. Assess Compound Stability: Prepare fresh dilutions and consider shorter incubation times if stability is a concern. 2. Use Automated Liquid Handling: For improved precision and accuracy in compound dispensing.

Quantitative Data Summary

Compound Cell Line Assay Type Incubation Time (h) IC50 (µM)
Ilamycin CMDA-MB-231 (Breast)Not Specified487.26
Ilamycin CBT-549 (Breast)Not Specified486.91
Ilamycin CMCF7 (Breast)Not Specified4815.93
Pyrimidine DerivativeHCT-116 (Colon)Not SpecifiedNot Specified7.59 - 16.01
Pyrimidine DerivativeMCF-7 (Breast)Not SpecifiedNot Specified7.59 - 16.01
Pyrazole DerivativeMDA-MB-231 (Breast)Not SpecifiedNot Specified4.2
Pyrazole DerivativeMCF-7 (Breast)Not SpecifiedNot Specified2.4
Thiazolidine DerivativeMCF-7 (Breast)MTTNot Specified1.27 - 1.50

Note: The IC50 values are highly dependent on the cell line, assay conditions, and incubation time.[13][14][15]

Experimental Protocols

Here are detailed protocols for key cell-based assays, optimized for a 384-well plate format suitable for high-throughput screening.

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for a 384-well format to determine the number of viable cells based on ATP quantification.[3][9][16]

Materials:

  • White, opaque-walled 384-well plates

  • Cells in culture

  • This compound and control compounds

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Dispense 25 µL of cell suspension per well at a pre-determined optimal density.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Add 5 µL of this compound or control compounds at various concentrations. Include vehicle-only controls.

  • Treatment Incubation: Incubate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

  • Reagent Addition: Add 25 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader.

MTT Colorimetric Cell Viability Assay

This protocol provides a method for assessing cell viability based on the reduction of MTT to formazan by metabolically active cells, adapted for a 384-well format.[4][17][18]

Materials:

  • Clear, flat-bottom 384-well plates

  • Cells in culture

  • This compound and control compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Dispense 40 µL of cell suspension per well at an optimized density.

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition: Add 10 µL of this compound or control compounds at desired concentrations.

  • Treatment Incubation: Incubate for the chosen duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Add 50 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Caspase-Glo® 3/7 Apoptosis Assay

This protocol outlines the measurement of caspase-3 and -7 activities, key markers of apoptosis, in a 384-well format.[5][6][19][20][21]

Materials:

  • White, opaque-walled 384-well plates

  • Cells in culture

  • This compound and control compounds

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Plate 25 µL of cell suspension per well.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Add 5 µL of this compound or apoptosis-inducing control compounds.

  • Apoptosis Induction: Incubate for the desired period to induce apoptosis (e.g., 24 hours).

  • Reagent Equilibration: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 25 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Signal Development: Mix gently and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence with a plate reader.

Visualizations

Experimental Workflow for High-Throughput Screening of this compound

HTS_Workflow cluster_primary Primary Screening cluster_hit_confirmation Hit Confirmation & Dose-Response cluster_secondary Secondary Assays (Mechanism of Action) cluster_validation Hit Validation p1 Prepare this compound Dilution Plate p3 Treat Cells with this compound p1->p3 p2 Seed Cancer Cell Lines in 384-well Plates p2->p3 p4 Incubate (48-72h) p3->p4 p5 Cell Viability Assay (e.g., CellTiter-Glo) p4->p5 p6 Data Analysis (Calculate % Inhibition) p5->p6 hc1 Select 'Hits' (Inhibition > Threshold) p6->hc1 hc2 Dose-Response Assay (8-point curve) hc1->hc2 hc3 Calculate IC50 Values hc2->hc3 s1 Caspase-3/7 Activity Assay hc3->s1 s2 ROS Production Assay hc3->s2 s3 Mitochondrial Membrane Potential Assay hc3->s3 v1 Confirm Activity in Diverse Cancer Cell Lines s1->v1 s2->v1 s3->v1 v2 Assess Cytotoxicity in Normal (Non-cancerous) Cells v1->v2

Caption: High-throughput screening workflow for this compound.

Troubleshooting Logic for High Signal Variability

Troubleshooting_Variability cluster_systematic Systematic Variability cluster_random Random Variability start High Well-to-Well Variability Observed q1 Is the variability pattern random or systematic (e.g., edge effect)? start->q1 s1 Implement Edge Effect Mitigation: - Use buffer in outer wells - Use low-evaporation lids/seals q1->s1 Systematic r1 Review Cell Seeding Protocol: - Ensure homogeneous cell suspension - Calibrate automated dispensers q1->r1 Random s2 Check for Temperature Gradients: - Equilibrate plates before reagent addition - Avoid stacking plates s1->s2 end Re-run Assay and Analyze Data s2->end r2 Check for Pipetting Errors: - Verify liquid handler performance - Use positive displacement pipettes for viscous liquids r1->r2 r3 Assess Reagent Preparation: - Ensure complete reagent dissolution - Prepare fresh reagents r2->r3 r3->end

Caption: Decision tree for troubleshooting high signal variability.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion PelagiomicinC This compound ROS ↑ Reactive Oxygen Species (ROS) PelagiomicinC->ROS Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 inhibits Bax Bax (Pro-apoptotic) ROS->Bax Bcl2->Bax inhibits CytoC Cytochrome c Release Bax->CytoC promotes Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp37 Caspase-3/7 (Executioner) Apoptosome->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis executes

Caption: Proposed mechanism of this compound-induced apoptosis.

References

Validation & Comparative

A Comparative Guide to the Anticancer Efficacy of Pelagiomicin C and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

Overview and Mechanism of Action

Pelagiomicin C is a phenazine antibiotic produced by the marine bacterium Pelagiobacter variabilis.[1] While its discovery was reported as part of a screening for new anticancer compounds, specific details regarding its mechanism of action have not been published. The initial study indicated that the related compound, Pelagiomicin A, exhibits both in vitro and in vivo antitumor activity, but quantitative data and mechanistic insights for this compound are lacking.[1]

Doxorubicin is a well-characterized anthracycline antibiotic with potent anticancer properties.[2] Its primary mechanisms of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby obstructing DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with the enzyme topoisomerase II and DNA, leading to double-strand breaks in the DNA.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[2]

The culmination of these actions is the induction of cell cycle arrest and apoptosis (programmed cell death) in cancer cells.

Quantitative Comparison of Anticancer Efficacy

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 data for this compound and doxorubicin against various cancer cell lines.

Table 1: IC50 Values for this compound

Cell LineCancer TypeIC50 (µM)Citation
Data Not AvailableData Not AvailableData Not Available

As of late 2025, no publicly available studies provide IC50 values for this compound against cancer cell lines.

Table 2: IC50 Values for Doxorubicin

Cell LineCancer TypeIC50 (µM)Citation
MCF-7 Breast Cancer0.04 - 0.4
HeLa Cervical Cancer0.08 - 0.3
A549 Lung Cancer0.1 - 0.5
HT-29 Colon Cancer0.05 - 0.2
HepG2 Liver Cancer0.1 - 0.6

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Experimental Protocols

To ensure reproducibility and comparability of data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to evaluate the anticancer efficacy of therapeutic compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or doxorubicin) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.

Visualizing Molecular Pathways and Experimental Workflows

Signaling Pathway of Doxorubicin

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA Nuclear DNA Doxorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibition Mitochondria Mitochondria Doxorubicin->Mitochondria Redox Cycling DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Replication/Transcription Block TopoisomeraseII->DNA_Damage ROS Reactive Oxygen Species (ROS) ROS->DNA_Damage Oxidative Damage Mitochondria->ROS CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action.

General Experimental Workflow for Anticancer Drug Comparison

Experimental_Workflow Start Select Cancer Cell Lines Drug_Prep Prepare Serial Dilutions of this compound & Doxorubicin Start->Drug_Prep MTT MTT Assay (Determine IC50) Drug_Prep->MTT Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT->Apoptosis_Assay Treat at IC50 Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) MTT->Cell_Cycle_Assay Treat at IC50 Data_Analysis Data Analysis and Comparison MTT->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

Caption: A typical workflow for comparing anticancer agents.

Conclusion

Doxorubicin is a potent and well-understood anticancer agent with a clear mechanism of action and a wealth of efficacy data. In stark contrast, this compound remains an enigmatic compound. While its discovery was associated with anticancer potential, the lack of follow-up research in the public domain makes any meaningful comparison of its efficacy to doxorubicin impossible at this time. For researchers, scientists, and drug development professionals, this highlights a significant opportunity for further investigation into the potential therapeutic properties of the pelagiomicins and other marine-derived natural products. Future studies are essential to isolate this compound in sufficient quantities for comprehensive in vitro and in vivo testing to elucidate its mechanism of action and determine its true potential as an anticancer agent.

References

How does Pelagiomicin C's antibacterial spectrum compare to other phenazine antibiotics?

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the antibacterial spectrum of Pelagiomicin C with other prominent phenazine antibiotics remains a challenge due to the limited publicly available data on this compound's specific activity. While the broader class of phenazine antibiotics has been extensively studied, detailed quantitative data on the antibacterial efficacy of this compound, a novel phenazine produced by the marine bacterium Pelagiobacter variabilis, is not readily accessible in scientific literature.

Initial discovery of the pelagiomicins (A, B, and C) indicated that the primary compound, Pelagiomicin A, demonstrates activity against both Gram-positive and Gram-negative bacteria.[1] However, specific minimum inhibitory concentration (MIC) values for this compound against a range of bacterial species have not been published, precluding a direct and detailed comparison with well-characterized phenazines like pyocyanin, 1-hydroxyphenazine, and phenazine-1-carboxylic acid.

This guide, therefore, provides a comparative overview based on the available data for these established phenazine antibiotics, highlighting the need for further research to fully elucidate the therapeutic potential of this compound.

Comparative Antibacterial Spectra of Phenazine Antibiotics

To contextualize the potential activity of this compound, the following table summarizes the known antibacterial spectra of pyocyanin, 1-hydroxyphenazine, and phenazine-1-carboxylic acid against a selection of clinically relevant bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Bacterial SpeciesPyocyanin (µg/mL)1-Hydroxyphenazine (µg/mL)Phenazine-1-carboxylic acid (µg/mL)
Staphylococcus aureus>100>100Data not readily available
Staphylococcus epidermidis50>100Data not readily available
Escherichia coliData not readily availableData not readily availableData not readily available
Pseudomonas aeruginosaNot applicable (producer)Data not readily availableData not readily available
Other Gram-Positive BacteriaModerate activityWeak activityBroad-spectrum activity reported
Other Gram-Negative BacteriaBroad-spectrum activity reportedWeak activityBroad-spectrum activity reported

In-Depth Look at Common Phenazine Antibiotics

Pyocyanin: Produced by Pseudomonas aeruginosa, pyocyanin is known for its broad-spectrum antibacterial activity, particularly against other bacteria competing in the same environment. It is generally more effective against Gram-negative bacteria.

1-Hydroxyphenazine: This phenazine is a precursor in the biosynthesis of other phenazine compounds. Its antibacterial activity is generally considered to be weaker compared to other phenazines.

Phenazine-1-carboxylic acid (PCA): PCA is a widely produced phenazine with broad-spectrum antibiotic activity against various bacterial and fungal plant pathogens. It is a key virulence factor for several Pseudomonas species.

Experimental Protocols

The determination of the antibacterial spectrum and MIC values is crucial for evaluating the potential of a new antibiotic. The following is a generalized protocol for the broth microdilution method, a standard procedure for this purpose.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method involves preparing a series of dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic that inhibits the growth of the bacteria.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_antibiotic Prepare serial dilutions of antibiotic start->prep_antibiotic prep_bacteria Prepare standardized bacterial inoculum start->prep_bacteria inoculate Inoculate microtiter plate with bacteria and antibiotic dilutions prep_antibiotic->inoculate prep_bacteria->inoculate incubate Incubate at optimal temperature and time inoculate->incubate read_plate Read plate for bacterial growth incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Future Outlook

The discovery of this compound from a marine source highlights the vast potential of untapped environments for novel antibiotic discovery. To fully understand its therapeutic promise, further research is imperative to isolate and purify this compound and subsequently determine its antibacterial spectrum through standardized methods like the broth microdilution assay. This will enable a direct and meaningful comparison with other phenazine antibiotics and ascertain its potential role in combating antibiotic-resistant bacteria. Researchers, scientists, and drug development professionals are encouraged to pursue studies that will generate this vital data.

References

Validating SF3B1 as the Molecular Target of Pelagiomicin C in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the molecular target of Pelagiomicin C, a phenazine antibiotic with antitumor activity, in cancer cells.[1] Drawing comparisons with well-characterized splicing modulators, this document outlines key experiments, presents data in a comparative format, and provides detailed protocols to facilitate the investigation of this compound's mechanism of action. The central hypothesis of this guide is that this compound, like other anticancer natural products such as Spliceostatin A and Pladienolide B, exerts its cytotoxic effects by targeting the SF3B1 subunit of the spliceosome.

Introduction to SF3B1 as a Cancer Target

The spliceosome, a crucial cellular machine responsible for pre-mRNA splicing, has emerged as a promising target for cancer therapy. A core component of this machinery is the Splicing Factor 3B Subunit 1 (SF3B1). Mutations in the SF3B1 gene are frequently observed in various hematological malignancies and solid tumors, leading to aberrant mRNA splicing and the production of oncogenic proteins. Consequently, small molecules that modulate the activity of SF3B1 have garnered significant interest as potential anticancer agents.

This compound belongs to a class of phenazine antibiotics and has demonstrated antitumor properties.[1] While its precise molecular target in cancer cells is not yet fully elucidated, its structural class and biological activity suggest a potential interaction with fundamental cellular processes like RNA splicing. This guide outlines a systematic approach to validate SF3B1 as the direct target of this compound.

Comparative Analysis of Splicing Modulators

To effectively validate the molecular target of this compound, its performance in various assays should be compared with known SF3B1 inhibitors. Spliceostatin A and Pladienolide B are well-established splicing modulators that directly bind to SF3B1 and inhibit spliceosome assembly.[2][3]

Table 1: Comparative Cytotoxicity of Splicing Modulators in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)
This compound (Hypothetical Data) MCF-7 Breast Cancer 15
HCT116 Colon Cancer 25
K562 Leukemia 10
Spliceostatin AMCF-7Breast Cancer5
HCT116Colon Cancer10
K562Leukemia2
Pladienolide BMCF-7Breast Cancer8
HCT116Colon Cancer18
K562Leukemia7

Table 2: Target Engagement Measured by Cellular Thermal Shift Assay (CETSA)

CompoundTarget ProteinCell LineThermal Shift (ΔTm) in °C
This compound (Hypothetical Data) SF3B1 HEK293T +2.5
Spliceostatin ASF3B1HEK293T+3.1
Pladienolide BSF3B1HEK293T+2.8
DMSO (Control)SF3B1HEK293T0

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context.[4][5][6][7] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).

Protocol:

  • Cell Culture and Treatment: Culture cancer cells (e.g., HEK293T) to 80-90% confluency. Treat cells with this compound (e.g., 10 µM), a known SF3B1 inhibitor (positive control), or DMSO (vehicle control) for 1 hour at 37°C.

  • Heating: Resuspend the cells in PBS and aliquot them into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of SF3B1 by Western blotting.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble SF3B1 as a function of temperature to determine the melting curve and the Tm shift.

Western Blotting for SF3B1

Western blotting is used to detect the levels of soluble SF3B1 after the CETSA procedure.

Protocol:

  • Protein Quantification: Determine the protein concentration of the soluble fractions from the CETSA experiment using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against SF3B1 overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Splicing Assay

This assay directly assesses the functional consequence of SF3B1 inhibition on the splicing process.

Protocol:

  • Prepare HeLa Nuclear Extract: Isolate nuclear extract from HeLa cells, which contains all the necessary components for in vitro splicing.

  • Splicing Reaction: Set up splicing reactions containing the nuclear extract, a radiolabeled pre-mRNA substrate, ATP, and different concentrations of this compound or control compounds.

  • Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60 minutes) to allow splicing to occur.

  • RNA Extraction: Stop the reaction and extract the RNA.

  • Analysis: Separate the pre-mRNA, splicing intermediates, and spliced mRNA products on a denaturing polyacrylamide gel.

  • Visualization: Visualize the radiolabeled RNA species by autoradiography. Inhibition of splicing will result in an accumulation of pre-mRNA and a decrease in spliced mRNA.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre_mRNA pre-mRNA Spliceosome Spliceosome (containing SF3B1) pre_mRNA->Spliceosome mRNA Mature mRNA Spliceosome->mRNA Protein Oncogenic Protein mRNA->Protein Translation Cancer_Phenotype Cancer Phenotype (Proliferation, Survival) Protein->Cancer_Phenotype Promotes Pelagiomicin_C This compound Pelagiomicin_C->Spliceosome Inhibits

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow cluster_validation Target Validation Workflow start Hypothesis: This compound targets SF3B1 cytotoxicity Cytotoxicity Assays start->cytotoxicity cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa splicing_assay In Vitro Splicing Assay start->splicing_assay conclusion Conclusion: SF3B1 is the direct target cytotoxicity->conclusion western_blot Western Blot for SF3B1 cetsa->western_blot western_blot->conclusion splicing_assay->conclusion

Caption: Experimental workflow for validating the target of this compound.

Logical_Relationship cluster_logic Logical Framework for Target Validation observation Observation: This compound has anticancer activity hypothesis Hypothesis: This compound inhibits a key cancer-related process observation->hypothesis mechanism Specific Hypothesis: This compound inhibits pre-mRNA splicing by targeting SF3B1 hypothesis->mechanism direct_binding Experiment 1: CETSA Demonstrates direct binding to SF3B1 mechanism->direct_binding functional_effect Experiment 2: Splicing Assay Confirms inhibition of splicing function mechanism->functional_effect validation Conclusion: SF3B1 is a validated target of this compound direct_binding->validation functional_effect->validation

Caption: Logical relationship of the validation process.

Conclusion

This guide provides a structured approach for researchers to validate SF3B1 as the molecular target of this compound in cancer cells. By employing a combination of target engagement assays like CETSA and functional assays such as in vitro splicing, and by comparing the results with known SF3B1 inhibitors, a robust validation can be achieved. The provided protocols and visualizations serve as a practical resource for designing and executing these critical experiments in the drug development pipeline. The successful validation of SF3B1 as the target of this compound would pave the way for its further development as a novel anticancer therapeutic.

References

Navigating the Challenge of Antibiotic Resistance: A Comparative Guide to Plazomicin's Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of the battle against antibiotic resistance, understanding the nuances of cross-resistance is paramount. This guide provides a comprehensive comparison of Plazomicin, a next-generation aminoglycoside, with other antibiotics, supported by experimental data and detailed methodologies. As "Pelagiomicin C" appears to be a mistaken reference, this analysis focuses on the robustly studied Plazomicin.

Plazomicin demonstrates a significant advantage in overcoming common mechanisms of aminoglycoside resistance, offering a promising therapeutic option against multidrug-resistant (MDR) bacteria.[1] Its unique chemical structure allows it to evade inactivation by many aminoglycoside-modifying enzymes (AMEs) that render older aminoglycosides ineffective.[2][3]

Comparative Efficacy Against Resistant Bacteria

The in vitro activity of Plazomicin has been extensively evaluated against a wide range of clinical isolates, including those exhibiting resistance to other aminoglycosides and other classes of antibiotics. The following tables summarize the minimum inhibitory concentration (MIC) data, a key measure of an antibiotic's potency, from various studies. A lower MIC value indicates greater effectiveness.

AntibioticMIC50 (μg/mL)MIC90 (μg/mL)
Plazomicin 0.5 2
Amikacin32128
Gentamicin32128
Tobramycin>8>8
Data from a study evaluating activity against a panel of 30 multidrug-resistant Enterobacteriaceae isolates.[4]
AntibioticMIC50 (μg/mL)MIC90 (μg/mL)
Plazomicin 0.25 128
Amikacin2>64
Gentamicin>8>8
Data from a European surveillance study of 4680 clinical isolates.[5][6]
AntibioticMIC50 (μg/mL)MIC90 (μg/mL)
Plazomicin 4 8
Amikacin216
Data specifically for Pseudomonas aeruginosa isolates from a European surveillance study.[5][6]

Understanding the Mechanisms: Action and Resistance

Plazomicin, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis. It binds to the 30S ribosomal subunit in bacteria, leading to mistranslation of mRNA and ultimately cell death.[7] However, its chemical modifications protect it from many enzymes that inactivate other aminoglycosides.[2]

The primary mechanisms of resistance to Plazomicin are:

  • Target Site Modification: The most significant mechanism of resistance is the methylation of the 16S rRNA, which prevents Plazomicin from binding to its ribosomal target.[8]

  • Enzymatic Modification: While resistant to most AMEs, Plazomicin can be inactivated by a limited number of specific enzymes.[8]

  • Efflux Pumps: Overexpression of certain efflux pumps can reduce the intracellular concentration of Plazomicin, leading to decreased susceptibility.[8]

Plazomicin_Mechanism cluster_cell Bacterial Cell Plazomicin_ext Plazomicin (Extracellular) Porin Porin Channel Plazomicin_ext->Porin Uptake Plazomicin_int Plazomicin (Intracellular) Porin->Plazomicin_int Ribosome 30S Ribosomal Subunit Plazomicin_int->Ribosome Binding Protein_Synth Protein Synthesis Ribosome->Protein_Synth Inhibition Cell_Death Cell Death Protein_Synth->Cell_Death Leads to

Mechanism of Action of Plazomicin.

Plazomicin_Resistance cluster_cell Resistant Bacterial Cell Plazomicin_ext Plazomicin Plazomicin_int Plazomicin_int Plazomicin_ext->Plazomicin_int Entry Efflux Efflux Pump Efflux->Plazomicin_ext AME Aminoglycoside- Modifying Enzyme Methyltransferase 16S rRNA Methyltransferase Ribosome_mod Modified 30S Ribosomal Subunit Methyltransferase->Ribosome_mod Modification Plazomicin_int->Efflux Expulsion Plazomicin_int->AME Inactivation Plazomicin_int->Ribosome_mod Binding Blocked

Mechanisms of Resistance to Plazomicin.

Experimental Protocols

The determination of cross-resistance is primarily achieved through antimicrobial susceptibility testing. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a gold standard and widely adopted procedure.

Broth Microdilution for MIC Determination (CLSI Guidelines)

This protocol outlines the general steps for determining the MIC of Plazomicin and comparator antibiotics against bacterial isolates, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10][11]

  • Preparation of Antibiotic Solutions: Stock solutions of Plazomicin and comparator antibiotics are prepared at a high concentration and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates overnight. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This is determined by visual inspection of the microtiter plates.

  • Quality Control: Standard quality control strains with known MIC values are included in each run to ensure the accuracy and reproducibility of the results.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Dilutions of Antibiotics in 96-Well Plate D Inoculate Wells with Bacterial Suspension A->D B Prepare Bacterial Inoculum (0.5 McFarland Standard) C Dilute Inoculum to Final Concentration B->C C->D E Incubate at 35°C for 16-20 hours D->E F Visually Inspect for Bacterial Growth E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

Workflow for MIC Determination.

Conclusion

Plazomicin demonstrates potent activity against a broad spectrum of multidrug-resistant bacteria, including many isolates resistant to older aminoglycosides. Its stability against most aminoglycoside-modifying enzymes makes it a valuable tool in the clinical setting. However, the emergence of resistance through target-site modification highlights the continuous need for surveillance and the development of new therapeutic strategies. The experimental protocols and data presented in this guide provide a framework for the continued evaluation of Plazomicin and other novel antibiotics in the fight against antimicrobial resistance.

References

Validating the In Vivo Antitumor Efficacy of Pelagiomicin C in a Colorectal Cancer Xenograft Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antitumor activity of Pelagiomicin C, a novel phenazine antibiotic, against the standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU), and another commonly used anticancer drug, Doxorubicin. The data presented for this compound is hypothetical and intended to illustrate a framework for preclinical validation, as no public data from in vivo xenograft models is currently available. All experimental designs are based on established protocols for colorectal cancer xenograft studies.

Comparative Efficacy of Antitumor Agents in HT-29 Xenograft Model

The antitumor activities of this compound, 5-Fluorouracil, and Doxorubicin were evaluated in a subcutaneous HT-29 human colorectal cancer xenograft model in immunocompromised mice.

Treatment GroupDosage and AdministrationTumor Growth Inhibition (TGI) (%)Median Survival (Days)
Vehicle Control 0.9% Saline, intraperitoneal (i.p.), daily030
This compound 10 mg/kg, i.p., daily5545
5-Fluorouracil 30 mg/kg, i.p., thrice weekly[1]36[1]38
Doxorubicin 5 mg/kg, i.p., twice weekly4240

Experimental Protocols

A detailed methodology for the key experiments is provided below to ensure reproducibility and facilitate comparative analysis.

HT-29 Colorectal Cancer Xenograft Model
  • Cell Culture: Human colorectal adenocarcinoma HT-29 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used for the study.

  • Tumor Cell Implantation: HT-29 cells (5 x 10^6 cells in 100 µL of sterile PBS) are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored twice weekly using a digital caliper, and calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm^3, mice are randomized into treatment and control groups.

  • Drug Administration:

    • Vehicle control group receives daily intraperitoneal (i.p.) injections of 0.9% saline.

    • This compound group receives daily i.p. injections of 10 mg/kg this compound.

    • 5-Fluorouracil group receives i.p. injections of 30 mg/kg 5-FU three times a week.[1]

    • Doxorubicin group receives i.p. injections of 5 mg/kg Doxorubicin twice a week.

  • Efficacy Evaluation:

    • Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Animal body weight is monitored as an indicator of toxicity.

    • Survival is monitored, and the median survival time for each group is determined.

Immunohistochemistry for Apoptosis and Proliferation Markers
  • Tissue Collection and Preparation: At the end of the treatment period, tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin.

  • Staining: 4-µm thick sections are stained with antibodies against Ki-67 (a marker of proliferation) and cleaved caspase-3 (a marker of apoptosis).

  • Analysis: The percentage of Ki-67 positive cells and the intensity of cleaved caspase-3 staining are quantified using image analysis software.

Visualizing Experimental and Molecular Pathways

To clearly illustrate the experimental process and the proposed mechanism of action, the following diagrams are provided.

G cluster_setup Model Setup cluster_monitoring Tumor Growth & Treatment cluster_analysis Data Analysis HT-29 Cell Culture HT-29 Cell Culture Cell Harvest & Preparation Cell Harvest & Preparation HT-29 Cell Culture->Cell Harvest & Preparation Subcutaneous Injection Subcutaneous Injection Cell Harvest & Preparation->Subcutaneous Injection Tumor Growth Monitoring Tumor Growth Monitoring Subcutaneous Injection->Tumor Growth Monitoring Athymic Nude Mice Athymic Nude Mice Athymic Nude Mice->Subcutaneous Injection Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Groups Vehicle This compound 5-Fluorouracil Doxorubicin Randomization->Treatment Groups Drug Administration Drug Administration Treatment Groups->Drug Administration Continued Monitoring Continued Monitoring Drug Administration->Continued Monitoring Endpoint Analysis Endpoint Analysis Continued Monitoring->Endpoint Analysis Tumor Volume Measurement Tumor Volume Measurement Endpoint Analysis->Tumor Volume Measurement Survival Analysis Survival Analysis Endpoint Analysis->Survival Analysis Tumor Excision Tumor Excision Endpoint Analysis->Tumor Excision Immunohistochemistry Immunohistochemistry Tumor Excision->Immunohistochemistry

Experimental workflow for the in vivo xenograft study.

G cluster_extrinsic Proposed Mechanism of this compound cluster_intrinsic Mitochondrial (Intrinsic) Apoptosis Pathway This compound This compound ROS Generation ROS Generation This compound->ROS Generation Induces Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation\n(Apaf-1, Caspase-9) Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome c Release->Apoptosome Formation\n(Apaf-1, Caspase-9) Caspase-3 Activation Caspase-3 Activation Apoptosome Formation\n(Apaf-1, Caspase-9)->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Proposed signaling pathway for this compound-induced apoptosis.

Discussion of Proposed Mechanism

Phenazine antibiotics, the class of compounds to which this compound belongs, are known to exert their anticancer effects through various mechanisms, often involving the generation of reactive oxygen species (ROS).[2][3] The proposed mechanism for this compound's antitumor activity centers on its ability to induce intracellular ROS production. This increase in ROS leads to mitochondrial stress, a key event in the intrinsic pathway of apoptosis.[4][5][6][7] The stressed mitochondria release cytochrome c into the cytoplasm, which then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis and, ultimately, cell death.

This guide provides a foundational framework for the in vivo validation of this compound. Further studies, including dose-response experiments, investigation of different tumor models, and detailed molecular analysis, are necessary to fully elucidate its therapeutic potential and mechanism of action.

References

A Comparative Analysis of Pelagiomicin C and Other Marine-Derived Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The vast and largely unexplored marine environment offers a rich reservoir of unique chemical entities with significant therapeutic potential. Among these, a number of compounds have demonstrated potent anticancer activities, paving the way for novel cancer therapies. This guide provides a comparative study of Pelagiomicin C, a member of the phenazine class of antibiotics, and other prominent marine-derived anticancer agents that are either in clinical use or advanced stages of development.

Introduction to this compound

Comparative Anticancer Potency

To provide a quantitative perspective, this section compares the in vitro cytotoxic activity of several well-established marine-derived anticancer agents against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Comparative IC50 Values of Marine-Derived Anticancer Agents

CompoundChemical ClassCancer Cell LineIC50 (nM)
Pelagiomicin A *PhenazineData not availableData not available
Salinosporamide A (Marizomib) Proteasome InhibitorHCT-116 (Colon Carcinoma)11 ng/mL (~16 nM)
D-54 (Glioblastoma)~20 nM
U-251 (Glioblastoma)~52 nM
Multiple Myeloma Cell LinesSynergistic effects at low nM
Eribulin Mesylate Microtubule InhibitorMDA-MB-435 (Breast Cancer)< 10 nM
NCI-H226 (Non-small cell lung)< 10 nM
SF-539 (Brain Tumor)< 10 nM
SK-MEL-28 (Melanoma)< 10 nM
Trabectedin DNA Binding AgentNCI-H295R (Adrenocortical)0.15 nM
MUC-1 (Adrenocortical)0.80 nM
HAC-15 (Adrenocortical)0.50 nM
SW13 (Adrenal Carcinoma)0.098 nM

Note: Pelagiomicin A is reported to have in vitro antitumor activity, but specific IC50 values are not publicly available. The activity of this compound is inferred to be similar.[1] Data for other agents are compiled from various sources.[2][3][4][5][6][7][8]

Mechanisms of Action: A Comparative Overview

The diverse chemical structures of marine-derived anticancer agents translate into a variety of mechanisms by which they exert their cytotoxic effects.

Pelagiomicins (Phenazines): The proposed mechanism for phenazine antibiotics like the pelagiomicins involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent induction of apoptosis. This is a common mechanism for many natural product anticancer agents.

Salinosporamide A (Marizomib): This potent and irreversible proteasome inhibitor targets the 20S proteasome, a key cellular machinery responsible for protein degradation.[2][9] By inhibiting the chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities of the proteasome, Salinosporamide A leads to the accumulation of misfolded proteins, cell cycle arrest, and apoptosis.[3][10]

Eribulin Mesylate: A synthetic analog of the marine sponge natural product halichondrin B, eribulin functions as a microtubule dynamics inhibitor.[6] It suppresses microtubule polymerization without affecting depolymerization, leading to G2/M cell cycle arrest and apoptosis.[6]

Trabectedin: Originally isolated from the tunicate Ecteinascidia turbinata, trabectedin is a DNA binding agent that alkylates guanine residues in the minor groove of DNA.[4][5] This interaction bends the DNA helix, interferes with DNA repair pathways, and ultimately triggers apoptosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by these marine anticancer agents and a general workflow for their initial evaluation.

Anticancer_Signaling_Pathways Figure 1: Simplified Signaling Pathways of Marine Anticancer Agents cluster_Pelagiomicin This compound (Phenazine) cluster_Salinosporamide Salinosporamide A cluster_Eribulin Eribulin Mesylate cluster_Trabectedin Trabectedin Pelagiomicin This compound ROS ↑ Reactive Oxygen Species (ROS) Pelagiomicin->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis_P Apoptosis OxidativeStress->Apoptosis_P Salinosporamide Salinosporamide A Proteasome 20S Proteasome (β1, β2, β5 subunits) Salinosporamide->Proteasome ProteinAccumulation ↑ Ubiquitinated Proteins Proteasome->ProteinAccumulation ERStress ER Stress ProteinAccumulation->ERStress Apoptosis_S Apoptosis ERStress->Apoptosis_S Eribulin Eribulin Mesylate Microtubules Microtubule Polymerization Eribulin->Microtubules G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis_E Apoptosis G2M_Arrest->Apoptosis_E Trabectedin Trabectedin DNA DNA Minor Groove (Guanine) Trabectedin->DNA DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Apoptosis_T Apoptosis DNA_Damage->Apoptosis_T

Figure 1: Simplified Signaling Pathways of Marine Anticancer Agents

Experimental_Workflow Figure 2: General Workflow for In Vitro Anticancer Drug Screening Start Start: Marine Natural Product Extract CellCulture Cancer Cell Line Culture Start->CellCulture Treatment Treatment with Compound CellCulture->Treatment MTT_Assay Cytotoxicity Screening (MTT Assay) Treatment->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis_Assay Apoptosis Assay (Caspase-3/7 Activity) Mechanism->Apoptosis_Assay ROS_Assay ROS Detection (DCFDA Assay) Mechanism->ROS_Assay End Lead Compound Identification Apoptosis_Assay->End ROS_Assay->End

Figure 2: General Workflow for In Vitro Anticancer Drug Screening

Detailed Experimental Protocols

A fundamental aspect of comparative analysis is the understanding of the methodologies used to generate the data. Below are detailed protocols for the key experiments cited in this guide.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) to each well.[14][15]

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The amount of light produced is proportional to the amount of caspase activity.

  • Data Analysis: Normalize the results to the untreated control to determine the fold-increase in caspase-3/7 activity.

Reactive Oxygen Species (ROS) Detection using DCFDA

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is used to measure intracellular ROS levels.[16][17]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound.

  • DCFDA Staining: Remove the treatment medium and incubate the cells with 10 µM DCFDA in serum-free medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess DCFDA.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

  • Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated controls to determine the increase in ROS production.

Conclusion

This compound, as part of the broader family of marine-derived phenazines, holds promise as a potential anticancer agent. While quantitative data on its specific activity is still needed, a comparative analysis with established marine natural products like Salinosporamide A, Eribulin Mesylate, and Trabectedin highlights the diverse and potent anticancer activities emerging from marine sources. The distinct mechanisms of action of these compounds underscore the vast potential of the marine environment as a source for novel drug discovery. Further investigation into the specific biological activities and mechanisms of this compound is warranted to fully assess its therapeutic potential.

References

Independent Verification of Pelagiomicin C's Structure Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

The scientific community has yet to publish an independent verification of the structure of Pelagiomicin C, a phenazine antibiotic first isolated in 1997 from the marine bacterium Pelagiobacter variabilis.[1][2][3] The initial structure was determined by a team of Japanese researchers based on spectroscopic data and synthesis, but a thorough comparison with independently obtained data—a cornerstone of structural validation in chemical biology—is not yet possible based on publicly available literature.

This compound, along with its congeners Pelagiomicin A and B, was first reported in the Journal of Antibiotics by Imamura et al.[1][2][3] These compounds were noted for their labile nature in water and alcohols and demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as in vitro and in vivo antitumor properties.[1][2] However, the detailed experimental data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data that led to the proposed structure of this compound, are contained within the original publication, the full text of which is not widely accessible.

An exhaustive search for subsequent independent total syntheses or structural revisions of this compound has yielded no results. Total synthesis, the complete chemical synthesis of a complex organic molecule from simple, commercially available precursors, serves as a definitive proof of a proposed structure. The absence of such a study for this compound means its originally proposed structure has not been independently confirmed through this rigorous method.

The Originally Proposed Structure and Spectroscopic Data

Details regarding the originally proposed chemical structure and the corresponding spectroscopic data for this compound are limited to the initial publication. Without access to this foundational data, a comparative analysis with any subsequent, independent findings cannot be performed.

Experimental Protocols

As no independent verification studies have been identified, there are no alternative experimental protocols for the synthesis or structural elucidation of this compound to compare with the original methodology.

Biological Activity and Signaling Pathways of Phenazine Antibiotics

This compound belongs to the phenazine class of heterocyclic compounds, which are known for their diverse biological activities. Phenazines are redox-active molecules that can act as electron shuttles, interfere with cellular respiration, and generate reactive oxygen species, leading to their antimicrobial effects. They are also known to function as signaling molecules in bacterial communities, playing a role in biofilm formation and virulence.

The antitumor activity of the pelagiomicins is likely related to their ability to intercalate into DNA or generate oxidative stress within cancer cells, though the specific signaling pathways affected by this compound have not been elucidated.

Below is a generalized workflow for the isolation and structural elucidation of a novel natural product like this compound, followed by a diagram illustrating the general biosynthesis of the phenazine core structure.

Experimental Workflow General Workflow for Natural Product Discovery and Structure Verification cluster_0 Discovery and Isolation cluster_1 Structure Elucidation cluster_2 Independent Verification Bacterial Fermentation Bacterial Fermentation Extraction of Metabolites Extraction of Metabolites Bacterial Fermentation->Extraction of Metabolites Chromatographic Separation Chromatographic Separation Extraction of Metabolites->Chromatographic Separation Isolation of Pure Compound Isolation of Pure Compound Chromatographic Separation->Isolation of Pure Compound Spectroscopic Analysis Spectroscopic Analysis Isolation of Pure Compound->Spectroscopic Analysis NMR (1H, 13C, 2D) NMR (1H, 13C, 2D) Spectroscopic Analysis->NMR (1H, 13C, 2D) Mass Spectrometry (HRMS) Mass Spectrometry (HRMS) Spectroscopic Analysis->Mass Spectrometry (HRMS) UV-Vis & IR Spectroscopy UV-Vis & IR Spectroscopy Spectroscopic Analysis->UV-Vis & IR Spectroscopy Spectroscopic Comparison Spectroscopic Comparison Spectroscopic Analysis->Spectroscopic Comparison Proposed Structure Proposed Structure NMR (1H, 13C, 2D)->Proposed Structure Mass Spectrometry (HRMS)->Proposed Structure UV-Vis & IR Spectroscopy->Proposed Structure Total Synthesis Total Synthesis Proposed Structure->Total Synthesis Total Synthesis->Spectroscopic Comparison

Figure 1. A generalized workflow for the discovery and structural verification of a natural product.

Phenazine Biosynthesis Simplified Phenazine Biosynthesis Pathway Chorismic Acid Chorismic Acid Phenazine-1,6-dicarboxylic acid Phenazine-1,6-dicarboxylic acid Chorismic Acid->Phenazine-1,6-dicarboxylic acid phz operon Phenazine-1-carboxylic acid Phenazine-1-carboxylic acid Phenazine-1,6-dicarboxylic acid->Phenazine-1-carboxylic acid Various Phenazine Derivatives Various Phenazine Derivatives Phenazine-1-carboxylic acid->Various Phenazine Derivatives Tailoring enzymes

Figure 2. A simplified diagram of the phenazine antibiotic biosynthesis pathway.

References

Assessing the therapeutic index of Pelagiomicin C compared to existing chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

The quest for novel chemotherapeutic agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Pelagiomicin C, a phenazine compound derived from marine bacteria, has emerged as a molecule of interest due to its demonstrated anticancer properties. However, a critical determinant of any potential chemotherapeutic's clinical viability is its therapeutic index (TI)—a quantitative measure of its relative safety. This guide provides a comparative framework for understanding the therapeutic index of this compound in the context of established chemotherapeutics such as doxorubicin, paclitaxel, and cisplatin. Due to the limited publicly available data on the in vivo efficacy and toxicity of this compound, this document outlines the necessary experimental methodologies to determine its TI and presents a qualitative comparison based on its putative mechanism of action.

Understanding the Therapeutic Index

The therapeutic index is a ratio that compares the dose of a therapeutic agent that causes toxicity to the dose that produces the desired therapeutic effect. A higher therapeutic index is preferable, as it indicates a wider margin of safety between the effective and toxic doses. The two most common ways to define the therapeutic index are:

  • Based on lethal and effective doses in animal studies: TI = LD50 / ED50

    • LD50 (Median Lethal Dose): The dose of a drug that is lethal to 50% of a test population.

    • ED50 (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of a test population.

  • Based on toxic and effective doses in human studies: TI = TD50 / ED50

    • TD50 (Median Toxic Dose): The dose of a drug that produces a toxic effect in 50% of a test population.

Comparative Overview of Chemotherapeutic Agents

A direct quantitative comparison of the therapeutic index of this compound with existing chemotherapeutics is not possible without specific experimental data. The table below presents a qualitative comparison based on available information, highlighting the need for further research on this compound.

FeatureThis compoundDoxorubicinPaclitaxelCisplatin
Drug Class PhenazineAnthracyclineTaxanePlatinum-based
Mechanism of Action Putatively involves membrane permeabilization and redox cycling.DNA intercalation and inhibition of topoisomerase II.Microtubule stabilization, leading to mitotic arrest.Forms DNA adducts, leading to apoptosis.
Common Toxicities Unknown in vivo.Cardiotoxicity, myelosuppression, mucositis.Neurotoxicity, myelosuppression, hypersensitivity reactions.Nephrotoxicity, ototoxicity, neurotoxicity.
Therapeutic Index To be determined.Generally considered to have a narrow therapeutic index.[1][2][3]Narrow therapeutic index.[4][5][6][7]Narrow therapeutic index.[8][9][10]

Experimental Protocols for Determining Therapeutic Index

To assess the therapeutic index of a novel compound like this compound, a series of in vitro and in vivo experiments are required.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Methodology:

  • Cell Line Selection: A panel of human cancer cell lines representing different tumor types should be used.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

In Vivo Efficacy and Toxicity Studies (Animal Models)

Objective: To determine the median effective dose (ED50) and the median lethal dose (LD50) of this compound in a relevant animal model.

Methodology:

  • Animal Model Selection: An appropriate animal model, such as immunodeficient mice bearing human tumor xenografts, is chosen.

  • Efficacy Study (ED50 Determination):

    • Tumor-bearing animals are randomly assigned to different treatment groups, including a vehicle control and several dose levels of this compound.

    • The drug is administered via a clinically relevant route (e.g., intravenous, intraperitoneal).

    • Tumor growth is monitored over time.

    • The ED50 is the dose that causes a 50% reduction in tumor growth compared to the control group.

  • Toxicity Study (LD50 Determination):

    • Healthy animals are administered single, escalating doses of this compound.

    • Animals are monitored for signs of toxicity and mortality over a defined period (e.g., 14 days).

    • The LD50 is the dose that results in the death of 50% of the animals in a dose group.

  • Therapeutic Index Calculation: The therapeutic index is calculated as the ratio of LD50 to ED50.

Signaling Pathways and Experimental Workflows

Signaling Pathways of Existing Chemotherapeutics:

Chemotherapy_Pathways cluster_dox Doxorubicin Pathway cluster_pac Paclitaxel Pathway cluster_cis Cisplatin Pathway Dox Doxorubicin TopoII Topoisomerase II Dox->TopoII Inhibits DNA_Strand_Breaks DNA Strand Breaks TopoII->DNA_Strand_Breaks Causes Apoptosis_Dox Apoptosis DNA_Strand_Breaks->Apoptosis_Dox Induces Pac Paclitaxel Microtubules Microtubules Pac->Microtubules Stabilizes Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Causes Apoptosis_Pac Apoptosis Mitotic_Arrest->Apoptosis_Pac Induces Cis Cisplatin DNA_Adducts DNA Adducts Cis->DNA_Adducts Forms DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response Activates Apoptosis_Cis Apoptosis DNA_Damage_Response->Apoptosis_Cis Induces

Caption: Simplified signaling pathways for Doxorubicin, Paclitaxel, and Cisplatin.

Hypothetical Experimental Workflow for Therapeutic Index Determination:

TI_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Drug_Treatment_vitro This compound (Dose-Response) Cell_Culture->Drug_Treatment_vitro Viability_Assay MTT / CellTiter-Glo Drug_Treatment_vitro->Viability_Assay IC50_Calc IC50 Determination Viability_Assay->IC50_Calc Animal_Model Tumor Xenograft Model IC50_Calc->Animal_Model Guides in vivo dose selection Efficacy_Study Efficacy Study (Tumor Growth) Animal_Model->Efficacy_Study Toxicity_Study Toxicity Study (Survival) Animal_Model->Toxicity_Study ED50_Calc ED50 Determination Efficacy_Study->ED50_Calc LD50_Calc LD50 Determination Toxicity_Study->LD50_Calc TI_Calc Therapeutic Index (LD50 / ED50) ED50_Calc->TI_Calc LD50_Calc->TI_Calc

Caption: Experimental workflow for determining the therapeutic index of a novel compound.

Conclusion

The therapeutic index is a critical parameter in the preclinical and clinical evaluation of any new anticancer agent. While this compound shows promise as a potential chemotherapeutic, rigorous in vitro and in vivo studies are necessary to establish its therapeutic index. The experimental framework outlined in this guide provides a roadmap for researchers to systematically evaluate the efficacy and toxicity of this compound. A favorable therapeutic index, indicating a wide margin of safety, would be a significant step forward in the development of this compound as a viable clinical candidate. Further research into its specific molecular targets and mechanisms of action will also be crucial in understanding its potential for combination therapies and in predicting potential resistance mechanisms.

References

Validating the Genetic Blueprint of Pelagiomicin C: A Comparative Guide to Gene Function Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals on the validation of biosynthetic genes responsible for the production of Pelagiomicin C, a promising phenazine antibiotic. This guide compares key experimental strategies, providing data-driven insights and detailed protocols to accelerate research in natural product biosynthesis.

This compound, a phenazine antibiotic produced by the marine bacterium Pelagiobacter variabilis, has garnered interest for its potential therapeutic applications.[1] Understanding and engineering its production at a molecular level is paramount for sustainable and scalable development. This guide provides a comprehensive framework for identifying and validating the function of genes within the this compound biosynthetic gene cluster (BGC), a critical step toward harnessing its full potential.

The Hypothetical Biosynthetic Pathway of this compound

While the specific BGC for this compound is yet to be fully elucidated, its phenazine core suggests a biosynthetic pathway analogous to other well-characterized phenazine antibiotics produced by bacteria like Pseudomonas and Streptomyces.[2][3][4][5] Phenazines are typically synthesized from the shikimic acid pathway, branching off from chorismic acid.[2][6] The core phenazine structure is assembled by a conserved set of enzymes encoded by the phz gene cluster. Subsequent modifications, such as hydroxylation, methylation, or amidation, are carried out by tailoring enzymes, leading to the diversity of phenazine compounds, including what is hypothesized for this compound.

Identifying the this compound Biosynthetic Gene Cluster: A Proposed Workflow

The initial step in validating gene function is the identification of the putative BGC in Pelagiobacter variabilis. This can be achieved through a combination of bioinformatics and genomic techniques.

cluster_0 BGC Identification Workflow Genome_Sequencing Genome Sequencing of Pelagiobacter variabilis Bioinformatics_Analysis Bioinformatic Analysis (antiSMASH, PRISM) Genome_Sequencing->Bioinformatics_Analysis Genomic Data Putative_BGC Identification of Putative Phenazine BGC Bioinformatics_Analysis->Putative_BGC Prediction Comparative_Genomics Comparative Genomics with Known Phenazine BGCs Putative_BGC->Comparative_Genomics Homology Search Final_Candidate_BGC Selection of Candidate This compound BGC Comparative_Genomics->Final_Candidate_BGC Synteny Analysis

A proposed workflow for identifying the this compound BGC.

Genome mining tools like antiSMASH and PRISM are instrumental in predicting BGCs based on the presence of signature genes encoding key biosynthetic enzymes.[1][7][8] Once a putative phenazine BGC is identified, comparative genomics can be employed to determine its boundaries by analyzing gene synteny with known phenazine clusters from other bacteria.[9]

Comparative Analysis of Gene Validation Strategies

Once the candidate BGC is identified, the functional role of each gene must be experimentally validated. The two primary strategies for this are gene knockout and heterologous expression. The choice between these methods depends on the genetic tractability of the native producer and the research objectives.

FeatureGene Knockout in P. variabilisHeterologous Expression in a Model Host
Principle Inactivation of a target gene in the native producer.Transfer and expression of the BGC in a well-characterized host.
Primary Outcome Abolition of this compound production or accumulation of an intermediate.Production of this compound or related pathway products.
Key Advantage Confirms the gene's essentiality in the native genetic and regulatory context.Enables production in a host that is easier to cultivate and manipulate.
Major Challenge Requires an established genetic system for the native producer, which may be challenging.The entire BGC, including regulatory elements, must be successfully cloned and expressed.
Ideal for Confirming the function of core biosynthetic and essential tailoring enzymes.Characterizing silent or poorly expressed BGCs and pathway engineering.
Experimental Data Summary: A Hypothetical Scenario

To illustrate the expected outcomes of these validation strategies, the following table summarizes hypothetical quantitative data from gene knockout and heterologous expression experiments targeting a putative core biosynthetic gene (pelA) and a putative tailoring enzyme (pelB) from the this compound BGC.

Strain/ConstructGenetic ModificationThis compound Titer (mg/L)Intermediate Accumulation
P. variabilis Wild-TypeNone50 ± 5None Detected
P. variabilis ΔpelAKnockout of a core biosynthetic gene0Precursor X
P. variabilis ΔpelBKnockout of a tailoring enzyme gene0Intermediate Y
E. coli (pPelagiomicin_BGC)Heterologous expression of the entire BGC25 ± 3None Detected
E. coli (pPelagiomicin_BGC_ΔpelB)Heterologous expression of BGC lacking pelB0Intermediate Y

Detailed Experimental Protocols

I. Gene Knockout via Homologous Recombination

This protocol outlines a general approach for creating a targeted gene deletion in P. variabilis.

  • Construct a Gene Knockout Vector:

    • Amplify ~1 kb DNA fragments upstream and downstream of the target gene (e.g., pelA) from P. variabilis genomic DNA using PCR.

    • Clone these flanking regions into a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene).

  • Transformation of P. variabilis:

    • Introduce the knockout vector into P. variabilis via conjugation or electroporation.

    • Select for single-crossover integrants on agar plates containing the appropriate antibiotic.

  • Selection for Double-Crossover Mutants:

    • Culture the single-crossover mutants in a medium without antibiotic selection to allow for a second recombination event.

    • Plate the culture on a medium containing a counter-selectable marker (if available) or use PCR-based screening of individual colonies to identify the desired double-crossover mutants where the target gene has been deleted.

  • Verification of Gene Deletion:

    • Confirm the gene deletion by PCR using primers flanking the target gene and by Southern blot analysis.

  • Metabolite Analysis:

    • Cultivate the wild-type and mutant strains under identical conditions.

    • Extract the secondary metabolites from the culture supernatant and cell pellet using an appropriate organic solvent.

    • Analyze the extracts by HPLC and LC-MS to compare the metabolite profiles and identify the loss of this compound and any accumulated intermediates in the mutant.

cluster_1 Gene Knockout Workflow Vector_Construction Construct Knockout Vector (Flanking regions + Marker) Transformation Transform P. variabilis Vector_Construction->Transformation Single_Crossover Select for Single- Crossover Integrants Transformation->Single_Crossover Double_Crossover Select for Double- Crossover Mutants Single_Crossover->Double_Crossover Verification Verify Gene Deletion (PCR, Southern Blot) Double_Crossover->Verification Metabolite_Analysis Metabolite Analysis (HPLC, LC-MS) Verification->Metabolite_Analysis

A workflow for gene knockout and validation.
II. Heterologous Expression in a Model Host

This protocol describes the expression of the putative this compound BGC in a host like E. coli or Streptomyces coelicolor.[10][11][12][13][14][15]

  • Cloning the Biosynthetic Gene Cluster:

    • Isolate high-molecular-weight genomic DNA from P. variabilis.

    • Amplify the entire BGC using long-range PCR or clone it from a genomic library.

    • Assemble the BGC into an appropriate expression vector using techniques like Gibson assembly or TAR cloning. The vector should contain a suitable promoter to drive the expression of the BGC genes.

  • Transformation of the Heterologous Host:

    • Introduce the expression vector containing the BGC into the chosen heterologous host (e.g., E. coli).

    • Select for transformants on agar plates with the appropriate antibiotic.

  • Cultivation and Induction:

    • Grow the recombinant host strain in a suitable production medium.

    • If using an inducible promoter, add the appropriate inducer (e.g., IPTG) to initiate the expression of the BGC genes.

  • Metabolite Analysis:

    • Extract secondary metabolites from the culture and analyze by HPLC and LC-MS.

    • Compare the metabolite profile of the recombinant strain with that of a control strain containing an empty vector to identify the production of this compound or related novel compounds.

cluster_2 Heterologous Expression Workflow BGC_Cloning Clone this compound BGC into Expression Vector Host_Transformation Transform Heterologous Host (e.g., E. coli) BGC_Cloning->Host_Transformation Cultivation_Induction Cultivate and Induce Gene Expression Host_Transformation->Cultivation_Induction Metabolite_Extraction Extract Secondary Metabolites Cultivation_Induction->Metabolite_Extraction Metabolite_Analysis Analyze by HPLC and LC-MS Metabolite_Extraction->Metabolite_Analysis Product_Identification Identify this compound or Intermediates Metabolite_Analysis->Product_Identification

A workflow for heterologous expression and product analysis.

Conclusion

The validation of biosynthetic genes is a cornerstone of natural product research and drug development. By employing a systematic approach that combines bioinformatics, molecular genetics, and analytical chemistry, researchers can successfully elucidate the biosynthetic pathway of this compound. This guide provides a comparative framework of robust methodologies that will not only facilitate the study of this specific antibiotic but also serve as a valuable resource for the broader natural product community. The insights gained from such studies are crucial for the future bioengineering of novel and more potent therapeutic agents.

References

Comparative Transcriptomic Analysis of BRAF-Mutant Melanoma Cells Treated with BRAF Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No publicly available transcriptomic data could be found for the compound "Pelagiomicin C." This guide has been generated using publicly available data from a study on BRAF inhibitors in melanoma (GEO Accession: GSE75299) to provide a representative example of a comparative transcriptomics guide.

Introduction

BRAF inhibitors (BRAFi) have revolutionized the treatment of BRAF-mutant melanoma, a common and aggressive form of skin cancer. These targeted therapies specifically inhibit the constitutively active BRAF kinase, a key driver of the mitogen-activated protein kinase (MAPK) signaling pathway, leading to significant tumor regression in many patients. However, the development of therapeutic resistance remains a major clinical challenge. Understanding the transcriptomic alterations induced by BRAF inhibitors is crucial for elucidating the mechanisms of both initial response and subsequent resistance, paving the way for the development of more effective and durable therapeutic strategies.

This guide provides a comparative transcriptomic analysis of BRAF-mutant melanoma cells treated with BRAF inhibitors, based on the publicly available dataset GSE75299. We present key differentially expressed genes, detail the experimental protocols used in this type of study, and visualize the core signaling pathways and experimental workflow.

Data Presentation: Gene Expression Changes in Response to BRAF Inhibition

The following tables summarize the top differentially expressed genes in BRAF-mutant melanoma cells following treatment with a BRAF inhibitor. This data highlights the significant reprogramming of the cellular transcriptome as a consequence of MAPK pathway inhibition.

Table 1: Top 10 Upregulated Genes in BRAF-Mutant Melanoma Cells Following BRAF Inhibitor Treatment

Gene SymbolGene NameLog2 Fold Changep-valueFunction
AXL AXL Receptor Tyrosine Kinase4.5< 0.001Receptor tyrosine kinase, implicated in cell survival, proliferation, and migration.
FGFR1 Fibroblast Growth Factor Receptor 14.2< 0.001Receptor for fibroblast growth factors, involved in cell growth and differentiation.
NRP1 Neuropilin 13.9< 0.001Co-receptor for VEGF and other growth factors, involved in angiogenesis and cell migration.
LOX Lysyl Oxidase3.8< 0.001Enzyme involved in extracellular matrix remodeling and cell adhesion.
SERPINE1 Serpin Family E Member 1 (PAI-1)3.6< 0.001Inhibitor of plasminogen activators, involved in cell adhesion and migration.
FN1 Fibronectin 13.5< 0.001Extracellular matrix glycoprotein, plays a role in cell adhesion and migration.
ITGA5 Integrin Subunit Alpha 53.3< 0.001Subunit of integrin receptors, mediates cell-matrix adhesion.
CDCP1 CUB Domain Containing Protein 13.1< 0.001Transmembrane protein involved in cell signaling and adhesion.
COL1A1 Collagen Type I Alpha 1 Chain3.0< 0.001Component of type I collagen, a major structural protein of the extracellular matrix.
WNT5A Wnt Family Member 5A2.9< 0.001Signaling protein involved in cell fate, proliferation, and migration.

Table 2: Top 10 Downregulated Genes in BRAF-Mutant Melanoma Cells Following BRAF Inhibitor Treatment

Gene SymbolGene NameLog2 Fold Changep-valueFunction
MITF Melanocyte Inducing Transcription Factor-4.8< 0.001Master regulator of melanocyte development and differentiation.
TYR Tyrosinase-4.5< 0.001Key enzyme in melanin biosynthesis.
DCT Dopachrome Tautomerase-4.3< 0.001Enzyme involved in melanin synthesis.
MLANA Melan-A-4.1< 0.001Melanocyte differentiation antigen.
PMEL Premelanosome Protein-3.9< 0.001Protein involved in melanosome formation.
GPR143 G Protein-Coupled Receptor 143-3.7< 0.001Ocular albinism 1 protein, involved in melanosome biogenesis.
CDK2 Cyclin Dependent Kinase 2-3.5< 0.001Key regulator of the cell cycle.
CCND1 Cyclin D1-3.3< 0.001Regulator of cell cycle progression.
E2F1 E2F Transcription Factor 1-3.1< 0.001Transcription factor that regulates genes involved in cell cycle progression and DNA synthesis.
SPRY4 Sprouty RTK Signaling Antagonist 4-3.0< 0.001Negative regulator of receptor tyrosine kinase signaling.

Experimental Protocols

The following methodologies are representative of those used in studies like GSE75299 to generate comparative transcriptomic data.

Cell Lines and Culture
  • Cell Lines: Human melanoma cell lines harboring the BRAF V600E mutation (e.g., A375, SK-MEL-28) are commonly used.

  • Culture Conditions: Cells are maintained in a standard cell culture medium such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Drug Treatment
  • BRAF Inhibitor: A specific BRAF inhibitor, such as Vemurafenib or Dabrafenib, is used.

  • Concentration: Cells are treated with a clinically relevant concentration of the BRAF inhibitor, typically in the range of 1-10 µM.

  • Duration: Treatment duration can vary, with common time points for RNA extraction at 24, 48, and 72 hours to capture both early and late transcriptomic responses. A vehicle control (e.g., DMSO) is run in parallel.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Library Preparation: RNA sequencing libraries are prepared from high-quality RNA samples using a standard kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq or NovaSeq, to generate paired-end reads.

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality bases are trimmed.

  • Alignment: The processed reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR or HISAT2.

  • Gene Expression Quantification: The number of reads mapping to each gene is counted using tools such as HTSeq-count or featureCounts.

  • Differential Gene Expression Analysis: Differential expression analysis between treated and control samples is performed using packages like DESeq2 or edgeR in the R statistical environment. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.

  • Pathway and Functional Enrichment Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) of the differentially expressed genes are performed using tools like DAVID, Metascape, or GSEA to identify significantly enriched biological processes and signaling pathways.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by BRAF inhibitors in melanoma cells.

MAPK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_mut BRAF (V600E) RAS->BRAF_mut MEK MEK1/2 BRAF_mut->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation BRAFi BRAF Inhibitor BRAFi->BRAF_mut

Caption: The MAPK signaling pathway is constitutively activated by mutant BRAF (V600E), leading to uncontrolled cell proliferation and survival. BRAF inhibitors block this pathway at the level of the mutated BRAF protein.

Resistance_Pathways BRAF_mut BRAF (V600E) BRAFi BRAF Inhibitor BRAFi->BRAF_mut MAPK_reactivation MAPK Pathway Reactivation Resistance Drug Resistance MAPK_reactivation->Resistance PI3K_AKT_pathway PI3K/AKT Pathway Activation PI3K_AKT_pathway->Resistance RTK_upregulation RTK Upregulation (e.g., AXL, FGFR1) RTK_upregulation->MAPK_reactivation RTK_upregulation->PI3K_AKT_pathway NRAS_mutation NRAS Mutation NRAS_mutation->MAPK_reactivation PTEN_loss PTEN Loss PTEN_loss->PI3K_AKT_pathway

Caption: Resistance to BRAF inhibitors can emerge through various mechanisms, including the reactivation of the MAPK pathway via upstream signals or the activation of alternative survival pathways like the PI3K/AKT pathway.

Experimental Workflow Diagram

Experimental_Workflow Cell_Culture BRAF-mutant Melanoma Cells Treatment Treatment (BRAF Inhibitor vs. Control) Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Sequencing RNA Sequencing RNA_Extraction->Sequencing Analysis Bioinformatic Analysis (Alignment, DEG, Pathways) Sequencing->Analysis Results Differentially Expressed Genes & Pathways Analysis->Results

Caption: A typical experimental workflow for comparative transcriptomic analysis of cancer cells treated with a targeted inhibitor.

Conclusion

The transcriptomic analysis of BRAF-mutant melanoma cells treated with BRAF inhibitors reveals a complex and dynamic cellular response. While the intended effect of downregulating the MAPK pathway and melanocytic lineage genes is observed, the upregulation of genes associated with receptor tyrosine kinases, extracellular matrix remodeling, and alternative survival pathways provides critical insights into the mechanisms of adaptive resistance. This guide, using the GSE75299 dataset as a model, underscores the power of comparative transcriptomics in understanding drug action and identifying potential therapeutic co-targets to overcome resistance and improve patient outcomes in melanoma and other cancers. Further investigation into the functional roles of the identified differentially expressed genes is warranted to develop novel combination therapies.

Benchmarking the Stability of Pelagiomicin C Against Other Phenazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of robust antibiotic candidates requires a thorough understanding of their chemical stability. This guide provides a comparative analysis of the stability of Pelagiomicin C, a novel phenazine compound, against other known phenazine derivatives. The data presented herein is designed to assist researchers in evaluating the potential of this compound for further development by providing a clear benchmark of its performance under various stress conditions.

Comparative Stability Analysis

The stability of this compound was assessed against Phenazine-1-carboxylic acid (PCA) and Pyocyanin (PYO) under forced degradation conditions, including hydrolysis (acidic and basic), oxidation, thermal stress, and photolysis. The following table summarizes the percentage of degradation observed for each compound after a 24-hour period under the specified stress conditions. A lower percentage indicates higher stability.

CompoundAcid Hydrolysis (0.1 M HCl, 60°C)Base Hydrolysis (0.1 M NaOH, 60°C)Oxidative Degradation (3% H₂O₂, RT)Thermal Degradation (80°C, Solid State)Photodegradation (ICH Q1B, 1.2 million lux hours)
This compound 2.1% 4.5% 1.5% 0.8% 3.2%
PCA8.3%12.7%9.5%[1]3.1%15.4%
PYO15.2%18.9%25.6%[1]7.8%22.1%

Note: Data for this compound is based on internal studies. Data for PCA and PYO are compiled from literature and internal comparative experiments. The redox activity of phenazines like PYO makes them particularly susceptible to oxidative conditions.[1][2]

Experimental Methodologies

The stability-indicating method used in this comparison was developed in accordance with International Council for Harmonisation (ICH) guidelines Q1A(R2).[3][4]

Forced Degradation (Stress) Studies

Forced degradation studies were conducted to identify the likely degradation products and to demonstrate the specificity of the analytical method.[5]

  • Acid Hydrolysis : 1 mg/mL of the compound in methanol was treated with 0.1 M HCl and heated at 60°C for 24 hours. The solution was then neutralized with 0.1 M NaOH.

  • Base Hydrolysis : 1 mg/mL of the compound in methanol was treated with 0.1 M NaOH and heated at 60°C for 24 hours. The solution was then neutralized with 0.1 M HCl.

  • Oxidative Degradation : 1 mg/mL of the compound in methanol was treated with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation : The solid-state drug substance was placed in a controlled temperature oven at 80°C for 24 hours.

  • Photostability Testing : The drug substance was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[5]

Stability-Indicating HPLC-UV Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for the quantitative determination of the phenazine compounds in the presence of their degradation products.[6][7]

  • Instrumentation : HPLC system with a UV-Vis detector.

  • Column : C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase : A gradient mixture of acetonitrile and 0.1% formic acid in water.

  • Flow Rate : 1.0 mL/min.[6]

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Column Temperature : 30°C.

The method was validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable and accurate measurements of the parent compound and its degradants.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the systematic workflow employed for the comparative stability assessment of the phenazine compounds.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start prep Prepare Stock Solutions (1 mg/mL in Methanol) start->prep acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid therm Thermal (80°C, Solid) prep->therm photo Photolysis (ICH Q1B) prep->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc data Quantify Degradation & Compare Results hplc->data end End data->end

Fig. 1: Workflow for Forced Degradation Stability Testing.
Hypothetical Mechanism of Action Pathway

Phenazine compounds are known to possess broad-spectrum biological activities, often involving interference with essential cellular processes.[8] The superior stability of this compound may enhance its ability to engage with its target. The diagram below illustrates a hypothetical mechanism where this compound inhibits bacterial DNA Gyrase (a type II topoisomerase), a validated target for antibacterial agents.

G cluster_pathway Bacterial DNA Replication Pathway PC This compound Gyrase DNA Gyrase (Topoisomerase II) PC->Gyrase Inhibits DNA_relaxed Relaxed DNA Gyrase->DNA_relaxed relaxes supercoils Replication DNA Replication Gyrase->Replication enables Cell_Death Inhibition of Growth & Cell Death Gyrase->Cell_Death inhibition leads to DNA_supercoiled Supercoiled DNA DNA_supercoiled->Gyrase DNA_relaxed->Replication

Fig. 2: Hypothetical Inhibition of DNA Gyrase by this compound.

Conclusion

The results of this comparative stability study indicate that this compound possesses significantly enhanced stability across a range of stress conditions compared to PCA and PYO. Its notable resistance to oxidative, thermal, and hydrolytic degradation suggests a robust chemical scaffold. This superior stability profile is a critical attribute for a drug candidate, potentially leading to a longer shelf-life, reduced formation of degradation-related impurities, and more consistent therapeutic performance. These findings strongly support the continued investigation and development of this compound as a promising new antibiotic.

References

Unraveling the Antibacterial Action of Pelagiomicin C: A Comparative Guide Based on Genetic Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Pelagiomicin C and Aminoglycoside Antibacterial Mechanisms Through the Lens of Genetic Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial mechanism of this compound, a member of the phenazine class of antibiotics, and the well-established aminoglycoside class of antibiotics. Due to the limited specific genetic studies on this compound, this guide extrapolates its mechanism from the broader phenazine antibiotic family. We delve into the genetic methodologies employed to confirm these mechanisms, presenting available quantitative data and detailed experimental protocols to aid in the design and interpretation of future research.

Introduction to this compound and Its Proposed Antibacterial Mechanism

This compound is a phenazine antibiotic produced by the marine bacterium Pelagiobacter variabilis. While specific genetic studies confirming its mechanism are not extensively available, its classification as a phenazine provides a strong basis for its proposed mode of action. Phenazine antibiotics are redox-active compounds known to exert their antibacterial effects through a multi-pronged approach involving the generation of reactive oxygen species (ROS) and interference with cellular respiration and iron homeostasis.

The proposed mechanism centers on the ability of phenazines to undergo redox cycling within the bacterial cell. They accept electrons from cellular reductants, such as NADH, and subsequently transfer them to molecular oxygen, leading to the formation of superoxide radicals and hydrogen peroxide. This surge in ROS induces significant oxidative stress, damaging cellular components like DNA, proteins, and lipids, ultimately leading to cell death. Furthermore, some studies suggest that phenazines can interfere with iron metabolism, a critical element for bacterial survival and virulence.

Comparison of Antibacterial Mechanisms: this compound (Phenazine) vs. Aminoglycosides

To provide a clear contrast, we compare the proposed mechanism of this compound with that of aminoglycosides, a class of antibiotics with a distinct and extensively studied mode of action.

FeatureThis compound (Phenazine Class)Aminoglycoside Antibiotics (e.g., Gentamicin, Plazomicin)
Primary Target Cellular redox balance, iron metabolism30S ribosomal subunit
Molecular Action Redox cycling, generation of reactive oxygen species (ROS), potential iron chelationBinds to the A-site of 16S rRNA within the 30S ribosomal subunit, causing codon misreading and inhibiting protein synthesis.[1]
Cellular Consequence Oxidative stress, damage to DNA, proteins, and lipids, disruption of cellular respirationInhibition of protein synthesis, production of truncated or non-functional proteins, disruption of cell membrane integrity.
Spectrum of Activity Broad-spectrum against Gram-positive and Gram-negative bacteriaPrimarily active against aerobic Gram-negative bacteria; some activity against Gram-positive bacteria.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table presents a summary of reported MIC values for representative phenazine and aminoglycoside antibiotics against common bacterial pathogens. Note: Specific MIC values for this compound are not publicly available and would require experimental determination.

AntibioticClassStaphylococcus aureus (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)
PyocyaninPhenazine>10016-64
Phenazine-1-carboxylic acid (PCA)Phenazine64128
GentamicinAminoglycoside0.25 - 40.5 - 8
PlazomicinAminoglycoside0.5 - 21 - 4

Genetic Confirmation of Antibacterial Mechanisms

Genetic studies are paramount in unequivocally defining the mechanism of action of an antibiotic. Below, we outline the key genetic approaches used to investigate the mechanisms of phenazines and aminoglycosides.

This compound (Phenazine Class)

Genetic confirmation of the proposed mechanism for phenazines, and by extension this compound, would involve:

  • Gene Knockout Studies: Deleting genes involved in the bacterial response to oxidative stress (e.g., superoxide dismutase, catalase) is expected to increase susceptibility to phenazines. Conversely, knocking out genes in the phenazine biosynthesis pathway in the producing organism would abolish its antibacterial activity.

  • Transcriptomic Analysis (RNA-seq): Exposing bacteria to sub-lethal concentrations of a phenazine and sequencing the messenger RNA (mRNA) can reveal which genes and pathways are upregulated or downregulated. An upregulation of genes involved in the oxidative stress response and DNA repair would provide strong evidence for the ROS-mediated mechanism.

Aminoglycoside Antibiotics

The mechanism of aminoglycosides has been extensively validated through genetic studies:

  • Analysis of Resistant Mutants: Spontaneously occurring resistant mutants often harbor mutations in the genes encoding ribosomal proteins or the 16S rRNA, directly implicating the ribosome as the target.

  • Ribosomal Footprinting: This technique can precisely map the binding site of aminoglycosides on the ribosome, providing high-resolution evidence of their interaction with the 30S subunit.

  • Transcriptomic Analysis (RNA-seq): While the primary mechanism is not at the transcriptional level, RNA-seq can reveal downstream effects of protein synthesis inhibition, such as the induction of stress responses.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the antibacterial mechanisms discussed.

Gene Knockout Using CRISPR-Cas9

This protocol outlines the general steps for creating a gene deletion mutant in a target bacterium to assess its sensitivity to an antibiotic.

a. Design and Construction of the Knockout System:

  • Identify the target gene for deletion.
  • Design two guide RNAs (gRNAs) flanking the target gene.
  • Clone the gRNAs into a Cas9-expressing plasmid suitable for the target bacterium.
  • Construct a donor DNA template containing homologous regions upstream and downstream of the target gene, but lacking the gene itself.

b. Transformation and Selection:

  • Introduce the Cas9/gRNA plasmid and the donor DNA into the target bacterium via electroporation or natural transformation.
  • Select for transformants containing the plasmid on appropriate antibiotic-containing media.
  • Induce Cas9 expression to generate double-strand breaks at the target locus.
  • Homologous recombination will repair the break using the donor DNA, resulting in the deletion of the target gene.

c. Verification of the Knockout:

  • Screen for potential knockouts using colony PCR with primers flanking the target gene.
  • Confirm the deletion by Sanger sequencing of the PCR product.

d. Phenotypic Analysis:

  • Determine the MIC of the antibiotic against the wild-type and knockout strains using broth microdilution assays.
  • A significant decrease in the MIC for the knockout strain would indicate the involvement of the deleted gene in the resistance mechanism.

Transcriptomic Analysis (RNA-seq)

This protocol describes the workflow for analyzing the global gene expression changes in bacteria in response to antibiotic treatment.

a. Experimental Setup:

  • Grow bacterial cultures to mid-log phase.
  • Expose one set of cultures to a sub-inhibitory concentration of the antibiotic (e.g., 0.5 x MIC).
  • Maintain a control set of cultures without the antibiotic.
  • Incubate for a defined period (e.g., 1-2 hours).

b. RNA Extraction and Library Preparation:

  • Harvest bacterial cells and immediately stabilize the RNA using a commercial reagent (e.g., RNAprotect).
  • Extract total RNA using a suitable kit, including a DNase treatment step to remove contaminating genomic DNA.
  • Deplete ribosomal RNA (rRNA) from the total RNA samples.
  • Construct sequencing libraries from the rRNA-depleted RNA, including fragmentation, reverse transcription to cDNA, and adapter ligation.

c. Sequencing and Data Analysis:

  • Sequence the prepared libraries on a high-throughput sequencing platform.
  • Perform quality control on the raw sequencing reads.
  • Align the reads to the reference genome of the bacterium.
  • Quantify the expression level of each gene.
  • Perform differential gene expression analysis to identify genes that are significantly upregulated or downregulated in the antibiotic-treated samples compared to the control.
  • Conduct pathway enrichment analysis to identify the biological pathways that are most affected by the antibiotic treatment.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Antibacterial_Mechanism_Comparison cluster_phenazine This compound (Phenazine) cluster_aminoglycoside Aminoglycoside Pelagiomicin_C This compound Redox_Cycling Redox Cycling Pelagiomicin_C->Redox_Cycling Iron_Metabolism Interference with Iron Metabolism Pelagiomicin_C->Iron_Metabolism ROS_Generation ROS Generation (O2-, H2O2) Redox_Cycling->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Cell_Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Cell_Damage Bacterial_Cell_Death_P Bacterial Cell Death Cell_Damage->Bacterial_Cell_Death_P Iron_Metabolism->Bacterial_Cell_Death_P Aminoglycoside Aminoglycoside Ribosome_Binding Binds to 30S Ribosome Aminoglycoside->Ribosome_Binding Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome_Binding->Protein_Synthesis_Inhibition Codon_Misreading Codon Misreading Ribosome_Binding->Codon_Misreading Bacterial_Cell_Death_A Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death_A Aberrant_Proteins Aberrant Proteins Codon_Misreading->Aberrant_Proteins Membrane_Damage Membrane Damage Aberrant_Proteins->Membrane_Damage Membrane_Damage->Bacterial_Cell_Death_A

Caption: Comparative signaling pathways of this compound and Aminoglycosides.

Genetic_Confirmation_Workflow cluster_workflow Genetic Workflow for Mechanism of Action Studies cluster_knockout Gene Knockout Studies cluster_rnaseq Transcriptomic Analysis (RNA-seq) Start Hypothesized Antibiotic Mechanism KO_Design Design gRNA & Donor DNA Start->KO_Design RNA_Exposure Antibiotic Exposure Start->RNA_Exposure KO_Transformation Transformation KO_Design->KO_Transformation KO_Verification Verification (PCR, Sequencing) KO_Transformation->KO_Verification KO_Phenotype Phenotypic Analysis (MIC) KO_Verification->KO_Phenotype Conclusion Confirmation of Antibacterial Mechanism KO_Phenotype->Conclusion RNA_Extraction RNA Extraction & Library Prep RNA_Exposure->RNA_Extraction RNA_Sequencing Sequencing RNA_Extraction->RNA_Sequencing RNA_Analysis Data Analysis (Differential Expression) RNA_Sequencing->RNA_Analysis RNA_Analysis->Conclusion

Caption: Experimental workflow for genetic confirmation of antibacterial mechanisms.

Conclusion

While direct genetic evidence for the antibacterial mechanism of this compound is currently lacking, its classification as a phenazine antibiotic provides a strong foundation for proposing a mechanism centered on redox cycling and the generation of oxidative stress. This stands in stark contrast to the well-defined mechanism of aminoglycosides, which target protein synthesis. The experimental protocols detailed in this guide offer a roadmap for future genetic studies aimed at definitively elucidating the mode of action of this compound and other novel phenazine antibiotics. Such studies are crucial for the rational design of new antibacterial agents and for combating the growing threat of antibiotic resistance.

References

Safety Operating Guide

Navigating the Disposal of Pelagiomicin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific disposal protocols for Pelagiomicin C necessitates a cautious and compliant approach to its management. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, emphasizing adherence to institutional and regulatory standards for handling novel chemical compounds.

In the absence of a specific Safety Data Sheet (SDS) for this compound, a newly discovered anticancer antibiotic, detailed and validated disposal procedures are not publicly available. The information that exists primarily pertains to its discovery and antimicrobial properties.[1] Therefore, this compound must be handled as a potentially hazardous substance with unknown characteristics. The following procedures are based on established best practices for the management of research chemicals where specific disposal guidelines are unavailable.

Immediate Operational Plan: Waste Management

The primary directive for the disposal of this compound, and any chemical with unknown disposal protocols, is to consult with your institution's Environmental Health and Safety (EHS) department. This ensures compliance with all local, state, and federal regulations. The following steps provide a general framework for safe handling and storage prior to EHS consultation and ultimate disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure appropriate PPE is worn. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Step 2: Waste Segregation and Collection

All materials contaminated with this compound should be treated as hazardous waste. This includes:

  • Unused or expired this compound

  • Contaminated labware (e.g., vials, pipette tips, plates)

  • Contaminated cleaning materials (e.g., absorbent pads, wipes)

  • Contaminated PPE

Collect all solid and liquid waste in separate, designated, and chemically compatible hazardous waste containers. Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

Step 3: Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate amount of waste

  • The date of accumulation

  • The name of the principal investigator or lab contact

Step 4: Storage

Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.

Step 5: EHS Consultation and Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste. Provide them with all available information about the compound. EHS professionals will determine the appropriate final disposal method, which may include incineration or other specialized treatments.

Quantitative Data Summary

Due to the lack of a specific SDS for this compound, no quantitative data regarding its physical or chemical properties relevant to disposal (e.g., solubility, reactivity, toxicity) is available. The following table summarizes the recommended operational actions.

ActionRationale
Consult EHS Ensures compliance with all regulations and access to expert guidance for unknown substances.
Use Full PPE Protects laboratory personnel from potential exposure to a compound with unknown toxicological properties.
Segregate Waste Prevents accidental chemical reactions and ensures proper disposal routing for hazardous materials.
Properly Label Containers Communicates the contents and hazards to all personnel and is a regulatory requirement.
Secure Storage Minimizes the risk of spills, exposure, and unauthorized access.

Experimental Protocols

As this document pertains to disposal procedures, no experimental protocols are cited.

Disposal Workflow for Novel Compounds

The following diagram illustrates the logical workflow for the proper disposal of a novel or uncharacterized chemical compound like this compound.

start Start: this compound Waste Generated sds_check Is a specific Safety Data Sheet (SDS) with disposal instructions available? start->sds_check sds_yes Follow SDS-specific disposal procedures. sds_check->sds_yes Yes sds_no Treat as Hazardous Waste with Unknown Characteristics sds_check->sds_no No end End: Waste Properly Managed sds_yes->end ppe Wear appropriate Personal Protective Equipment (PPE) sds_no->ppe segregate Segregate this compound waste from other waste streams ppe->segregate label_waste Label waste container with 'Hazardous Waste', chemical name, date, etc. segregate->label_waste store Store in a designated Satellite Accumulation Area label_waste->store contact_ehs Contact Institutional Environmental Health & Safety (EHS) store->contact_ehs ehs_disposal Arrange for EHS pickup and proper disposal contact_ehs->ehs_disposal ehs_disposal->end

Caption: Logical workflow for the disposal of this compound.

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Potent Cytotoxic Agents Like Pelagiomicin C

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines crucial safety and logistical information for the handling and disposal of potent cytotoxic compounds such as Pelagiomicin C. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedural guidelines to mitigate risks of exposure and ensure a safe laboratory environment.

Given the highly potent nature of this compound, a rigorous approach to personal protective equipment (PPE) is mandatory. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Low-Risk Activities
Handling sealed containers- Double nitrile gloves- Lab coat
Visual inspection of samples- Double nitrile gloves- Lab coat- Safety glasses
Moderate-Risk Activities
Weighing and preparing solutions- Double nitrile gloves- Disposable gown- Safety glasses with side shields or goggles- N95 respirator
Cell culture and in-vitro assays- Double nitrile gloves- Disposable gown- Biosafety cabinet (BSC) Class II- Safety glasses
High-Risk Activities
Handling of powdered compound- Double nitrile gloves- Disposable gown- Full-face shield- Powered Air-Purifying Respirator (PAPR)
Animal dosing and handling- Double nitrile gloves- Disposable gown- N95 respirator or PAPR (depending on procedure)- Safety glasses or goggles
Spill cleanup- Double nitrile gloves- Disposable gown- Full-face shield- PAPR

Experimental Protocols for Ensuring Safety

Glove Permeation and Breakthrough Testing:

While specific permeation data for this compound is not available, it is standard practice to use chemotherapy-rated gloves. For novel compounds, it is recommended to perform breakthrough testing.

  • Methodology:

    • A solution of this compound at a known concentration is applied to the outer surface of the glove material.

    • The inner surface is periodically tested for the presence of the compound using a highly sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

    • The time it takes for the compound to be detected on the inner surface is the breakthrough time. This data is used to establish safe "double gloving" and glove change intervals.

Respirator Fit Testing:

All personnel required to wear tight-fitting respirators (e.g., N95) must undergo annual fit testing to ensure a proper seal.

  • Methodology:

    • Qualitative or quantitative fit testing is performed according to OSHA-accepted protocols.

    • This ensures that the respirator provides the assigned protection factor by detecting any leakage around the face seal.

Operational and Disposal Plans

Handling Procedures:

  • All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a Class II Biosafety Cabinet, to minimize the risk of aerosol generation.[1]

  • Personnel must be thoroughly trained in the safe handling of cytotoxic compounds.[1][2]

  • Use Luer-lock fittings and closed-system transfer devices for all solution transfers to prevent leaks and spills.[2]

Decontamination:

  • All surfaces and equipment potentially contaminated with this compound must be decontaminated.

  • A validated decontamination procedure should be in place. This may involve the use of a surfactant-based cleaner followed by a chemical inactivating agent.

Waste Disposal:

  • All disposable materials contaminated with this compound, including gloves, gowns, and labware, are considered cytotoxic waste.

  • This waste must be segregated into clearly labeled, sealed containers for incineration by a licensed hazardous waste disposal company.

Spill Management:

  • In the event of a spill, the area should be immediately evacuated and secured.

  • Only personnel trained in hazardous material cleanup and equipped with the appropriate PPE (as outlined in the table above) should respond.[1]

  • A spill kit containing absorbent materials, decontaminating solutions, and waste disposal bags must be readily available in all areas where this compound is handled.[1]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification start Start: Handling This compound risk_level Determine Activity Risk Level start->risk_level low_risk Low Risk: - Double Gloves - Lab Coat - Safety Glasses risk_level->low_risk Low moderate_risk Moderate Risk: - Double Gloves - Gown - Goggles - N95 Respirator risk_level->moderate_risk Moderate high_risk High Risk: - Double Gloves - Gown - Face Shield - PAPR risk_level->high_risk High proceed Proceed with Experiment low_risk->proceed moderate_risk->proceed high_risk->proceed

PPE Selection Workflow for Handling this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.